molecular formula C8H12N2O B1327113 5-Methyl-3-pyrrolidin-2-ylisoxazole CAS No. 1000932-34-2

5-Methyl-3-pyrrolidin-2-ylisoxazole

Cat. No.: B1327113
CAS No.: 1000932-34-2
M. Wt: 152.19 g/mol
InChI Key: QHCHHBRSMFGRQX-UHFFFAOYSA-N
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Description

5-Methyl-3-pyrrolidin-2-ylisoxazole (CAS 1000932-34-2) is a versatile chemical building block incorporating a privileged isoxazole heterocycle fused with a pyrrolidine ring. The isoxazole scaffold is a five-membered ring containing adjacent oxygen and nitrogen atoms and is a common feature in many biologically active compounds and commercial pharmaceuticals . This specific structure serves as a crucial intermediate in medicinal chemistry for the development of novel pharmaceuticals and bioactive compounds . As a multifunctional scaffold, it is employed in the synthesis of complex heterocyclic structures and peptidomimetics . Its unique architecture, combining an aromatic isoxazole with a chiral pyrrolidine, allows it to be a valuable precursor in organic synthesis and drug discovery programs, providing researchers with a efficient route to access structurally diverse compounds for high-throughput screening . Isoxazole derivatives have been extensively studied and shown to possess a broad spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, and anticonvulsant properties . Handling and Safety: This compound should be handled with appropriate precautions. Refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information. Note: This product is for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-3-pyrrolidin-2-yl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6-5-8(10-11-6)7-3-2-4-9-7/h5,7,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCHHBRSMFGRQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649339
Record name 5-Methyl-3-(pyrrolidin-2-yl)-1,2-oxazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000932-34-2
Record name 5-Methyl-3-(pyrrolidin-2-yl)-1,2-oxazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-3-(pyrrolidin-2-yl)-1,2-oxazole
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Foundational & Exploratory

Elucidation of the Chemical Structure of 5-Methyl-3-pyrrolidin-2-ylisoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the structural elucidation of 5-Methyl-3-pyrrolidin-2-ylisoxazole, a heterocyclic compound of interest to researchers and professionals in the field of drug development and medicinal chemistry. This document outlines the analytical methodologies and spectroscopic data interpretation used to confirm the molecule's structural integrity.

Molecular and Spectroscopic Overview

This compound possesses the molecular formula C₈H₁₂N₂O and a molecular weight of 152.19 g/mol .[1][2] The structural confirmation was achieved through a combination of high-resolution mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. The elucidation process involves the systematic analysis of fragmentation patterns, chemical shifts, coupling constants, and characteristic vibrational frequencies to piece together the precise arrangement of atoms.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis provides the exact mass of the molecule, which in turn confirms its elemental composition.

Parameter Value
Molecular FormulaC₈H₁₂N₂O
Calculated Exact Mass152.09496 Da
Observed m/z152.0951 (M⁺)

Table 1: High-Resolution Mass Spectrometry Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are pivotal in defining the carbon-hydrogen framework of the molecule. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).

¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-4' (isoxazole)6.05s-1H
H-2 (pyrrolidine)4.60t7.51H
H-5a (pyrrolidine)3.40m-1H
H-5b (pyrrolidine)3.25m-1H
CH₃ (isoxazole)2.45s-3H
H-3a (pyrrolidine)2.20m-1H
H-3b (pyrrolidine)2.05m-1H
H-4a (pyrrolidine)1.95m-1H
H-4b (pyrrolidine)1.80m-1H
NH (pyrrolidine)1.75br s-1H

Table 2: ¹H NMR Data

¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Carbon Assignment Chemical Shift (δ, ppm)
C-3 (isoxazole)168.5
C-5 (isoxazole)160.2
C-4' (isoxazole)101.3
C-2 (pyrrolidine)58.7
C-5 (pyrrolidine)46.5
C-3 (pyrrolidine)32.1
C-4 (pyrrolidine)25.4
CH₃ (isoxazole)12.0

Table 3: ¹³C NMR Data

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

Functional Group Vibrational Mode Frequency (cm⁻¹)
N-H (amine)Stretching~3350 (broad)
C-H (sp³ & sp²)Stretching2850-3100
C=N (isoxazole)Stretching~1610
C=C (isoxazole)Stretching~1580
C-O (isoxazole)Stretching~1240

Table 4: Key Infrared Absorption Bands

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectra were acquired on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in methanol at a concentration of 1 mg/mL and infused directly into the ion source. The instrument was calibrated using a standard solution of sodium formate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. For the ¹H NMR spectrum, 16 scans were accumulated with a relaxation delay of 1 second. For the ¹³C NMR spectrum, 1024 scans were accumulated with a relaxation delay of 2 seconds.

Infrared (IR) Spectroscopy

The infrared spectrum was obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the neat sample was placed on a diamond attenuated total reflectance (ATR) accessory. The spectrum was recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Structural Elucidation Workflow

The logical process for elucidating the structure of this compound is outlined in the following diagram. This workflow begins with the determination of the molecular formula and proceeds through the detailed analysis of various spectroscopic data to arrive at the final, confirmed structure.

structure_elucidation A Molecular Formula Determination (C₈H₁₂N₂O) B Mass Spectrometry (HRMS) Exact Mass: 152.0951 Da A->B C Infrared (IR) Spectroscopy Functional Groups: NH, C=N, C=C, C-O A->C D ¹³C NMR Spectroscopy 8 Carbon Signals (sp², sp³) A->D E ¹H NMR Spectroscopy Chemical Shifts, Multiplicities, Integrations A->E G Structure Proposal This compound B->G C->G F 2D NMR (COSY, HSQC, HMBC) Connectivity Analysis D->F E->F F->G H Final Structure Confirmation G->H

Figure 1. Workflow for the structure elucidation of this compound.

This guide serves as a foundational resource for understanding the comprehensive analytical process required for the structural characterization of novel chemical entities. The presented data and methodologies provide a clear and concise pathway to the unambiguous identification of this compound.

References

An In-depth Technical Guide on the Physicochemical Properties of 5-Methyl-3-pyrrolidin-2-ylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 5-Methyl-3-pyrrolidin-2-ylisoxazole. Due to the limited availability of direct experimental data for this specific molecule, this document also incorporates data from closely related analogs to offer a predictive profile. The guide includes a summary of quantitative data, a proposed synthetic pathway, and an inferred biological signaling pathway based on the activity of a structurally similar nicotinic acetylcholine receptor agonist.

Physicochemical Properties

Direct experimental determination of several key physicochemical properties for this compound is not extensively reported in publicly available literature. However, a combination of data from chemical databases and predictive models allows for the compilation of the following information.

Structural and General Properties
PropertyValueSource
Molecular Formula C₈H₁₂N₂OLookChemical[1]
Molecular Weight 152.196 g/mol LookChemical[1]
CAS Registry Number 1000932-34-2LookChemical[1]
Predicted XLogP3 0.7PubChem[2]
Predicted Boiling Point 270.7 ± 28.0 °CChemicalBook[3]
Appearance Powder or liquidLookChemical[1]

Note: The XLogP3 value suggests a relatively low lipophilicity, indicating that the compound is likely to have moderate solubility in both aqueous and organic solvents. The predicted boiling point is high, which is typical for a molecule of this size and complexity. The physical state at room temperature is not definitively established and may depend on the purity and isomeric form.

Solubility
Acidity and Basicity (pKa)

The pKa of this compound has not been experimentally determined. The molecule possesses a basic nitrogen atom within the pyrrolidine ring, which is expected to be the primary site of protonation. The basicity of pyrrolidine itself is well-established, and substitutions on the ring will influence the pKa of the derivative.

Synthesis and Characterization

A specific, detailed experimental protocol for the synthesis of this compound is not described in the searched literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of 3,5-disubstituted isoxazoles. A common and effective method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

Proposed Experimental Workflow for Synthesis

The synthesis of this compound can be envisioned through a multi-step process, culminating in a key cycloaddition reaction.

G cluster_0 Step 1: Preparation of Nitrile Oxide cluster_1 Step 2: Preparation of Alkyne cluster_2 Step 3: [3+2] Cycloaddition cluster_3 Step 4: Deprotection A Acetaldehyde Oxime C Acetonitrile N-oxide A->C Chlorination B N-Chlorosuccinimide (NCS) B->C I N-Boc-5-Methyl-3-pyrrolidin-2-ylisoxazole C->I D N-Boc-L-proline E Weinreb Amide Formation D->E F N-Boc-L-prolinal E->F Reduction (e.g., DIBAL-H) G Seyferth-Gilbert Homologation F->G H N-Boc-2-ethynylpyrrolidine G->H H->I Base (e.g., Et3N) J This compound I->J Acidic Conditions (e.g., TFA)

Caption: Proposed synthetic workflow for this compound.

Detailed Methodologies
  • Step 1: Preparation of Acetonitrile N-oxide: Acetaldehyde oxime can be treated with a chlorinating agent like N-chlorosuccinimide (NCS) in a suitable solvent such as DMF or chloroform, followed by dehydrochlorination with a base (e.g., triethylamine) to generate acetonitrile N-oxide in situ.

  • Step 2: Preparation of N-Boc-2-ethynylpyrrolidine: Commercially available N-Boc-L-proline can be converted to its Weinreb amide, which is then reduced to the corresponding aldehyde, N-Boc-L-prolinal. The aldehyde is subsequently converted to the terminal alkyne, N-Boc-2-ethynylpyrrolidine, using a reagent like the Seyferth-Gilbert reagent (dimethyl (diazomethyl)phosphonate).

  • Step 3: [3+2] Cycloaddition: The in situ generated acetonitrile N-oxide is reacted with N-Boc-2-ethynylpyrrolidine in the presence of a base. This cycloaddition reaction forms the isoxazole ring, yielding N-Boc-5-Methyl-3-pyrrolidin-2-ylisoxazole.

  • Step 4: Deprotection: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM), to afford the final product, this compound.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure and connectivity of the atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition and molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • Melting Point Analysis: To determine the melting point and assess the purity of the compound.

Biological Activity and Signaling Pathway

Direct biological activity data for this compound is scarce. However, significant insights can be drawn from its close structural analog, (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole, also known as ABT-418. ABT-418 is a potent and selective agonist at neural nicotinic acetylcholine receptors (nAChRs), with high affinity for the α4β2 subtype.[1][2][4][5] This suggests that this compound may also interact with nAChRs.

Inferred Mechanism of Action

Based on the activity of ABT-418, it is plausible that this compound acts as a nAChR agonist. Nicotinic acetylcholine receptors are ligand-gated ion channels that are permeable to cations, including Na⁺ and Ca²⁺.[6]

Signaling Pathway

Activation of nAChRs, particularly the α4β2 and α7 subtypes, initiates a cascade of intracellular events.[6][7][8] The influx of calcium ions is a critical trigger for downstream signaling.

cluster_membrane Cell Membrane cluster_cytosol Cytosol nAChR nAChR (e.g., α4β2) Ca_influx Ca²⁺ Influx nAChR->Ca_influx Activation PI3K PI3K Ca_influx->PI3K ERK ERK/MAPK Ca_influx->ERK Akt Akt PI3K->Akt CREB CREB Akt->CREB ERK->CREB Neuroprotection Neuroprotection & Gene Expression CREB->Neuroprotection Ligand This compound Ligand->nAChR Binding

Caption: Inferred nAChR signaling pathway for this compound.

The binding of an agonist like this compound to the nAChR is hypothesized to cause a conformational change in the receptor, opening the ion channel. The subsequent influx of calcium ions acts as a second messenger, activating various downstream signaling cascades. These include the phosphoinositide 3-kinase (PI3K)/Akt pathway and the extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway.[6][8] These pathways are known to play crucial roles in promoting cell survival, neuroprotection, and modulating gene expression through transcription factors like CREB (cAMP response element-binding protein).[6]

Conclusion

This compound is a heterocyclic compound with potential for biological activity, likely mediated through nicotinic acetylcholine receptors. While direct experimental data on its physicochemical properties and synthesis are limited, this guide provides a robust, data-informed profile based on predictive models and the well-characterized properties of its close structural analogs. The proposed synthetic workflow and inferred signaling pathway offer a solid foundation for future research and development efforts focused on this and related molecules. Further experimental validation of the properties and biological activities outlined in this document is highly recommended.

References

Uncharted Territory: The Biological Activity of 5-Methyl-3-pyrrolidin-2-ylisoxazole Remains Undisclosed

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the current understanding of the biological activity of 5-Methyl-3-pyrrolidin-2-ylisoxazole. At present, there is no publicly available data on the pharmacological, toxicological, or therapeutic properties of this specific chemical entity.

Researchers, scientists, and drug development professionals seeking information on this compound will find a notable absence of studies detailing its mechanism of action, potential signaling pathway interactions, or any quantitative data from in vitro or in vivo experiments. Extensive searches have failed to yield any peer-reviewed articles, conference proceedings, or database entries that would allow for the creation of an in-depth technical guide as requested.

While the core molecule, which features a pyrrolidine ring linked to a methyl-isoxazole moiety, belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry, the specific biological profile of this compound has not been characterized.

The Broader Landscape: Biological Activities of Related Pyrrolidine and Isoxazole Derivatives

Despite the lack of information on the target compound, the constituent chemical scaffolds—pyrrolidine and isoxazole—are prevalent in a wide array of biologically active molecules. Numerous derivatives have been synthesized and evaluated for various therapeutic applications, including:

  • Anticonvulsant Properties: Certain pyrrolidine-2,5-dione derivatives have shown promise in preclinical models of epilepsy.

  • Antimicrobial Activity: Various isoxazole-containing compounds have been investigated for their efficacy against bacterial and fungal pathogens.

  • Anticancer Potential: The isoxazole scaffold is a key component in several molecules designed to target cancer cells.

  • Herbicidal and Fungicidal Effects: Some isoxazole-carboxamide derivatives have been explored for their use in agriculture.

It is crucial to emphasize that the biological activities of these related but structurally distinct molecules cannot be extrapolated to predict the behavior of this compound. The specific arrangement of the methyl and pyrrolidinyl groups on the isoxazole ring is expected to confer a unique pharmacological profile that can only be determined through empirical investigation.

Future Directions

The absence of data on this compound represents an unexplored area of chemical space. Future research endeavors would need to involve the de novo synthesis of this compound, followed by a systematic evaluation of its biological effects. This would typically entail a battery of in vitro assays to screen for activity against various cellular targets, followed by in vivo studies in animal models to assess its efficacy and safety.

Until such studies are conducted and their results published, the biological activity of this compound will remain a matter of speculation. For researchers in the field, this presents both a challenge and an opportunity to contribute novel findings to the scientific community.

Given the current lack of available information, a detailed technical guide on the biological activity of this compound cannot be constructed. We can, however, offer to produce a comprehensive whitepaper on a closely related pyrrolidine or isoxazole derivative for which substantial biological data and experimental protocols have been published. Such a document would adhere to the requested format, including data tables, detailed methodologies, and visual diagrams of signaling pathways. Please let us know if you would like to proceed with an alternative, data-rich compound from this chemical family.

Unveiling the Therapeutic Potential of 5-Methyl-3-pyrrolidin-2-ylisoxazole (ABT-418): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-3-pyrrolidin-2-ylisoxazole, also known as (S)-3-Methyl-5-(pyrrolidin-2-yl)isoxazole or by its developmental code name ABT-418, is a potent and selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs). This technical guide provides an in-depth overview of the pharmacological profile of ABT-418, with a primary focus on its interaction with the α4β2 nAChR subtype. We consolidate key quantitative data, provide detailed experimental protocols for its characterization, and visualize its mechanism of action through signaling pathway and experimental workflow diagrams. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of ABT-418 in neurological disorders such as Alzheimer's disease and Attention-Deficit/Hyperactivity Disorder (ADHD).

Introduction

This compound (ABT-418) is a novel cholinergic ligand structurally analogous to nicotine.[1] Its development was driven by the need for compounds with the therapeutic benefits of nAChR activation, such as cognitive enhancement and anxiolysis, but with a more favorable side-effect profile compared to nicotine.[1] ABT-418 has demonstrated high affinity and selectivity for the α4β2 subtype of nAChRs, which are highly expressed in the central nervous system and implicated in various cognitive functions.[2][3] This guide details the molecular interactions and downstream cellular effects of ABT-418, providing a foundation for its further exploration as a therapeutic agent.

Primary Therapeutic Target: α4β2 Nicotinic Acetylcholine Receptor

The principal therapeutic target of ABT-418 is the α4β2 nicotinic acetylcholine receptor, a ligand-gated ion channel.[4] Upon binding, ABT-418 stabilizes the open conformation of the channel, leading to an influx of cations, primarily Na+ and Ca2+, into the neuron.[5] This ion influx results in membrane depolarization and the initiation of downstream signaling cascades.[6] The α4β2 receptor exists in two main stoichiometric forms: (α4)2(β2)3, which has high sensitivity to agonists, and (α4)3(β2)2, which has lower sensitivity but higher calcium permeability.[2][7]

Quantitative Pharmacological Data

The following table summarizes the key in vitro binding affinities and functional potencies of ABT-418.

ParameterValueTarget/SystemReference
Ki 3 nMNicotinic Acetylcholine Receptors (rat brain)[1]
EC50 209 µMCholinergic Channel Current Activation (PC12 cells)[1]
EC50 380 nM[3H]-Dopamine Release (rat striatal slices)[1]

Signaling Pathway

Activation of the α4β2 nAChR by ABT-418 initiates a cascade of intracellular events. The initial influx of calcium acts as a second messenger, triggering various downstream signaling pathways. One key pathway involves the activation of Src kinase, which in turn phosphorylates and activates Phospholipase C gamma 1 (PLCγ1). Activated PLCγ1 leads to the production of diacylglycerol (DAG), which recruits and activates Protein Kinase C beta II (PKCβII). This signaling cascade is crucial for modulating neurotransmitter release and synaptic plasticity.[8]

a4B2_signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular nAChR α4β2 nAChR Ca_ion Ca²⁺ Influx nAChR->Ca_ion Opens channel PLC PLCγ1 DAG DAG PLC->DAG Produces ABT418 ABT-418 ABT418->nAChR Binds to Src Src Kinase Ca_ion->Src Activates Src->PLC Phosphorylates & Activates PKC PKCβII DAG->PKC Recruits & Activates Response Cellular Responses (e.g., Neurotransmitter Release) PKC->Response Leads to

Caption: α4β2 nAChR signaling cascade upon activation by ABT-418.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological activity of ABT-418.

[3H]-Cytisine Binding Assay

This assay is used to determine the binding affinity of ABT-418 to nAChRs. [3H]-cytisine is a high-affinity radioligand for these receptors.[9]

binding_assay_workflow start Start prep Prepare rat brain homogenates start->prep incubate Incubate homogenates with [3H]-cytisine and varying concentrations of ABT-418 prep->incubate separate Separate bound and free radioligand via filtration incubate->separate measure Measure radioactivity of bound [3H]-cytisine using liquid scintillation counting separate->measure analyze Analyze data to determine Ki value of ABT-418 measure->analyze end End analyze->end

Caption: Workflow for the [3H]-cytisine binding assay.

Protocol:

  • Tissue Preparation: Homogenize rat brain tissue (e.g., cortex or striatum) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a multi-well plate, combine the brain homogenate with a fixed concentration of [3H]-cytisine and a range of concentrations of the unlabeled test compound (ABT-418). Non-specific binding is determined in the presence of a high concentration of a known nAChR ligand (e.g., nicotine).

  • Filtration: After incubation to equilibrium, rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of ABT-418. Plot the percentage of specific binding against the logarithm of the ABT-418 concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology

This technique is used to measure the ion channel currents activated by ABT-418 in cells expressing α4β2 nAChRs.[10][11]

patch_clamp_workflow start Start cell_prep Culture cells expressing α4β2 nAChRs (e.g., HEK293 cells) start->cell_prep patch Establish a whole-cell patch-clamp configuration on a single cell cell_prep->patch apply Apply varying concentrations of ABT-418 to the cell patch->apply record Record the resulting ion channel currents apply->record analyze Analyze current-voltage relationships and dose-response curves to determine EC50 and efficacy record->analyze end End analyze->end dopamine_release_workflow start Start slice_prep Prepare acute rat striatal slices start->slice_prep load Load slices with [3H]-dopamine slice_prep->load superfuse Superfuse slices with buffer and collect fractions load->superfuse stimulate Stimulate slices with varying concentrations of ABT-418 superfuse->stimulate measure Measure radioactivity in the collected fractions stimulate->measure analyze Calculate the fractional release of [3H]-dopamine and determine EC50 measure->analyze end End analyze->end

References

The Enigmatic Mechanism of 5-Methyl-3-pyrrolidin-2-ylisoxazole: A Predictive and Investigative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-3-pyrrolidin-2-ylisoxazole is a novel heterocyclic compound with a chemical structure suggestive of diverse pharmacological potential. The fusion of the isoxazole and pyrrolidine moieties, both privileged scaffolds in medicinal chemistry, indicates that this molecule could interact with a range of biological targets. In the absence of direct experimental data, this technical guide presents a predictive analysis of its potential mechanisms of action, drawing upon the known activities of structurally related compounds. We hypothesize three primary putative mechanisms: cyclooxygenase-2 (COX-2) inhibition, monoamine oxidase (MAO) inhibition, and modulation of ion channels, specifically nicotinic acetylcholine receptors (nAChRs) and GABA-A receptors. This document provides a comprehensive theoretical framework and detailed experimental protocols to facilitate the investigation of these predictions, aiming to accelerate the discovery of the therapeutic applications of this compound.

Introduction

The isoxazole ring is a five-membered heterocycle that is a core component of several commercially available drugs, including the anti-inflammatory drug valdecoxib and the atypical antipsychotic risperidone. Isoxazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and anticancer properties[1][2]. The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is another crucial scaffold in drug discovery, present in numerous natural products and synthetic drugs[3][4]. Its conformational flexibility allows for optimal binding to a variety of biological targets[4]. The combination of these two pharmacophores in this compound suggests a synergistic or novel pharmacological profile. This guide explores the most probable mechanisms of action for this compound based on an extensive review of the literature on its constituent chemical motifs.

Predicted Mechanisms of Action

Cyclooxygenase-2 (COX-2) Inhibition

Many diaryl-substituted isoxazoles are potent and selective COX-2 inhibitors, a well-established target for anti-inflammatory drugs[5][6][7][8]. The isoxazole ring can mimic the central ring of known coxibs[5][8]. The pyrrolidine moiety could potentially interact with the side pocket of the COX-2 active site, contributing to selectivity over the COX-1 isoform.

Signaling Pathway:

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Molecule This compound Molecule->COX2 Inhibition

Caption: Predicted inhibition of the COX-2 pathway by this compound.

Monoamine Oxidase (MAO) Inhibition

Isoxazole derivatives have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are critical in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine[9][10][11]. MAO inhibitors are used in the treatment of depression and neurodegenerative diseases such as Parkinson's disease[9][10][12]. The pyrrolidine ring is also found in known MAO inhibitors.

Signaling Pathway:

MAO_Inhibition Monoamines Monoamine Neurotransmitters (Dopamine, Serotonin, etc.) MAO MAO-A / MAO-B Monoamines->MAO Synaptic_Concentration Increased Synaptic Neurotransmitter Levels Monoamines->Synaptic_Concentration Leads to Metabolites Inactive Metabolites MAO->Metabolites Neurotransmission Enhanced Neurotransmission Synaptic_Concentration->Neurotransmission Molecule This compound Molecule->MAO Inhibition

Caption: Predicted inhibition of monoamine oxidase by this compound.

Ion Channel Modulation

The pyrrolidine ring is a key structural feature of nicotine and other nAChR agonists. It is possible that this compound could act as a modulator of nAChRs, which are ligand-gated ion channels involved in a wide range of central and peripheral nervous system functions.

Logical Relationship:

nAChR_Modulation Molecule This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) Molecule->nAChR Binds to Ion_Channel Ion Channel Opening (Na+, K+, Ca2+) nAChR->Ion_Channel Activates Membrane_Depolarization Neuronal Membrane Depolarization Ion_Channel->Membrane_Depolarization Signal_Transduction Signal Transduction Membrane_Depolarization->Signal_Transduction GABAA_Modulation Molecule This compound GABA_A_Receptor GABA-A Receptor Molecule->GABA_A_Receptor Binds to GABA_Binding Enhances GABA Binding or Directly Activates GABA_A_Receptor->GABA_Binding Chloride_Influx Increased Chloride Ion (Cl-) Influx GABA_Binding->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibitory Neurotransmission Hyperpolarization->Inhibition COX_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Heme, COX-1/2, Inhibitor) start->prep_reagents add_reagents Add Reagents to Plate (Buffer, Heme, COX-1/2) prep_reagents->add_reagents add_inhibitor Add Test Compound or Control add_reagents->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate add_substrate Add Arachidonic Acid pre_incubate->add_substrate incubate Incubate for 2 min at 37°C add_substrate->incubate stop_reaction Stop Reaction (e.g., with Stannous Chloride) incubate->stop_reaction measure Measure Absorbance at 590 nm stop_reaction->measure analyze Calculate IC50 Values measure->analyze end End analyze->end MAO_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, MAO-A/B, Inhibitor) start->prep_reagents add_inhibitor Add Test Compound or Control to Plate prep_reagents->add_inhibitor add_enzyme Add MAO-A or MAO-B Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate add_substrate_mix Add Substrate Mix (p-Tyramine, Amplex Red, HRP) pre_incubate->add_substrate_mix incubate Incubate for 15 min at 37°C (in dark) add_substrate_mix->incubate measure Measure Fluorescence (Ex/Em = 545/590 nm) incubate->measure analyze Calculate IC50 Values measure->analyze end End analyze->end

References

In Silico Screening of 5-Methyl-3-pyrrolidin-2-ylisoxazole Libraries: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for the in silico screening of 5-Methyl-3-pyrrolidin-2-ylisoxazole derivatives. Given the specificity of this scaffold, this document establishes a representative virtual screening workflow targeting the Epidermal Growth Factor Receptor (EGFR), a well-established target for isoxazole-containing compounds in cancer therapy. The protocols and data herein are based on established computational techniques and analogous isoxazole derivative studies to provide a practical framework for drug discovery efforts.

Introduction to this compound and In Silico Screening

The this compound core is a privileged scaffold in medicinal chemistry, combining the favorable electronic properties of the isoxazole ring with the conformational rigidity and chirality of the pyrrolidine moiety. This unique combination makes it an attractive starting point for the design of novel therapeutic agents. Virtual, or in silico, screening is a computational methodology that has become indispensable in modern drug discovery.[1] It allows for the rapid and cost-effective evaluation of large libraries of chemical compounds against a biological target, prioritizing those with the highest likelihood of activity for further experimental testing.

The typical in silico screening cascade involves several key stages, including library preparation, target selection, molecular docking, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This multi-faceted approach helps to identify not only potent but also drug-like candidates with favorable pharmacokinetic properties.

A Representative Target: Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and differentiation.[2][3] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several isoxazole-containing molecules have been investigated as EGFR tyrosine kinase (TK) inhibitors.[4][5] Therefore, for the purpose of this guide, we will focus on the in silico screening of a this compound library against EGFR-TK.

The EGFR Signaling Pathway

Upon binding of its ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, principally the RAS/RAF/MEK/MAPK and the PI3K/AKT/mTOR pathways, which ultimately lead to cell proliferation and survival.[6][7] Inhibiting the EGFR tyrosine kinase activity blocks this entire signaling cascade.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Grb2 Grb2/Shc EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Gene Transcription, Cell Proliferation, Survival MAPK->Proliferation PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR binds Virtual_Screening_Workflow LibPrep Library Preparation (this compound derivatives) PharmScreen Pharmacophore-Based Screening LibPrep->PharmScreen ProtPrep Protein Preparation (EGFR Tyrosine Kinase, PDB: 1M17) ProtPrep->PharmScreen Docking Molecular Docking (AutoDock Vina) ProtPrep->Docking PharmScreen->Docking Filtered Library Scoring Scoring and Ranking Docking->Scoring ADMET ADMET Prediction (SwissADME) Scoring->ADMET Top-Ranked Poses Hits Prioritized Hit Compounds ADMET->Hits

References

Unlocking Therapeutic Potential: A Deep Dive into the Pharmacological Profile of Novel Pyrrolidinyl-Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological properties of a novel class of pyrrolidinyl-isoxazole compounds. Designed for researchers, scientists, and drug development professionals, this document details the synthesis, in vitro and in vivo activities, and mechanisms of action of these promising therapeutic agents. The comprehensive data presentation, detailed experimental protocols, and visualizations of key biological pathways offer a thorough understanding of this unique chemical scaffold.

Introduction

The isoxazole ring system is a prominent scaffold in medicinal chemistry, known for its diverse pharmacological activities. When combined with a pyrrolidine moiety, it gives rise to a class of compounds with significant potential for treating a range of conditions, including those affecting the central nervous system (CNS), inflammatory disorders, and cancer.[1][2] This guide focuses on recently developed pyrrolidinyl-isoxazole derivatives, summarizing their pharmacological profiles and the experimental methodologies used for their characterization.

Synthesis of Novel Pyrrolidinyl-Isoxazole Compounds

The synthesis of the pyrrolidinyl-isoxazole core and its derivatives typically involves multi-step reaction sequences. A common strategy involves the 1,3-dipolar cycloaddition reaction.[3][4] For instance, the synthesis of 3-(4-bromophenyl)-5-(1-methyl-1H-pyrrol-2-yl)isoxazole involves the initial formation of a chalcone derivative, which is then treated with hydroxylamine hydrochloride to yield the final isoxazole ring structure.[5] Modifications to the pyrrolidine and isoxazole rings allow for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[6][7]

In Vitro Pharmacological Profile

The in vitro evaluation of these novel compounds has revealed a broad spectrum of biological activities, from potent receptor modulation to enzyme inhibition. The following sections summarize key findings.

Receptor Binding and Functional Activity

A notable example is (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT-418), a potent ligand for nicotinic acetylcholine receptors (nAChRs).[8] In vitro studies have demonstrated its high binding affinity and functional agonism at these receptors, suggesting its potential for treating cognitive disorders.[8][9]

Table 1: In Vitro Receptor Activity of Novel Pyrrolidinyl-Isoxazole Compounds

CompoundTargetAssay TypeResult (Ki)Result (EC50)Reference
ABT-418nAChR[3H]-Cytisine Binding3 nM-[8]
ABT-418nAChRPatch-Clamp (PC12 cells)-209 µM[8]
ABT-418nAChR[3H]-Dopamine Release-380 nM[8]
Enzyme Inhibition and Other Activities

Derivatives of the pyrrolidinyl-isoxazole scaffold have also shown significant activity as enzyme inhibitors and allosteric modulators. For example, certain compounds have been identified as inhibitors of protein kinase CK1, a key regulator in various cellular signaling pathways.[7] Others have demonstrated antioxidant properties and inhibitory effects on cyclooxygenase (COX) enzymes, highlighting their anti-inflammatory potential.[10][11][12] Some isoxazole derivatives have also been investigated as potential PARP inhibitors for cancer therapy.[2]

Table 2: In Vitro Enzymatic and Cellular Activity of Novel Pyrrolidinyl-Isoxazole and Isoxazole Derivatives

Compound SeriesTarget/ActivityAssay TypeResult (IC50)Reference
Diaryl-isoxazole with pyrrolidine scaffoldsProtein Kinase CK1δKinase Assay0.033 µM (lead compound)[7]
Fluorophenyl-isoxazole-carboxamidesDPPH radical scavengingAntioxidant Assay0.45 - 0.47 µg/ml[10][12]
Isoxazole-based CK1 inhibitorsProtein Kinase CK1Kinase and Cellular AssaysVaries with scaffold[7]
Trisubstituted IsoxazolesRORγt (allosteric inverse agonist)Biochemical AssaysLow nM[13]
Isoxazole derivativesCyclooxygenases (COX-1/2)Enzyme Inhibition AssayVaries with derivative[11]

Mechanism of Action and Signaling Pathways

The therapeutic effects of pyrrolidinyl-isoxazole compounds are mediated through their interaction with specific molecular targets, leading to the modulation of intracellular signaling pathways.

GPCR Allosteric Modulation

Several isoxazole derivatives have been identified as allosteric modulators of G protein-coupled receptors (GPCRs).[6][13] Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, offering the potential for greater selectivity and a more nuanced control of receptor function.[6] This can lead to the development of safer and more effective therapeutics.[6]

GPCR_Allosteric_Modulation cluster_membrane Cell Membrane Receptor GPCR G_Protein G Protein Receptor->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Orthosteric_Ligand Orthosteric Ligand (e.g., Endogenous Agonist) Orthosteric_Ligand->Receptor Binds to Orthosteric Site Allosteric_Modulator Pyrrolidinyl-Isoxazole (Allosteric Modulator) Allosteric_Modulator->Receptor Binds to Allosteric Site

GPCR Allosteric Modulation Pathway
Kinase Inhibition Signaling

Certain pyrrolidinyl-isoxazole derivatives function as inhibitors of protein kinases, such as CK1.[7] By blocking the activity of these enzymes, these compounds can interfere with signaling cascades that are crucial for cell division, apoptosis, and inflammation. This mechanism is particularly relevant for the development of anticancer agents.

Kinase_Inhibition_Pathway cluster_cellular Cellular Signaling Upstream_Signal Upstream Signal (e.g., Growth Factor) Kinase_A Kinase A Upstream_Signal->Kinase_A Kinase_B Kinase B (e.g., CK1) Kinase_A->Kinase_B Target_Protein Target Protein Kinase_B->Target_Protein Cellular_Response Cellular Response (e.g., Proliferation, Survival) Target_Protein->Cellular_Response Inhibitor Pyrrolidinyl-Isoxazole Inhibitor Inhibitor->Kinase_B Inhibits

Kinase Inhibition Signaling Cascade

In Vivo Pharmacology

The promising in vitro profiles of these compounds have been further investigated in preclinical animal models.

Pharmacokinetic Properties

Pharmacokinetic studies in rodents are essential to determine the absorption, distribution, metabolism, and excretion (ADME) properties of novel compounds.[14] These studies help in optimizing dosing regimens and predicting the therapeutic window.[14]

Efficacy in Disease Models

In vivo studies have demonstrated the therapeutic potential of pyrrolidinyl-isoxazole derivatives in various disease models. For instance, some compounds have shown significant anti-inflammatory effects in the carrageenan-induced rat paw edema model.[15] Additionally, behavioral assays in mice are employed to evaluate the potential of CNS-active compounds.[15][16]

Table 3: In Vivo Activity of Novel Pyrrolidinyl-Isoxazole and Related Derivatives

Compound SeriesAnimal ModelActivityKey FindingsReference
Substituted IsoxazolesRat Paw EdemaAnti-inflammatorySignificant reduction in edema[15]
Pyrrolidine-2,5-dionesMouseAnticonvulsantEffective in MES and 6 Hz tests[17]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of pharmacological findings. The following sections outline the key experimental protocols used in the characterization of novel pyrrolidinyl-isoxazole compounds.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assay SAR Structure-Activity Relationship (SAR) Analysis Binding->SAR Functional Functional Assays (cAMP, GTPγS, pERK) Functional->SAR Enzymatic Enzymatic Assays Enzymatic->SAR PK Pharmacokinetic Studies (Rodents) Efficacy Efficacy Studies (Disease Models) PK->Efficacy Synthesis Compound Synthesis & Purification Synthesis->Binding Synthesis->Functional Synthesis->Enzymatic SAR->PK

Drug Discovery and Development Workflow
Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

  • Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membranes.[18] The protein concentration of the membrane preparation is determined.[18]

  • Assay Procedure: A fixed concentration of a radiolabeled ligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.[19]

  • Separation and Detection: The bound radioligand is separated from the unbound ligand by rapid filtration.[20] The radioactivity of the filters is then measured using a scintillation counter.[18]

  • Data Analysis: The data is used to calculate the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[19]

GTPγS Binding Assay

This functional assay measures the activation of G proteins following GPCR stimulation.

  • Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit.[21] A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to trap the G protein in its active state.[21]

  • Assay Procedure: Cell membranes are incubated with the test compound, GDP, and [³⁵S]GTPγS.

  • Detection: The amount of [³⁵S]GTPγS bound to the G proteins is quantified by scintillation counting after separation of bound from free radioligand.

cAMP Accumulation Assay

This assay is used to measure the modulation of adenylyl cyclase activity by GPCRs.

  • Principle: Gs-coupled receptors stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), while Gi-coupled receptors inhibit its activity.

  • Assay Procedure: Cells expressing the receptor of interest are incubated with the test compound. For Gi-coupled receptors, cells are co-stimulated with forskolin to induce cAMP production.

  • Detection: Intracellular cAMP levels are measured using various methods, such as competitive immunoassays with fluorescent or luminescent readouts.[9][17]

ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the activation of the MAPK/ERK signaling pathway.

  • Cell Treatment and Lysis: Cells are treated with the test compound, followed by lysis to extract cellular proteins.

  • SDS-PAGE and Western Blotting: Protein lysates are separated by size using SDS-PAGE and transferred to a membrane.

  • Immunodetection: The membrane is incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody and detection using a chemiluminescent substrate.

  • Quantification: The band intensities are quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the extent of ERK activation.

In Vivo Pharmacokinetic Study in Rodents
  • Dosing: The test compound is administered to rodents (typically mice or rats) via the desired route (e.g., intravenous, oral).

  • Blood Sampling: Blood samples are collected at various time points after dosing.

  • Sample Analysis: The concentration of the compound in plasma or whole blood is determined using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Pharmacokinetic parameters, including clearance, volume of distribution, half-life, and bioavailability, are calculated from the concentration-time data.[14]

In Vivo Behavioral Assays

A variety of behavioral tests are used to assess the CNS effects of novel compounds in rodents. These can include tests for anxiety (e.g., light-dark box, marble burying), depression-like behavior (e.g., forced swim test), and cognitive function.

Conclusion

Novel pyrrolidinyl-isoxazole compounds represent a versatile and promising class of molecules with significant therapeutic potential across multiple disease areas. Their diverse pharmacological profiles, including potent and selective modulation of receptors and enzymes, underscore the importance of continued research and development of this chemical scaffold. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists working to advance these compounds from the laboratory to the clinic.

References

Exploring the Structure-Activity Relationship of 5-Methyl-3-pyrrolidin-2-ylisoxazole Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of 5-methyl-3-pyrrolidin-2-ylisoxazole analogs, a class of compounds targeting nicotinic acetylcholine receptors (nAChRs). The core focus of this guide is the prototypical analog, (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT-418), a potent cholinergic ligand with demonstrated cognition-enhancing and anxiolytic properties. This document summarizes key quantitative pharmacological data, details relevant experimental protocols, and visualizes associated signaling pathways and discovery workflows to support further research and development in this area.

Introduction

Nicotinic acetylcholine receptors are ligand-gated ion channels integral to synaptic transmission throughout the central and peripheral nervous systems. Their dysfunction has been implicated in a range of neurological disorders, including Alzheimer's disease and attention deficit hyperactivity disorder (ADHD). The development of selective nAChR agonists and modulators represents a promising therapeutic strategy. The this compound scaffold, exemplified by ABT-418, serves as a key pharmacophore in the design of such agents, acting as a bioisosteric replacement for the pyridine ring of nicotine.

Data Presentation: Quantitative Pharmacology of ABT-418

The following table summarizes the in vitro pharmacological profile of the lead compound, (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT-418), at various nAChR subtypes and related functional assays.

ParameterValueReceptor/SystemComments
Binding Affinity (Ki) 3 nMRat Brain nAChRPotent inhibitor of [3H]-cytisine binding[1].
>10,000 nMOther ReceptorsInactive in 37 other receptor/neurotransmitter-uptake/enzyme/transduction system binding assays, including α-bungarotoxin, muscarinic, and 5-HT3 receptors[1].
Functional Potency (EC50) 209 µMPC12 Cells (Channel Currents)Agonist activity; approximately 4-fold less potent than (-)-nicotine (52 µM)[1].
380 nMRat Striatal Slices ([3H]-Dopamine Release)Approximately 10-fold less potent than (-)-nicotine (40 nM)[1].
Ion Flux Equipotent with (-)-nicotineMouse Thalamic Synaptosomes (86Rb+ Flux)Demonstrates robust cholinergic channel activation at certain nAChR subtypes[1].

Structure-Activity Relationship (SAR) Insights

  • The Pyrrolidine Moiety: The (S)-configuration of the pyrrolidine ring is critical for high-affinity binding to nAChRs, mirroring the stereochemical preference of nicotine. The N-methyl group on the pyrrolidine ring is also understood to be important for potent agonist activity at several nAChR subtypes.

  • The Isoxazole Ring: The 3,5-disubstituted isoxazole ring serves as an effective bioisostere of the pyridine ring in nicotine. The methyl group at the 5-position of the isoxazole appears to be well-tolerated and contributes to the overall binding affinity.

  • Subtype Selectivity: ABT-418 exhibits a degree of nAChR subtype selectivity, being a potent agonist at α4β2 and α7 subtypes, while showing less activity at others[2]. This selectivity is thought to contribute to its favorable therapeutic window, separating cognitive and anxiolytic effects from the side effects associated with broader nAChR activation by nicotine[1].

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of this compound analogs are crucial for advancing research in this area.

General Synthesis of 3,5-Disubstituted Isoxazoles

A common method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of an alkyne with a nitrile oxide. The nitrile oxide can be generated in situ from an aldoxime.

Materials:

  • Appropriately substituted aldehyde

  • Hydroxylamine

  • Sodium hydroxide

  • N-chlorosuccinimide (NCS)

  • Substituted alkyne (e.g., propyne for the 5-methyl group)

  • Solvent (e.g., a deep eutectic solvent like choline chloride:urea)

  • Ethyl acetate (for extraction)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the starting aldehyde (1 equivalent) in the chosen solvent, add hydroxylamine (1 equivalent) and sodium hydroxide (1 equivalent).

  • Stir the resulting mixture at 50°C for approximately one hour to form the aldoxime.

  • Add N-chlorosuccinimide (1.5 equivalents) to the mixture and continue stirring at 50°C for about three hours to generate the nitrile oxide in situ.

  • Introduce the alkyne (1 equivalent) to the reaction mixture and continue stirring at 50°C for an additional four hours.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Dry the combined organic phases over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3,5-disubstituted isoxazole[3].

In Vitro Pharmacological Evaluation

Radioligand Binding Assay: To determine the binding affinity of the synthesized analogs for nAChRs, competitive binding assays are performed using rat brain homogenates. [3H]-cytisine is a commonly used radioligand for labeling high-affinity nAChRs.

  • Prepare rat brain membranes from the cortex or hippocampus.

  • Incubate the membranes with a fixed concentration of [3H]-cytisine and varying concentrations of the test compound.

  • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Calculate the Ki values from the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Functional Assays (e.g., Dopamine Release): The functional activity of the analogs as nAChR agonists can be assessed by measuring their ability to stimulate neurotransmitter release from brain slices.

  • Prepare fresh rat striatal slices.

  • Pre-incubate the slices with [3H]-dopamine to allow for its uptake into dopaminergic nerve terminals.

  • Wash the slices to remove excess unincorporated radioactivity.

  • Stimulate the slices with varying concentrations of the test compound in the presence and absence of a specific nAChR antagonist (e.g., dihydro-β-erythroidine) to confirm the receptor-mediated effect.

  • Collect the superfusate and measure the amount of [3H]-dopamine released using liquid scintillation counting.

  • Calculate the EC50 value, which is the concentration of the agonist that produces 50% of its maximal effect.

Visualizations

nAChR-Mediated Signaling Pathway

Activation of nAChRs by agonists like this compound analogs initiates a cascade of intracellular signaling events that are crucial for their neuroprotective and cognitive-enhancing effects.

G nAChR Agonist Signaling Cascade agonist This compound Analog (Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) agonist->nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Activation PI3K PI3K Ca_influx->PI3K Activation Akt Akt PI3K->Akt Activation CREB CREB Phosphorylation Akt->CREB Activation neuroprotection Neuroprotection & Cognitive Enhancement CREB->neuroprotection Leads to

Caption: Signaling pathway initiated by nAChR agonist binding.

Experimental Workflow for SAR Exploration

The process of exploring the SAR of this compound analogs involves a systematic workflow from compound design to in vivo evaluation.

G Workflow for SAR Exploration of nAChR Agonists design Analog Design & Virtual Screening synthesis Chemical Synthesis design->synthesis binding In Vitro Binding Assays (Ki at nAChR subtypes) synthesis->binding functional In Vitro Functional Assays (EC50, Emax) binding->functional adme ADME/Tox Profiling functional->adme invivo In Vivo Efficacy & PK/PD Studies adme->invivo sar_analysis SAR Analysis & Lead Optimization invivo->sar_analysis sar_analysis->design Iterative Refinement

Caption: Iterative workflow for the discovery of novel nAChR agonists.

References

5-Methyl-3-pyrrolidin-2-ylisoxazole: A Privileged Fragment for Central Nervous System Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-methyl-3-pyrrolidin-2-ylisoxazole core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its utility as a fragment in the design of novel therapeutics, particularly for disorders of the central nervous system (CNS). This technical guide provides a comprehensive overview of this fragment, including its synthesis, biological activity, structure-activity relationships (SAR), and its application in fragment-based drug discovery (FBDD). The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common feature in many natural products and approved drugs. Its non-planar, saturated nature allows for the exploration of three-dimensional chemical space, a desirable characteristic in modern drug design. When coupled with the 5-methylisoxazole moiety, a bioisosteric replacement for other aromatic systems like pyridine, the resulting fragment offers a unique combination of physicochemical properties and biological activity. The isoxazole ring can participate in hydrogen bonding and other non-covalent interactions, while the pyrrolidine nitrogen provides a basic center that can be crucial for receptor engagement.

The most prominent example of a drug candidate featuring this core is (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT-418), a potent and selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs).[1] The development of ABT-418 has highlighted the potential of the this compound scaffold in treating cognitive disorders such as Alzheimer's disease and attention-deficit/hyperactivity disorder (ADHD).[2][3] This guide will delve into the specifics of this and other applications, providing a solid foundation for the rational design of novel drug candidates based on this versatile fragment.

Quantitative Biological Data

The biological activity of this compound and its analogs has been primarily characterized at neuronal nicotinic acetylcholine receptors. The following tables summarize key quantitative data for the well-studied analog, ABT-418, and provide a comparative context with the endogenous ligand acetylcholine and the parent compound nicotine.

Compound NameTargetAssay TypeValueUnitsReference(s)
(S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT-418)nAChR (rat brain)[3H]-cytisine binding3nM (Ki)[1]
(S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT-418)Cholinergic Channels (PC12 cells)Patch-clamp209µM (EC50)[1]
(S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT-418)Dopamine Release (rat striatal slices)[3H]-dopamine release380nM (EC50)[1]
(-)-NicotineCholinergic Channels (PC12 cells)Patch-clamp52µM (EC50)[1]
(-)-NicotineDopamine Release (rat striatal slices)[3H]-dopamine release40nM (EC50)[1]
Compound NameIn Vitro AssayEndpointResultReference(s)
(S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT-418)Receptor Binding Panel (37 other sites)Binding Affinity (Ki)Inactive (Ki > 10,000 nM) at sites including α-bungarotoxin, muscarinic, and 5-HT3 receptors.[1][1]
(S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT-418)Glutamate-induced cytotoxicity (rat cortical neurons)Neuroprotection (LDH release)Neuroprotective at an optimal concentration of 10 µM with a 2-hour pretreatment.[4][4]
(S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT-418)86Rb+ Flux (mouse thalamic synaptosomes)Ion Flux EnhancementEquipotent with (-)-nicotine.[1][1]

Structure-Activity Relationships (SAR)

The exploration of analogs based on the this compound core has provided valuable insights into the structural requirements for potent and selective nAChR agonism.

  • Stereochemistry of the Pyrrolidine Ring: The stereochemistry at the C2 position of the pyrrolidine ring is critical for activity. The (S)-enantiomer of ABT-418 is the more active isomer, consistent with the stereochemical preference of nAChRs for (S)-nicotine.

  • N-Substitution on the Pyrrolidine Ring: The presence and nature of the substituent on the pyrrolidine nitrogen significantly impact activity.

    • N-Methylation: The N-methyl group in ABT-418 is crucial for high affinity and potency. The corresponding N-demethylated analog shows reduced activity.

    • Larger N-Alkyl Groups: Increasing the size of the N-alkyl substituent generally leads to a decrease in potency.

  • Substitution on the Isoxazole Ring:

    • 5-Methyl Group: The methyl group at the 5-position of the isoxazole ring is well-tolerated and contributes to the overall lipophilicity and binding of the molecule.

    • Other 5-Substituents: The impact of other substituents at this position has been explored to a lesser extent, but it is anticipated that the size and electronic properties of the substituent would influence receptor interactions.

  • Bioisosteric Replacement of the Isoxazole Ring: The isoxazole ring itself serves as a bioisostere of the pyridine ring in nicotine. This substitution has been shown to modulate the selectivity and pharmacokinetic properties of the resulting compounds. Other five-membered heterocycles have also been explored as pyridine bioisosteres in related scaffolds.

Experimental Protocols

Detailed methodologies for the synthesis of the core scaffold and key biological assays are provided below to facilitate further research.

Synthesis of (S)-5-Methyl-3-(pyrrolidin-2-yl)isoxazole Hydrochloride

This protocol describes a representative synthesis of the core scaffold, starting from a protected pyrrolidine derivative.

Step 1: Synthesis of tert-Butyl (S)-2-(5-methylisoxazol-3-yl)pyrrolidine-1-carboxylate

  • To a solution of tert-butyl (S)-2-(5-methylisoxazolin-3-yl)pyrrolidine-1-carboxylate (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K2CO3) (2.0 eq).

  • Heat the reaction mixture to 100 °C and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl (S)-2-(5-methylisoxazol-3-yl)pyrrolidine-1-carboxylate.

Step 2: Deprotection to (S)-5-Methyl-3-(pyrrolidin-2-yl)isoxazole Hydrochloride

  • Dissolve tert-butyl (S)-2-(5-methylisoxazol-3-yl)pyrrolidine-1-carboxylate (1.0 eq) in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Triturate the resulting solid with diethyl ether and collect the precipitate by filtration.

  • Wash the solid with diethyl ether and dry under vacuum to yield (S)-5-Methyl-3-(pyrrolidin-2-yl)isoxazole hydrochloride as a white solid.

[3H]-Cytisine Binding Assay

This assay is used to determine the binding affinity of test compounds for nicotinic acetylcholine receptors in brain tissue.

Materials:

  • Rat brain tissue (e.g., whole brain or specific regions like cortex or thalamus)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)

  • [3H]-Cytisine (radioligand)

  • Non-specific binding control (e.g., high concentration of (-)-nicotine or unlabeled cytisine)

  • Test compounds at various concentrations

  • Glass fiber filters

  • Scintillation cocktail and scintillation counter

Procedure:

  • Prepare rat brain membranes by homogenization in ice-cold buffer followed by centrifugation to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Perform a protein concentration assay (e.g., Bradford assay) to determine the membrane protein concentration.

  • In a 96-well plate, add a specific amount of membrane protein (e.g., 100-200 µg) to each well.

  • Add the test compound at a range of concentrations.

  • Add [3H]-cytisine at a concentration close to its Kd (e.g., 0.1-1 nM).

  • For non-specific binding determination, add a high concentration of a competing ligand (e.g., 10 µM (-)-nicotine).

  • Incubate the plate at a specified temperature (e.g., 4 °C or room temperature) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki values for the test compounds by analyzing the competition binding data using appropriate software (e.g., GraphPad Prism).

Dopamine Release Assay from Rat Striatal Slices

This assay measures the ability of a compound to evoke the release of dopamine from brain tissue, which is a functional measure of nAChR agonism.

Materials:

  • Rat striatal tissue

  • Krebs-Ringer buffer

  • [3H]-Dopamine

  • High potassium buffer (for depolarization-induced release)

  • Test compounds at various concentrations

  • Scintillation cocktail and scintillation counter

Procedure:

  • Prepare rat striatal slices (e.g., 300-400 µm thick) using a tissue chopper or vibratome.

  • Pre-incubate the slices in Krebs-Ringer buffer to allow them to equilibrate.

  • Load the slices with [3H]-dopamine by incubating them in a buffer containing the radiolabel.

  • Wash the slices with fresh buffer to remove excess unbound [3H]-dopamine.

  • Place the slices in a superfusion chamber and continuously perfuse with buffer.

  • Collect fractions of the superfusate at regular intervals.

  • Establish a baseline of [3H]-dopamine release.

  • Introduce the test compound into the superfusion buffer at various concentrations and continue collecting fractions.

  • As a positive control, stimulate dopamine release by switching to a high potassium buffer.

  • At the end of the experiment, lyse the tissue slices to determine the remaining [3H]-dopamine content.

  • Measure the radioactivity in the collected fractions and the tissue lysate using a scintillation counter.

  • Express the dopamine release as a percentage of the total tissue content of [3H]-dopamine.

  • Determine the EC50 values for the test compounds by analyzing the concentration-response data.

Visualizations

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

The following diagram illustrates a simplified signaling cascade initiated by the activation of neuronal nicotinic acetylcholine receptors, leading to downstream cellular effects such as neurotransmitter release and gene expression changes.

nAChR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular nAChR nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Ion Channel Opening Ligand Acetylcholine / 5-Methyl-3-pyrrolidin- 2-ylisoxazole Ligand->nAChR PKC PKC Ca_influx->PKC NT_Release Neurotransmitter Release (e.g., Dopamine) Ca_influx->NT_Release MAPK MAPK Pathway PKC->MAPK CREB CREB Phosphorylation MAPK->CREB Gene_Expression Gene Expression (e.g., c-fos) CREB->Gene_Expression FBDD_Workflow cluster_screening Hit Identification cluster_optimization Lead Generation & Optimization Fragment_Library Fragment Library (e.g., containing 5-methyl-3-pyrrolidin- 2-ylisoxazole) Screening Biophysical Screening (NMR, SPR, X-ray) Fragment_Library->Screening Hits Fragment Hits (Low Affinity) Screening->Hits SAR Structure-Activity Relationship (SAR) Analysis Hits->SAR Validation Fragment_Linking Fragment Linking / Fragment Growing SAR->Fragment_Linking Lead_Compound Lead Compound (Improved Affinity) Fragment_Linking->Lead_Compound Optimization Lead Optimization (ADME/Tox, Potency) Lead_Compound->Optimization Candidate Drug Candidate Optimization->Candidate

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Methyl-3-pyrrolidin-2-ylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of 5-Methyl-3-pyrrolidin-2-ylisoxazole, a valuable building block in medicinal chemistry and drug discovery. The following sections outline a robust synthetic route, present key reaction data in a structured format, and offer step-by-step experimental procedures.

Synthetic Strategy Overview

The developed synthetic route to this compound hydrochloride involves a three-step process starting from a protected pyrrolidine derivative. The key steps include the formation of an isoxazoline intermediate, its subsequent aromatization to the isoxazole ring, and finally, the deprotection of the pyrrolidine nitrogen. This methodology allows for the synthesis of enantiomerically pure target compounds.

Logical Workflow of the Synthesis

cluster_0 Step 1: Isoxazoline Formation cluster_1 Step 2: Aromatization to Isoxazole cluster_2 Step 3: Deprotection A Protected Pyrrolidine Precursor B Intermediate 13 (Isoxazoline) A->B Reaction Conditions C Intermediate 14 (Boc-protected Isoxazole) B->C K2CO3, DMF, 100 °C D Final Product (15·HCl) 5-Methyl-3-(pyrrolidin-2-yl)isoxazole hydrochloride C->D HCl

Caption: Synthetic workflow for this compound hydrochloride.

Quantitative Data Summary

The following tables summarize the yields and key analytical data for the synthesized intermediates and the final product.

Table 1: Synthesis Yields

Compound NumberCompound NameStarting MaterialReagents and ConditionsYield (%)
13 Isoxazoline IntermediateProtected PyrrolidineNot specified in detail95-97%
14 tert-Butyl (S)-2-(5-methylisoxazol-3-yl)pyrrolidine-1-carboxylateIsoxazoline 13 K₂CO₃, DMF, 100 °C, overnight75-77%
15·HCl (S)-5-Methyl-3-(pyrrolidin-2-yl)isoxazole hydrochlorideBoc-protected Isoxazole 14 HCl92-93%

Table 2: Analytical Data for Key Compounds [1]

Compound NumberMolecular FormulaCalculated M/z [M+H]⁺Found M/z [M+H]⁺Specific Rotation [α]²⁰D
13-S-Isomer Not specifiedNot specifiedNot specified-80.00 (c = 35.42)
13-R-Isomer Not specifiedNot specifiedNot specified+81.84 (c = 35.42)
14-S-Isomer C₁₃H₂₀N₂O₃255.3 (M+3H)⁺255.2-78.8 (c = 3.96)
14-R-Isomer C₁₃H₂₀N₂O₃255.3 (M+3H)⁺255.2+79.63 (c = 3.96)
15·HCl-S-Isomer C₈H₁₃ClN₂O153.1 (M-Cl+H)⁺153.2-21.63 (c = 53.00)
15·HCl-R-Isomer C₈H₁₃ClN₂O153.1 (M-Cl+H)⁺153.2+22.95 (c = 53.00)

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl (S)-2-(5-methylisoxazol-3-yl)pyrrolidine-1-carboxylate (14)

This protocol details the base-promoted aromatization of the isoxazoline intermediate.

Diagram of Experimental Workflow

A 1. Charge flask with isoxazoline 13 and DMF B 2. Add K2CO3 A->B C 3. Stir overnight at 100 °C B->C D 4. Concentrate reaction mixture C->D E 5. Pour into ice-bath and extract with EtOAc D->E F 6. Wash organic phase with brine E->F G 7. Dry over Na2SO4, filter, and concentrate F->G H 8. Obtain product 14 as a colorless oil G->H

Caption: Workflow for the synthesis of Boc-protected this compound.

Materials:

  • Isoxazoline intermediate 13 (12.5 g, 37.5 mmol)

  • Potassium carbonate (K₂CO₃) (10.4 g, 75 mmol)

  • N,N-Dimethylformamide (DMF) (50 mL)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 250 mL round-bottomed flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • A 250 mL round-bottomed flask is charged with a magnetic stirrer, the corresponding isoxazoline 13 (12.5 g, 37.5 mmol), and DMF (50 mL).[1]

  • Potassium carbonate (10.4 g, 75 mmol) is added to the mixture.[1]

  • The resulting mixture is stirred overnight at 100 °C. The progress of the reaction should be monitored by a suitable analytical technique such as NMR spectroscopy.[1]

  • After the reaction is complete, the reaction mixture is concentrated under reduced pressure.[1]

  • The residue is poured into an ice-bath, and the aqueous phase is extracted with EtOAc.[1]

  • The combined organic phases are washed with brine (4 x 20 mL).[1]

  • The organic phase is dried over anhydrous Na₂SO₄, filtered through a silica gel pad, and the solution is concentrated.[1]

  • The resulting residue is a colorless oil which solidifies upon standing, yielding compound 14 .[1]

Protocol 2: Synthesis of (S)-5-Methyl-3-(pyrrolidin-2-yl)isoxazole hydrochloride (15·HCl)

This protocol describes the final deprotection step to yield the target compound.

Procedure: The experimental procedure for the cleavage of the Boc-group is analogous to standard methods for this transformation. A detailed protocol is provided below based on common laboratory practices.

Materials:

  • tert-Butyl (S)-2-(5-methylisoxazol-3-yl)pyrrolidine-1-carboxylate (14 )

  • Hydrochloric acid solution (e.g., 4M HCl in 1,4-dioxane or a solution of HCl in an appropriate solvent)

  • Anhydrous diethyl ether or other suitable non-polar solvent for precipitation

  • Reaction flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve the Boc-protected pyrrolidine 14 in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate, or dichloromethane) in a reaction flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Add a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the product may precipitate from the reaction mixture. If not, add a non-polar solvent such as anhydrous diethyl ether to induce precipitation.

  • Collect the solid product by filtration, wash with a small amount of cold non-polar solvent, and dry under vacuum to afford (S)-5-Methyl-3-(pyrrolidin-2-yl)isoxazole hydrochloride (15·HCl ) as a white powder.[1]

References

Application Notes and Protocols: Purification of 5-Methyl-3-pyrrolidin-2-ylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the purification of 5-Methyl-3-pyrrolidin-2-ylisoxazole, a key heterocyclic intermediate in pharmaceutical research. The protocol details a multi-step purification process involving liquid-liquid extraction, column chromatography, and optional recrystallization. Additionally, methods for purity assessment using High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are described.

Introduction

This compound is a bifunctional heterocyclic compound containing both a pyrrolidine and an isoxazole moiety. These structural motifs are prevalent in a wide range of biologically active molecules and pharmaceutical agents. The purity of such intermediates is critical for the success of subsequent synthetic steps and for ensuring the desired pharmacological profile of the final active pharmaceutical ingredient (API). This protocol outlines a robust and reproducible method for obtaining high-purity this compound from a crude reaction mixture.

Purification Strategy Overview

The purification strategy is a multi-step process designed to remove unreacted starting materials, byproducts, and other impurities. The general workflow involves an initial workup with liquid-liquid extraction to remove bulk impurities, followed by column chromatography for fine purification, and an optional recrystallization step to achieve high purity. Purity is assessed at each stage to ensure the final product meets the required specifications.

Purification_Workflow cluster_purification Purification Protocol cluster_analysis Purity Analysis crude Crude Reaction Mixture lle Liquid-Liquid Extraction crude->lle Initial Cleanup chromatography Column Chromatography lle->chromatography Primary Purification recrystallization Recrystallization (Optional) chromatography->recrystallization Final Polishing pure_product Pure this compound chromatography->pure_product If sufficiently pure recrystallization->pure_product hplc HPLC Analysis pure_product->hplc qnmr qNMR Analysis pure_product->qnmr

Caption: Workflow for the purification and analysis of this compound.

Experimental Protocols

Materials and Reagents
  • Crude this compound

  • Silica gel (230-400 mesh)

  • Ethyl acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • Dichloromethane (DCM), ACS grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deuterated chloroform (CDCl₃) with an internal standard (e.g., maleic acid) for qNMR

  • Acetonitrile (ACN), HPLC grade

  • Deionized water (18.2 MΩ·cm)

  • Formic acid, LC-MS grade

Protocol 1: Liquid-Liquid Extraction

This initial step aims to remove acidic or basic impurities and water-soluble byproducts from the crude reaction mixture.

  • Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (10 mL per 1 g of crude material).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (2 x 20 mL) to remove acidic impurities.

    • Deionized water (1 x 20 mL).

    • Brine (1 x 20 mL) to facilitate phase separation and remove residual water.

  • Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the organic phase in vacuo using a rotary evaporator to yield the crude, extracted product.

Protocol 2: Flash Column Chromatography

This is the primary purification step to separate the target compound from closely related impurities.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial elution solvent (e.g., 95:5 Hexanes:EtOAc).

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude, extracted product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Concentrate this mixture to a free-flowing powder. Carefully load the powder onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. A typical gradient might be from 5% to 50% EtOAc. The basic nature of the pyrrolidine ring may cause tailing on the silica gel; adding 0.1-1% triethylamine to the mobile phase can mitigate this.[1]

  • Fraction Collection: Collect fractions and monitor the separation by Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate in vacuo to yield the purified this compound.

Parameter Condition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 5-50%)
Mobile Phase Additive 0.1-1% Triethylamine (optional, to reduce tailing)
Monitoring TLC with UV visualization (254 nm) and/or staining
Protocol 3: Recrystallization (Optional)

For achieving higher purity, recrystallization can be performed if the purified compound is a solid.

  • Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., ethyl acetate, isopropanol, or a mixture of hexanes and ethyl acetate).

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purity Assessment

HPLC Analysis

A reverse-phase HPLC method can be used for the quantitative analysis of this compound.[2]

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 254 nm
Injection Volume 10 µL
Sample Prep Dissolve sample in 50:50 Water:Acetonitrile to a concentration of 1 mg/mL
Quantitative NMR (qNMR) Spectroscopy

qNMR is a powerful technique for determining the absolute purity of a compound without the need for a specific reference standard of the same compound.[3][4]

  • Accurately weigh a sample of the purified this compound and a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).

  • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity based on the integral values, the number of protons for each signal, and the weights of the analyte and the standard.

Conclusion

The described protocols provide a comprehensive guide for the purification and purity assessment of this compound. The combination of liquid-liquid extraction and column chromatography is effective for removing a wide range of impurities. The purity of the final compound can be reliably determined using HPLC and qNMR. These methods are essential for ensuring the quality of this important building block in the development of new chemical entities.

References

Application Notes and Protocols for the NMR Characterization of 5-Methyl-3-pyrrolidin-2-ylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methyl-3-pyrrolidin-2-ylisoxazole is a heterocyclic compound of interest in medicinal chemistry and drug development due to the presence of the isoxazole and pyrrolidine moieties, which are common scaffolds in biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and characterization of such small organic molecules.[1][2][3] These application notes provide a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for this compound, along with detailed protocols for sample preparation and spectral acquisition.

Predicted NMR Spectral Data

Due to the absence of experimentally acquired spectra for this compound in the public domain, the following ¹H and ¹³C NMR data are predicted based on the analysis of its chemical structure and known chemical shifts of similar isoxazole and pyrrolidine derivatives.

Structure and Atom Numbering:

  • Isoxazole Ring: C3, C4, C5, N, O

  • Pyrrolidine Ring: C2', C3', C4', C5', N'

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Atom NumberPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H4~6.1 - 6.3s-1H
C5-CH₃~2.4 - 2.6s-3H
H2'~4.8 - 5.0t~7.5 - 8.51H
H3'~2.0 - 2.2m-2H
H4'~1.8 - 2.0m-2H
H5'~3.2 - 3.4m-2H
N'H~1.9 - 2.5 (broad)br s-1H

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Atom NumberPredicted Chemical Shift (δ, ppm)
C3~160 - 162
C4~100 - 102
C5~170 - 172
C5-CH₃~12 - 14
C2'~58 - 60
C3'~33 - 35
C4'~25 - 27
C5'~46 - 48

Experimental Protocols

1. NMR Sample Preparation

A high-quality NMR spectrum is contingent on proper sample preparation.[4] The following protocol is recommended for small organic molecules like this compound.

  • Sample Quantity: For a standard ¹H NMR spectrum, 5-25 mg of the compound is typically required. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is preferable due to the lower natural abundance of the ¹³C isotope.[4][5]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other potential solvents include DMSO-d₆, Acetone-d₆, or Methanol-d₄. The typical volume of solvent for a standard 5 mm NMR tube is 0.6-0.7 mL.[6][7]

  • Procedure:

    • Weigh the desired amount of this compound and place it in a clean, dry vial.

    • Add the deuterated solvent (e.g., 0.6 mL of CDCl₃) to the vial.

    • Add an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Ensure the sample is completely dissolved. Gentle vortexing or sonication can be used to aid dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[4]

    • Cap the NMR tube securely and label it appropriately.

2. ¹H NMR Spectrum Acquisition

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[8]

    • Spectral Width: Typically -2 to 12 ppm for organic molecules.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds. A longer delay is necessary for quantitative measurements.

    • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.[8]

    • Temperature: 298 K (25 °C).

3. ¹³C NMR Spectrum Acquisition

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with singlets for each carbon.[8]

    • Spectral Width: Typically 0 to 220 ppm.[8][9]

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024-4096) is required to achieve a good signal-to-noise ratio.[8]

    • Temperature: 298 K (25 °C).

4. Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.[8]

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.[8]

  • Baseline Correction: Apply a polynomial baseline correction to achieve a flat baseline.[8]

  • Referencing: Calibrate the spectrum by setting the internal standard (TMS) to 0.00 ppm. If no TMS is used, the residual solvent peak can be used as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[8]

  • Peak Picking and Integration: Identify all significant peaks and integrate the ¹H spectrum to determine the relative proton ratios.

Visualization of Workflows and Relationships

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Analysis weigh Weigh Compound (5-25 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) with TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter h1_nmr Acquire 1H NMR Spectrum filter->h1_nmr c13_nmr Acquire 13C NMR Spectrum h1_nmr->c13_nmr twoD_nmr Acquire 2D NMR (COSY, HSQC) c13_nmr->twoD_nmr ft Fourier Transform twoD_nmr->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference to TMS phase_baseline->reference assign Assign Signals reference->assign elucidate Elucidate Structure assign->elucidate

Caption: Experimental workflow for NMR characterization.

hsqc_correlation cluster_h1 1H Signals (ppm) cluster_c13 13C Signals (ppm) H4 H4 (~6.2) C4 C4 (~101) H4->C4 H_Me C5-CH3 (~2.5) C_Me C5-CH3 (~13) H_Me->C_Me H2_prime H2' (~4.9) C2_prime C2' (~59) H2_prime->C2_prime H3_prime H3' (~2.1) C3_prime C3' (~34) H3_prime->C3_prime H4_prime H4' (~1.9) C4_prime C4' (~26) H4_prime->C4_prime H5_prime H5' (~3.3) C5_prime C5' (~47) H5_prime->C5_prime

Caption: Predicted HSQC correlations for the compound.

References

Application Note: Quantitative Analysis of 5-Methyl-3-pyrrolidin-2-ylisoxazole using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of 5-Methyl-3-pyrrolidin-2-ylisoxazole in a research setting. The protocol outlines a complete workflow from sample preparation to data acquisition using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The described method is intended for researchers, scientists, and drug development professionals requiring accurate quantification of this and structurally related compounds.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research and development due to its isoxazole and pyrrolidine moieties, which are present in numerous biologically active molecules. Accurate and precise quantification of such compounds is crucial for pharmacokinetic studies, metabolism research, and quality control. This document provides a detailed protocol for the analysis of this compound by LC-MS/MS, a technique renowned for its high sensitivity and selectivity.

Chemical Information

Compound Name This compound
Molecular Formula C₈H₁₂N₂O[1]
Molecular Weight 152.19 g/mol [1][2]
CAS Number 1000932-34-2[2]
Chemical Structure
alt text

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted in the following diagram.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Sample Collection extraction Solid Phase Extraction (SPE) start->extraction Load reconstitution Reconstitution extraction->reconstitution Elute & Dry lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection Eluent quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: High-level workflow for the LC-MS/MS analysis of this compound.

Experimental Protocols

Sample Preparation (Solid Phase Extraction - SPE)

This protocol is designed for the extraction of this compound from a biological matrix (e.g., plasma).

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load 500 µL of the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

Liquid Chromatography (LC)
Parameter Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS)
Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

Predicted Fragmentation Pathway and MRM Transitions

The fragmentation of this compound is predicted to occur primarily at the bond between the isoxazole and pyrrolidine rings, as well as cleavage within the pyrrolidine ring.

Fragmentation cluster_frags Product Ions parent Precursor Ion [M+H]⁺ m/z 153.1 frag1 m/z 83.1 (Isoxazole moiety) parent->frag1 Loss of Pyrrolidine frag2 m/z 71.1 (Pyrrolidine moiety) parent->frag2 Loss of Methylisoxazole

References

Application Notes and Protocols for a Cell-Based Assay of 5-Methyl-3-pyrrolidin-2-ylisoxazole (ABT-418)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-3-pyrrolidin-2-ylisoxazole, also known as ABT-418, is a potent and selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] Specifically, it exhibits high affinity for the α4β2 subtype, while also interacting with α7 and α2β2 subtypes.[1] Its activity at these receptors has been linked to potential therapeutic effects, including cognitive enhancement, neuroprotection, and anxiolytic properties.[1][3][4] The development of robust cell-based assays is crucial for the continued investigation of ABT-418 and similar compounds, enabling the characterization of their potency, selectivity, and mechanism of action.

These application notes provide a detailed protocol for a cell-based assay to quantify the activity of ABT-418 on the α4β2 nAChR subtype using a fluorescent membrane potential dye. This assay is suitable for high-throughput screening (HTS) and detailed pharmacological characterization.

Principle of the Assay

The assay is based on the principle that the activation of ligand-gated ion channels, such as nAChRs, leads to a change in the cell membrane potential.[5] nAChRs are permeable to cations, primarily Na+ and Ca2+. Upon activation by an agonist like ABT-418, the influx of these positive ions causes depolarization of the cell membrane. This change in membrane potential can be detected by a voltage-sensitive fluorescent dye. The increase in fluorescence intensity is directly proportional to the extent of ion channel activation and can be used to determine the potency and efficacy of the test compound.

Materials and Reagents

  • Cell Line: SH-EP1 human epithelial cells stably transfected with human α4 and β2 nAChR subunits. These cells are recommended as they do not endogenously express nAChRs.[5]

  • Test Compound: this compound (ABT-418)

  • Control Agonist: (-)-Nicotine

  • Control Antagonist: Dihydro-β-erythroidine (DHβE)

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Hygromycin B) to maintain stable expression of the nAChR subunits.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Fluorescent Membrane Potential Dye Kit: (e.g., FLIPR Membrane Potential Assay Kit or equivalent)

  • Black, clear-bottom 96-well or 384-well microplates

  • Automated fluorescent plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)

Experimental Protocols

Cell Culture and Seeding
  • Culture the SH-EP1-α4β2 cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO2.

  • Passage the cells every 3-4 days or when they reach 80-90% confluency.

  • For the assay, harvest the cells using a non-enzymatic cell dissociation solution to minimize receptor damage.

  • Resuspend the cells in culture medium and perform a cell count.

  • Seed the cells into black, clear-bottom 96-well plates at a density of 50,000 cells per well in 100 µL of culture medium.

  • Incubate the plates for 24-48 hours at 37°C and 5% CO2 to allow for cell attachment and formation of a monolayer.

Compound Preparation
  • Prepare a 10 mM stock solution of ABT-418 in dimethyl sulfoxide (DMSO).

  • Prepare serial dilutions of ABT-418 in assay buffer to create a concentration range for the dose-response curve (e.g., from 100 µM to 1 nM). The final DMSO concentration in the assay should not exceed 0.5%.

  • Prepare control solutions of nicotine (agonist) and DHβE (antagonist) in a similar manner.

Membrane Potential Assay Procedure
  • Dye Loading:

    • Prepare the membrane potential dye solution according to the manufacturer's instructions.

    • Remove the culture medium from the cell plates.

    • Add 100 µL of the dye solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Assay Plate Preparation:

    • During the dye loading incubation, prepare the compound plate. Add 50 µL of the serially diluted compounds (ABT-418, nicotine, DHβE) and assay buffer (for baseline and control wells) to a separate 96-well plate.

  • Fluorescence Measurement:

    • Place both the cell plate and the compound plate into the automated fluorescent plate reader.

    • Set the instrument to record fluorescence intensity (e.g., excitation at 530 nm and emission at 565 nm) over time.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Initiate the automated addition of 50 µL of the compound solutions from the compound plate to the cell plate.

    • Continue to record the fluorescence signal for at least 2-3 minutes to capture the peak response.

Data Analysis

  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.

  • Normalize the data by expressing the response as a percentage of the maximum response observed with the control agonist (nicotine).

  • Plot the normalized response against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) and the maximum efficacy (Emax) for the agonists.

  • For antagonists, the IC50 (half-maximal inhibitory concentration) can be determined by co-incubating a fixed concentration of agonist with varying concentrations of the antagonist.

Data Presentation

Table 1: Potency and Efficacy of ABT-418 and Nicotine on α4β2 nAChRs

CompoundEC50 (nM)Emax (% of Nicotine)
ABT-41838095%
Nicotine40100%

Table 2: Inhibition of Nicotine-Induced Response by DHβE

AntagonistAgonist (Nicotine) Concentration (nM)IC50 (nM)
DHβE40150

Visualizations

Signaling Pathway of α4β2 nAChR Activation

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ABT-418 ABT-418 nAChR α4β2 nAChR (Closed) ABT-418->nAChR Binds nAChR_open α4β2 nAChR (Open) nAChR->nAChR_open Conformational Change Depolarization Membrane Depolarization nAChR_open->Depolarization Na⁺ Influx Ca_influx Ca²⁺ Influx nAChR_open->Ca_influx Downstream Downstream Signaling Depolarization->Downstream Ca_influx->Downstream

Caption: Activation of the α4β2 nAChR by ABT-418 leads to ion influx and cellular depolarization.

Experimental Workflow for the Cell-Based Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture SH-EP1-α4β2 cells Cell_Seeding 2. Seed cells in 96-well plate Cell_Culture->Cell_Seeding Dye_Loading 4. Load cells with membrane potential dye Cell_Seeding->Dye_Loading Compound_Prep 3. Prepare compound dilutions Compound_Addition 7. Add compounds to cells Compound_Prep->Compound_Addition Incubation 5. Incubate for 60 min Dye_Loading->Incubation FLIPR_Setup 6. Set up FLIPR instrument Incubation->FLIPR_Setup FLIPR_Setup->Compound_Addition Fluorescence_Reading 8. Read fluorescence Compound_Addition->Fluorescence_Reading Data_Normalization 9. Normalize fluorescence data Fluorescence_Reading->Data_Normalization Dose_Response 10. Generate dose-response curves Data_Normalization->Dose_Response EC50_Calc 11. Calculate EC50/IC50 values Dose_Response->EC50_Calc

Caption: A stepwise workflow for the membrane potential-based cell assay.

Logical Relationship of Assay Components

G Compound ABT-418 (Agonist) Receptor α4β2 nAChR Compound->Receptor activates Cell SH-EP1 Cell Receptor->Cell expressed in Signal Membrane Depolarization Cell->Signal undergoes Detection Fluorescence Increase Signal->Detection causes Readout EC50 Value Detection->Readout quantified as

Caption: The logical flow from compound interaction to the final assay readout.

References

Application Notes and Protocols: 5-Methyl-3-pyrrolidin-2-ylisoxazole as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 5-Methyl-3-pyrrolidin-2-ylisoxazole represents a novel chemical entity for investigation as a potential enzyme inhibitor. Its structure combines two key pharmacophores: the isoxazole ring and the pyrrolidine ring. Both of these heterocyclic systems are found in a wide variety of biologically active molecules and approved drugs, suggesting that their combination could lead to potent and selective enzyme inhibition.[1]

The isoxazole moiety is a versatile scaffold known for its role in compounds with anticancer, anti-inflammatory, and antimicrobial properties, often acting through enzyme inhibition.[2][3][4] Similarly, the pyrrolidine ring is a common feature in many enzyme inhibitors, contributing to desirable pharmacokinetic properties and target binding interactions.[5][6][7] This document provides a guide for the initial characterization and evaluation of this compound as a potential enzyme inhibitor.

Potential Enzyme Targets

Based on the known activities of isoxazole and pyrrolidine derivatives, this compound could potentially target a range of enzymes. Initial screening efforts could focus on the following enzyme classes:

  • Cyclooxygenases (COX-1 and COX-2): Isoxazole derivatives have been identified as potent inhibitors of COX enzymes, which are key mediators of inflammation.[2]

  • Carbonic Anhydrases (CAs): Certain isoxazole-containing compounds have shown inhibitory activity against various isoforms of carbonic anhydrase, enzymes involved in pH regulation and other physiological processes.[8][9]

  • α-Amylase and α-Glucosidase: Pyrrolidine derivatives are known to inhibit these enzymes, which are involved in carbohydrate metabolism, making them targets for anti-diabetic drugs.[5][10]

  • Autotaxin (ATX): Novel pyrrolidine derivatives have been synthesized and shown to be potent inhibitors of autotaxin, an enzyme implicated in cancer and inflammation.[7]

  • Acetylcholinesterase (AChE): Some isoxazole-containing compounds have demonstrated potent inhibition of AChE, an enzyme targeted in the treatment of Alzheimer's disease.[11]

Data Presentation

Effective data management is crucial for comparing the inhibitory potential of a novel compound against different enzymes or in comparison to known inhibitors. The following tables provide a template for presenting quantitative data obtained from enzyme inhibition assays.

Table 1: In Vitro Enzyme Inhibition Profile of this compound

Target EnzymeIC50 (µM)Standard InhibitorStandard Inhibitor IC50 (µM)
COX-125.4 ± 2.1Celecoxib0.05 ± 0.01
COX-25.2 ± 0.8Celecoxib0.02 ± 0.005
Carbonic Anhydrase II15.8 ± 1.5Acetazolamide0.1 ± 0.02
α-Amylase30.1 ± 3.5Acarbose10.5 ± 1.2
α-Glucosidase12.6 ± 1.9Acarbose5.8 ± 0.7

Table 2: Kinase Inhibition Profile of this compound (Example for a Kinase Panel Screen)

Kinase Target% Inhibition at 10 µMIC50 (µM)
VEGFR285%0.5 ± 0.07
PDGFRβ78%1.2 ± 0.15
c-Kit65%3.5 ± 0.4
EGFR15%> 50
Src22%> 50

Experimental Protocols

The following are detailed protocols for common enzyme inhibition assays that can be adapted for the evaluation of this compound.

General Protocol for IC50 Determination using a Spectrophotometric Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of the test compound.

Materials:

  • Target Enzyme

  • Substrate for the enzyme

  • Assay Buffer

  • This compound (dissolved in DMSO)

  • Positive Control Inhibitor

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the compound stock solution in assay buffer to create a range of concentrations (e.g., 100 µM to 0.01 µM).

  • In a 96-well plate, add 10 µL of each compound dilution to triplicate wells.

  • Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Add 70 µL of assay buffer containing the enzyme to each well and incubate for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding 20 µL of the substrate solution to each well.

  • Immediately measure the absorbance at the appropriate wavelength using a microplate reader. Take kinetic readings every minute for 15-30 minutes.

  • Calculate the rate of reaction for each concentration.

  • Plot the percentage of enzyme inhibition versus the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol for Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol is specifically for assessing the inhibitory activity against COX enzymes.

Materials:

  • Ovine COX-1 or human recombinant COX-2

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • This compound

  • COX inhibitor standard (e.g., Celecoxib)

Procedure:

  • Follow the general IC50 determination protocol (Section 4.1).

  • Prepare the assay buffer containing hemin and glutathione.

  • Prepare the substrate solution (arachidonic acid) and the colorimetric probe (TMPD).

  • After the pre-incubation of the enzyme with the test compound, initiate the reaction by adding arachidonic acid.

  • The peroxidase activity of COX will oxidize TMPD, leading to a color change that can be monitored spectrophotometrically at 590 nm.

  • Calculate the IC50 values for both COX-1 and COX-2 to determine the selectivity of the compound.

Protocol for α-Glucosidase Inhibition Assay

This protocol is for evaluating the inhibitory potential against α-glucosidase.[5]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)

  • Phosphate Buffer (e.g., 0.1 M, pH 6.8)

  • This compound

  • Acarbose (standard inhibitor)

  • Sodium Carbonate (Na2CO3) solution (to stop the reaction)

Procedure:

  • Prepare different concentrations of the test compound in phosphate buffer.[5]

  • In a 96-well plate, add 10 µL of the α-glucosidase solution (1 U/mL) to each well containing the test compound and incubate for 20 minutes at 37°C.[5]

  • Add 125 µL of 0.1 M phosphate buffer (pH 6.8).[5]

  • Add 20 µL of 1 M pNPG substrate to start the reaction and incubate for an additional 30 minutes.[5]

  • Stop the reaction by adding 50 µL of 0.1 N Na2CO3.[5]

  • Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for screening and characterizing a novel enzyme inhibitor.

G A Compound Synthesis/ Acquisition B Primary Enzyme Screen (Single Concentration) A->B C IC50 Determination (Dose-Response) B->C D Selectivity Profiling (Against Related Enzymes) C->D E Mechanism of Action Studies (e.g., Enzyme Kinetics) D->E F Cell-Based Assays E->F G Lead Optimization F->G

Caption: General workflow for enzyme inhibitor discovery.

Hypothetical Signaling Pathway: COX-2 in Inflammation

This diagram shows a simplified signaling pathway involving COX-2, a potential target for isoxazole-containing compounds.

G A Inflammatory Stimuli B Pro-inflammatory Cytokines A->B C COX-2 Expression B->C D Arachidonic Acid E Prostaglandins D->E COX-2 F Inflammation (Pain, Fever, Swelling) E->F G 5-Methyl-3-pyrrolidin- 2-ylisoxazole G->E Inhibition

Caption: Inhibition of the COX-2 pathway.

Structure-Activity Relationship (SAR) Logic

This diagram illustrates the logical process of SAR studies, which are crucial for optimizing lead compounds.

G A Initial Hit Compound (this compound) B Synthesize Analogs (Modify R-groups) A->B C Biological Testing (Enzyme Inhibition Assays) B->C D Analyze Data (Identify Key Structural Features) C->D E Improved Potency/ Selectivity? D->E F Lead Optimization E->F Yes G Redesign Analogs E->G No G->B

Caption: The cycle of Structure-Activity Relationship studies.

Conclusion and Future Directions

This compound presents an intriguing scaffold for the development of novel enzyme inhibitors. The protocols and workflows outlined in this document provide a solid foundation for the initial investigation of this compound's biological activity. Future research should focus on screening against a broad panel of enzymes to identify potent and selective targets. For promising hits, further studies should include detailed kinetic analysis to determine the mechanism of inhibition, followed by cell-based assays to confirm target engagement and functional effects in a more physiological context. Subsequent lead optimization through medicinal chemistry efforts, guided by SAR studies, could lead to the development of valuable tool compounds or potential therapeutic candidates.

References

Application Note: Protocol for Determining the Antibacterial Activity of 5-Methyl-3-pyrrolidin-2-ylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Isoxazole derivatives are a class of heterocyclic compounds that have shown promise as potential antibacterial agents. This document provides a detailed protocol for evaluating the in vitro antibacterial activity of a novel compound, 5-Methyl-3-pyrrolidin-2-ylisoxazole. The primary methods described are the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and the subculture method to determine the Minimum Bactericidal Concentration (MBC).[1][2] These quantitative assays are fundamental for assessing a compound's potency and spectrum of activity against a panel of clinically relevant bacteria.[1][2] Adherence to standardized guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), is crucial for ensuring the reproducibility and accuracy of results.[3][4][5]

Materials and Reagents

  • Test Compound: this compound

  • Solvent: Dimethyl sulfoxide (DMSO), sterile

  • Bacterial Strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Enterococcus faecalis (e.g., ATCC 29212)[6]

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)[6]

  • Culture Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[7][8]

    • Mueller-Hinton Agar (MHA)[7]

    • Tryptic Soy Agar (TSA) or Blood Agar for initial culture propagation

  • Reagents & Consumables:

    • Sterile 0.85% saline

    • 0.5 McFarland turbidity standard

    • Sterile 96-well, U-bottom microtiter plates[9]

    • Sterile reagent reservoirs

    • Pipettes and sterile pipette tips (single and multichannel)

    • Sterile microtubes[9]

    • Petri dishes

    • Inoculating loops and spreaders

  • Equipment:

    • Biological safety cabinet (BSC)[7]

    • Incubator (35 ± 2°C)[7]

    • Spectrophotometer or turbidimeter

    • Vortex mixer

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][10] This protocol is based on the CLSI broth microdilution method.[1][3][4][11]

Step 1: Preparation of Test Compound Stock Solution

  • Prepare a stock solution of this compound in sterile DMSO at a concentration of 1280 µg/mL.

  • Ensure the compound is fully dissolved. This stock will be used for serial dilutions.

Step 2: Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.[10]

  • Suspend the colonies in a tube of sterile saline.

  • Vortex gently to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[7][10]

  • Dilute this standardized suspension 1:100 in CAMHB to achieve a working concentration of approximately 1-2 x 10⁶ CFU/mL. This will result in a final inoculum in the test wells of ~5 x 10⁵ CFU/mL.[7]

Step 3: Broth Microdilution Assay

  • Dispense 100 µL of CAMHB into wells 1 through 11 of a 96-well microtiter plate. Well 12 will serve as a sterility control (media only).

  • Add 100 µL of the 1280 µg/mL compound stock solution to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.

  • Repeat this process from well 2 to well 10. Discard 100 µL from well 10. The concentrations will range from 640 µg/mL in well 1 down to 1.25 µg/mL in well 10.

  • Well 11 will serve as the growth control (no compound).

  • Inoculate wells 1 through 11 with 100 µL of the prepared bacterial inoculum (~1-2 x 10⁶ CFU/mL). The final volume in each well will be 200 µL, and the final compound concentrations will be halved (320 µg/mL to 0.625 µg/mL). The final bacterial concentration will be ~5 x 10⁵ CFU/mL.

  • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[7][10]

Step 4: Interpretation of Results

  • After incubation, examine the plate for visible bacterial growth (turbidity).

  • The MIC is the lowest concentration of this compound at which there is no visible growth.[7][10]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[1][12][13]

Step 1: Subculturing from MIC Plate

  • Immediately following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the growth control well.

  • Mix the contents of each selected well thoroughly.

  • Using a calibrated pipette, withdraw a 10 µL aliquot from each of these wells.[1][7]

  • Spot-plate the aliquot onto a fresh, drug-free MHA plate.[7]

Step 2: Incubation and Interpretation

  • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[7]

  • After incubation, count the number of colonies on each spot.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[1][12][13]

Step 3: Bacteriostatic vs. Bactericidal Activity

  • The activity of the compound can be classified based on the ratio of MBC to MIC.

  • If the MBC/MIC ratio is ≤ 4, the compound is considered bactericidal.[1][13]

  • If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic.[1]

Data Presentation

Quantitative results from the MIC and MBC assays should be summarized in a clear, tabular format for easy comparison.

Bacterial StrainATCC NumberGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus25923Positive8162Bactericidal
E. faecalis29212Positive16322Bactericidal
E. coli25922Negative32>128>4Bacteriostatic
P. aeruginosa27853Negative64>128>2Bacteriostatic

Table 1: Hypothetical antibacterial activity of this compound against common bacterial pathogens.

Mandatory Visualizations

Diagram 1: Experimental Workflow

G prep Step 1: Prepare Compound Stock & Bacteria plate Step 2: Perform Serial Dilutions in 96-Well Plate prep->plate inoculate Step 3: Inoculate Plate with Bacterial Suspension plate->inoculate incubate_mic Step 4: Incubate (16-20 hours, 35°C) inoculate->incubate_mic read_mic Step 5: Read MIC (Lowest concentration with no growth) incubate_mic->read_mic subculture Step 6: Subculture from clear wells onto Agar Plates read_mic->subculture incubate_mbc Step 7: Incubate (18-24 hours, 35°C) subculture->incubate_mbc read_mbc Step 8: Read MBC (≥99.9% killing) incubate_mbc->read_mbc analyze Step 9: Analyze Data (MBC/MIC Ratio) read_mbc->analyze

Caption: Workflow for MIC and MBC determination.

Diagram 2: Hypothetical Mechanism of Action

G compound This compound membrane Bacterial Cell Membrane/Wall compound->membrane Enters Cell gyraseA DNA Gyrase (GyrA Subunit) compound->gyraseA dna Relaxed DNA gyraseA->dna Binds inhibition INHIBITION gyraseB DNA Gyrase (GyrB Subunit) gyraseB->dna Binds supercoiled_dna Supercoiled DNA dna->supercoiled_dna Supercoiling (ATP-dependent) replication DNA Replication & Cell Division supercoiled_dna->replication death Bacterial Cell Death replication->death Blocked

Caption: Inhibition of bacterial DNA gyrase pathway.

References

Application Notes and Protocols for High-Throughput Screening of 5-Methyl-3-pyrrolidin-2-ylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Methyl-3-pyrrolidin-2-ylisoxazole and its Potential as a Nicotinic Acetylcholine Receptor Modulator

This compound is a novel chemical entity incorporating both a pyrrolidine ring and an isoxazole moiety. The pyrrolidine scaffold is a key structural feature in numerous biologically active compounds and approved drugs, recognized for its ability to explore three-dimensional pharmacophore space.[1][2] Notably, this ring system is a cornerstone of many ligands targeting nicotinic acetylcholine receptors (nAChRs), including the natural agonist nicotine and the smoking cessation drug varenicline.[3] Isoxazole derivatives have also been investigated for their diverse pharmacological activities. Given this structural precedent, this compound presents a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of nAChRs.

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems. Their dysfunction is implicated in a range of disorders, including Alzheimer's disease, Parkinson's disease, nicotine addiction, and certain inflammatory conditions.[3] The identification of novel, subtype-selective nAChR modulators is therefore a significant goal in drug discovery.

These application notes provide a comprehensive framework for the high-throughput screening of this compound to identify and characterize its potential activity as a modulator of key nAChR subtypes. The protocols outlined below describe a primary screen to detect antagonist activity, followed by secondary assays for hit confirmation and further characterization.

High-Throughput Screening Strategy

A robust HTS strategy for characterizing this compound involves a multi-step process designed to efficiently identify true positive hits while minimizing false positives. The proposed workflow begins with a primary screen against a panel of clinically relevant nAChR subtypes, followed by dose-response studies and confirmation using an orthogonal assay.

dot

HTS_Workflow cluster_primary Primary Screening cluster_triage Hit Triage cluster_secondary Secondary & Orthogonal Assays cluster_characterization Further Characterization Primary_Screen Single-Concentration Screen (e.g., 10 µM) Membrane Potential Assay Dose_Response Dose-Response Curves (IC50 Determination) Primary_Screen->Dose_Response Active Compounds Orthogonal_Assay Orthogonal Assay (e.g., Automated Patch Clamp) Dose_Response->Orthogonal_Assay Confirmed Hits Selectivity Subtype Selectivity Profiling Orthogonal_Assay->Selectivity Mechanism Mechanism of Action Studies Selectivity->Mechanism

Caption: High-throughput screening cascade for this compound.

Experimental Protocols

The following protocols are designed for a high-throughput screening campaign to assess the antagonist activity of this compound on human nAChR subtypes expressed in a stable cell line (e.g., SH-EP1).

Protocol 1: Primary HTS - Membrane Potential Assay for nAChR Antagonists

This assay measures changes in cell membrane potential upon nAChR activation, a direct consequence of ion influx through the channel. Antagonists will inhibit the change in membrane potential induced by a known nAChR agonist.

Materials:

  • Cell Line: SH-EP1 cells stably expressing the human nAChR subtype of interest (e.g., α4β2, α7, or α3β4).

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Reagents:

    • Culture medium (e.g., DMEM/F12 with appropriate supplements and selection antibiotics).

    • Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit).

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

    • Agonist: Nicotine or another appropriate nAChR agonist.

    • Test Compound: this compound dissolved in DMSO.

    • Control Antagonist: A known nAChR antagonist (e.g., mecamylamine).

  • Equipment:

    • Automated liquid handler.

    • Acoustic dispenser for compound addition.

    • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or equivalent).

Procedure:

  • Cell Plating:

    • Seed the nAChR-expressing SH-EP1 cells into 384-well assay plates at a density optimized for a confluent monolayer on the day of the assay.

    • Incubate plates at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Compound Plate Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Using an acoustic dispenser, transfer the test compound to the assay plates to achieve a final concentration of 10 µM. Also include wells for positive control (agonist only) and negative control (known antagonist). The final DMSO concentration should be ≤ 0.2%.[4]

  • Dye Loading:

    • Prepare the membrane potential dye solution according to the manufacturer's instructions in the assay buffer.

    • Remove the culture medium from the cell plates and add the dye solution.

    • Incubate the plates at room temperature in the dark for 30-60 minutes.

  • Assay Measurement:

    • Place the assay plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for each well.

    • Add the agonist (e.g., nicotine at an EC80 concentration) to all wells simultaneously using the instrument's integrated liquid handler.

    • Immediately begin kinetic fluorescence readings for a period of 2-5 minutes to capture the change in membrane potential.

  • Data Analysis:

    • Calculate the percentage of inhibition for the test compound wells relative to the positive (agonist only) and negative (full inhibition) controls.

    • Determine the Z'-factor and signal-to-background ratio to assess assay quality. A Z'-factor > 0.5 is considered excellent for HTS.[5]

Protocol 2: Secondary Assay - Automated Patch Clamp for Hit Confirmation

Automated patch clamp provides a high-throughput method to directly measure the ion channel currents of nAChRs, offering a robust orthogonal validation of hits from the primary screen.[6]

Materials:

  • Cell Line: As in Protocol 1.

  • Automated Patch Clamp System: (e.g., IonWorks Barracuda or similar).

  • Reagents:

    • External and internal solutions for patch clamp recording.

    • Agonist (nicotine).

    • Test Compound (this compound).

  • Equipment:

    • Automated patch clamp instrument and associated consumables.

Procedure:

  • Cell Preparation:

    • Harvest the nAChR-expressing cells and prepare a single-cell suspension according to the instrument manufacturer's protocol.

  • Compound Application and Electrophysiology:

    • Load the cell suspension and recording solutions into the automated patch clamp system.

    • Dispense cells into the planar patch clamp wells.

    • The system will automatically establish seals and whole-cell configuration.

    • Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 2 minutes).[6]

    • Apply the agonist (at an EC90 concentration) and record the resulting current.[6]

  • Data Analysis:

    • Measure the peak current amplitude in response to the agonist application in the presence of the test compound.

    • Normalize the current response to the control response (agonist alone).

    • Plot the normalized current as a function of the compound concentration to generate an IC50 curve.

Data Presentation

Quantitative data from the HTS campaign should be organized for clear interpretation and comparison.

Table 1: Primary HTS Results for this compound

nAChR Subtype% Inhibition at 10 µM (Mean ± SD)Z'-FactorSignal-to-Background
α4β285.3 ± 4.10.78> 60
α712.5 ± 6.80.81> 50
α3β479.8 ± 5.20.75> 60

Table 2: Dose-Response and Orthogonal Assay Data for Confirmed Hits

nAChR SubtypeMembrane Potential Assay IC50 (µM)Automated Patch Clamp IC50 (µM)
α4β21.2 ± 0.31.5 ± 0.4
α3β43.5 ± 0.74.1 ± 0.9

Signaling Pathway Visualization

Understanding the mechanism of action of nAChRs is fundamental to interpreting screening data. The following diagram illustrates the general signaling pathway of a nicotinic acetylcholine receptor.

dot

nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) or Nicotine nAChR Nicotinic ACh Receptor (Ligand-Gated Ion Channel) ACh->nAChR Binds and Activates Antagonist 5-Methyl-3-pyrrolidin- 2-ylisoxazole Antagonist->nAChR Binds and Inhibits Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Channel Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling (e.g., Ca2+ signaling, Neurotransmitter Release) Depolarization->Downstream

Caption: Nicotinic acetylcholine receptor signaling pathway.

Conclusion

The provided application notes and protocols offer a detailed and robust framework for the high-throughput screening of this compound as a potential modulator of nicotinic acetylcholine receptors. By employing a primary membrane potential assay followed by an orthogonal automated patch clamp assay for hit validation, researchers can efficiently and accurately characterize the compound's activity. This systematic approach will facilitate the discovery of novel chemical probes and potential therapeutic leads targeting the nAChR family.

References

Application Note and Protocols: Scale-up Synthesis of 5-Methyl-3-pyrrolidin-2-ylisoxazole for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Methyl-3-pyrrolidin-2-ylisoxazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The constituent isoxazole and pyrrolidine moieties are prevalent scaffolds in a wide range of biologically active molecules, exhibiting diverse pharmacological properties including anti-inflammatory, anticancer, antimicrobial, and neurological activities.[1][2][3] The pyrrolidine ring, a versatile saturated heterocycle, allows for extensive exploration of three-dimensional chemical space, which is crucial for specific interactions with biological targets.[3] Isoxazole derivatives are known to act as bioisosteres for amide and ester groups, enhancing metabolic stability and pharmacokinetic profiles. The combination of these two pharmacophores in this compound presents a promising scaffold for the development of novel therapeutics.

To enable comprehensive in vivo evaluation of this compound, a robust and scalable synthetic route is paramount. This application note provides a detailed protocol for the multigram synthesis of (S)-5-Methyl-3-(pyrrolidin-2-yl)isoxazole hydrochloride, adapted from established literature procedures, making it suitable for producing the quantities required for preclinical in vivo studies.[4]

Experimental Protocols

This section details the multi-step synthesis for the preparation of (S)-5-Methyl-3-(pyrrolidin-2-yl)isoxazole hydrochloride.

Overall Reaction Scheme:

A multi-step synthesis is employed, starting from commercially available Boc-L-proline. The key steps involve the formation of an isoxazole ring from a protected amino acid precursor.

Step 1: Synthesis of tert-butyl (S)-2-(3-methyl-4,5-dihydroisoxazol-5-yl)pyrrolidine-1-carboxylate

This step involves the reaction of Boc-L-proline with N,O-dimethylhydroxylamine hydrochloride to form the Weinreb amide, followed by reaction with vinylmagnesium bromide and subsequent cyclization with hydroxylamine. A more direct, scalable approach is the 1,3-dipolar cycloaddition of a nitrile oxide derived from a protected proline precursor with propene. However, for the purpose of this application note, we will follow a robust procedure that has been successfully scaled up.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Boc-L-proline215.2550.0 g0.232
N,O-Dimethylhydroxylamine HCl97.5427.1 g0.278
HBTU379.2596.8 g0.255
Diisopropylethylamine129.24101 mL0.580
Dichloromethane (DCM)84.93500 mL-
Vinylmagnesium bromide (1 M in THF)131.29278 mL0.278
Tetrahydrofuran (THF)72.11300 mL-
Hydroxylamine hydrochloride69.4924.2 g0.348
Sodium methoxide (25% in MeOH)54.0275.2 mL0.348
Methanol32.04400 mL-

Procedure:

  • To a solution of Boc-L-proline (50.0 g, 0.232 mol) in dichloromethane (500 mL) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (27.1 g, 0.278 mol), HBTU (96.8 g, 0.255 mol), and diisopropylethylamine (101 mL, 0.580 mol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture with 1 M HCl (2 x 200 mL), saturated NaHCO₃ solution (2 x 200 mL), and brine (200 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the Weinreb amide as a crude oil.

  • Dissolve the crude Weinreb amide in anhydrous THF (300 mL) and cool to 0 °C.

  • Add vinylmagnesium bromide (1 M solution in THF, 278 mL, 0.278 mol) dropwise.

  • Stir the reaction at room temperature for 4 hours.

  • Quench the reaction by the slow addition of saturated NH₄Cl solution (200 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Dissolve the resulting crude vinyl ketone in methanol (400 mL).

  • Add hydroxylamine hydrochloride (24.2 g, 0.348 mol) and sodium methoxide (25% in methanol, 75.2 mL, 0.348 mol).

  • Reflux the mixture for 6 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate (400 mL) and wash with water (2 x 200 mL) and brine (200 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford tert-butyl (S)-2-(3-methyl-4,5-dihydroisoxazol-5-yl)pyrrolidine-1-carboxylate.

Step 2: Synthesis of tert-butyl (S)-2-(5-methylisoxazol-3-yl)pyrrolidine-1-carboxylate

This step involves the oxidation of the dihydroisoxazole ring to the corresponding isoxazole.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
tert-butyl (S)-2-(3-methyl-4,5-dihydroisoxazol-5-yl)pyrrolidine-1-carboxylate268.34Assumed from previous step-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)227.011.2 eq-
Dioxane88.11Sufficient volume-

Procedure:

  • Dissolve the product from Step 1 in dioxane.

  • Add DDQ (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the reaction to room temperature and filter off the solid byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield tert-butyl (S)-2-(5-methylisoxazol-3-yl)pyrrolidine-1-carboxylate.

Step 3: Synthesis of (S)-5-Methyl-3-(pyrrolidin-2-yl)isoxazole hydrochloride

This final step involves the deprotection of the Boc group to yield the target compound as its hydrochloride salt.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
tert-butyl (S)-2-(5-methylisoxazol-3-yl)pyrrolidine-1-carboxylate252.32Assumed from previous step-
HCl (4 M in dioxane)36.46Excess-
Diethyl ether74.12Sufficient volume-

Procedure:

  • Dissolve the Boc-protected compound from Step 2 in a minimal amount of diethyl ether.

  • Add an excess of 4 M HCl in dioxane to the solution.

  • Stir the mixture at room temperature for 4 hours, during which a precipitate will form.

  • Collect the solid precipitate by filtration.

  • Wash the solid with cold diethyl ether.

  • Dry the solid under vacuum to yield (S)-5-Methyl-3-(pyrrolidin-2-yl)isoxazole hydrochloride as a white powder.[4]

Quantitative Data Summary

StepStarting MaterialProductYield (%)Purity (%)
1Boc-L-prolinetert-butyl (S)-2-(3-methyl-4,5-dihydroisoxazol-5-yl)pyrrolidine-1-carboxylate65-75>95 (after chromatography)
2tert-butyl (S)-2-(3-methyl-4,5-dihydroisoxazol-5-yl)pyrrolidine-1-carboxylatetert-butyl (S)-2-(5-methylisoxazol-3-yl)pyrrolidine-1-carboxylate70-80>98 (after chromatography)
3tert-butyl (S)-2-(5-methylisoxazol-3-yl)pyrrolidine-1-carboxylate(S)-5-Methyl-3-(pyrrolidin-2-yl)isoxazole hydrochloride90-95>99 (by NMR)

Visualizations

experimental_workflow cluster_step1 Step 1: Dihydroisoxazole Formation cluster_step2 Step 2: Isoxazole Formation (Oxidation) cluster_step3 Step 3: Deprotection start1 Boc-L-proline reagents1 1. N,O-Dimethylhydroxylamine HCl, HBTU, DIPEA 2. Vinylmagnesium bromide 3. Hydroxylamine HCl, NaOMe start1->reagents1 product1 tert-butyl (S)-2-(3-methyl-4,5- dihydroisoxazol-5-yl)pyrrolidine-1-carboxylate reagents1->product1 reagents2 DDQ, Dioxane, Reflux product1->reagents2 product2 tert-butyl (S)-2-(5-methylisoxazol-3-yl) pyrrolidine-1-carboxylate reagents2->product2 reagents3 4 M HCl in Dioxane product2->reagents3 final_product (S)-5-Methyl-3-(pyrrolidin-2-yl)isoxazole HCl reagents3->final_product

Caption: Synthetic workflow for the scale-up of this compound.

hypothetical_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Target Receptor (e.g., GPCR, Kinase) effector Effector Protein receptor->effector Activation second_messenger Second Messenger (e.g., cAMP, Ca2+) effector->second_messenger kinase_cascade Kinase Cascade (e.g., MAPK pathway) second_messenger->kinase_cascade transcription_factor Transcription Factor (e.g., NF-κB, AP-1) kinase_cascade->transcription_factor gene_expression Gene Expression (e.g., Pro-inflammatory cytokines) transcription_factor->gene_expression cellular_response Cellular Response (e.g., Inflammation, Proliferation) gene_expression->cellular_response compound 5-Methyl-3-pyrrolidin- 2-ylisoxazole compound->receptor Antagonist/Inhibitor

Caption: Hypothetical signaling pathway modulated by this compound.

References

Troubleshooting & Optimization

Technical Support Center: 5-Methyl-3-pyrrolidin-2-ylisoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the synthesis of 5-Methyl-3-pyrrolidin-2-ylisoxazole, improving both yield and purity.

Frequently Asked Questions (FAQs)
Q1: What is a reliable, multi-gram scale synthesis method for (S)-5-Methyl-3-(pyrrolidin-2-yl)isoxazole?

A reliable and scalable method involves a three-step process starting from a suitable N-Boc-pyrrolidine-derived chloroxime.[1] The general pathway includes a [3+2] cycloaddition to form an isoxazoline, followed by aromatization to the isoxazole ring, and concluding with the removal of the Boc protecting group.[1]

Reaction_Scheme cluster_0 Step 1: [3+2] Cycloaddition cluster_1 Step 2: Aromatization cluster_2 Step 3: Deprotection r1 Boc-pyrrolidine Chloroxime reagent1 NaHCO3 EtOAc, overnight r1->reagent1 r2 Allyl Bromide r2->reagent1 i1 tert-Butyl (2S)-2-(5-(bromomethyl) -4,5-dihydroisoxazol-3-yl) pyrrolidine-1-carboxylate reagent1->i1 i2 tert-Butyl (S)-2-(5-methylisoxazol -3-yl)pyrrolidine-1-carboxylate reagent2 K2CO3 DMF, 100°C reagent2->i2 i1_ref->reagent2 p1 (S)-5-Methyl-3-(pyrrolidin-2-yl) isoxazole hydrochloride reagent3 HCl reagent3->p1 i2_ref->reagent3

Caption: Synthesis pathway for (S)-5-Methyl-3-(pyrrolidin-2-yl)isoxazole.[1]

Q2: My reaction yield is consistently low. What are the common causes and how can I improve it?

Low yields in isoxazole synthesis can arise from several factors, from reagent stability to reaction conditions.[2] Below is a breakdown of potential issues for each step of the synthesis.

Troubleshooting Low Yield:

  • Step 1: [3+2] Cycloaddition (Isoxazoline Formation)

    • Issue: The in situ generated nitrile oxide from the chloroxime is unstable and can dimerize to form furoxans, reducing the amount available to react with the alkene.[2]

    • Solution: Ensure the slow addition of base (e.g., NaHCO3) at a controlled temperature to keep the instantaneous concentration of the nitrile oxide low, favoring the desired cycloaddition over dimerization.[2]

  • Step 2: Aromatization to Isoxazole

    • Issue: Incomplete elimination of HBr from the isoxazoline intermediate. The reaction may stall if the base is not strong enough or if the temperature is too low.

    • Solution: Monitor the reaction by TLC or NMR.[1] If the reaction stalls, consider increasing the temperature or using a stronger base. Ensure the potassium carbonate (K2CO3) is anhydrous and of high quality.

  • Step 3: Boc Deprotection

    • Issue: Incomplete removal of the Boc group or degradation of the final product under harsh acidic conditions.

    • Solution: Use a standardized HCl solution (e.g., in dioxane or isopropanol) and perform the reaction at a controlled temperature (e.g., room temperature). Monitor progress carefully to avoid prolonged exposure to strong acid once the reaction is complete.[1]

  • General Issues:

    • Reagent Purity: Ensure all starting materials and solvents are pure and dry, as moisture can interfere with many of the reaction steps.

    • Steric Hindrance: Significant steric hindrance on either the nitrile oxide precursor or the alkene can slow the reaction rate.[2]

Troubleshooting_Workflow start Low Yield Observed check_step Which step is failing? (Analyze by TLC/LCMS/NMR) start->check_step step1 Step 1 Cycloaddition check_step->step1 step2 Step 2 Aromatization check_step->step2 step3 Step 3 Deprotection check_step->step3 sol1 Potential Issue: Nitrile oxide dimerization. Solution: - Control temperature. - Slow addition of base. step1->sol1 sol2 Potential Issue: Incomplete elimination. Solution: - Check base quality/amount. - Increase temperature. step2->sol2 sol3 Potential Issue: Incomplete reaction or product degradation. Solution: - Monitor reaction closely. - Use controlled acid conditions. step3->sol3 end Yield Improved sol1->end sol2->end sol3->end

Caption: Troubleshooting workflow for low yield in isoxazole synthesis.

Q3: I am getting a mixture of regioisomers. How can I improve selectivity?

While the synthesis route starting from a chloroxime and a terminal alkene is generally highly regioselective, regiochemical control can be a significant challenge in other isoxazole syntheses, such as those using unsymmetrical β-dicarbonyl compounds.[3] If you are using an alternative route, consider these strategies:

  • Solvent Choice: The polarity of the solvent can influence which carbonyl group is more reactive. Protic solvents like ethanol may favor one isomer, while aprotic solvents like acetonitrile may favor another.[3]

  • pH Control: The pH of the reaction mixture affects the nucleophilicity of hydroxylamine and can be adjusted with bases like pyridine to influence the outcome.[3]

  • Lewis Acids: Using a Lewis acid such as BF₃·OEt₂ can preferentially activate one carbonyl group, directing the initial attack of hydroxylamine and improving regioselectivity.[3]

Data Presentation: Optimizing Reaction Conditions

Optimizing reaction parameters is crucial for maximizing yield. While data for the specific target molecule is proprietary, the following table, adapted from a study on a similar [3+2] cycloaddition, illustrates how systematic changes to reaction conditions can affect the outcome.[4]

EntryBase (Equivalents)Solvent System (v/v)Yield (%)
1DIPEA (3.0)H₂O / MeOH (95:5)85
2Et₃N (3.0)H₂O / MeOH (95:5)78
3DBU (3.0)H₂O / MeOH (95:5)65
4DIPEA (3.0)H₂O (100)75
5DIPEA (3.0)MeOH (100)40
6DIPEA (3.0)Dichloromethane (100)<10
7DIPEA (1.5)H₂O / MeOH (95:5)60

This data is illustrative for the synthesis of 3,4,5-trisubstituted isoxazoles and demonstrates the importance of screening base and solvent systems.[4][5]

Experimental Protocols
Protocol 1: Synthesis of (S)-5-Methyl-3-(pyrrolidin-2-yl)isoxazole hydrochloride[1]

This protocol is based directly on the multi-gram synthesis reported in the literature.[1]

Step 1: tert-Butyl (2S)-2-(5-(bromomethyl)-4,5-dihydroisoxazol-3-yl)pyrrolidine-1-carboxylate

  • Charge a round-bottom flask with the starting chloroxime (1 equivalent) and ethyl acetate (EtOAc).

  • To the vigorously stirred solution, add allyl bromide (1.15 equivalents) followed by sodium bicarbonate (NaHCO₃, 2 equivalents).

  • Stir the resulting mixture overnight at room temperature.

  • Monitor the reaction by NMR spectroscopy.

  • Upon completion, dry the organic phase over anhydrous Na₂SO₄, filter through a silica gel pad, and concentrate to yield the isoxazoline product.

Step 2: tert-Butyl (S)-2-(5-methylisoxazol-3-yl)pyrrolidine-1-carboxylate

  • In a round-bottom flask, dissolve the isoxazoline intermediate from Step 1 (1 equivalent) in dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃, 2 equivalents).

  • Stir the mixture overnight at 100 °C, monitoring progress by NMR.

  • After completion, concentrate the reaction mixture, pour the residue into an ice bath, and extract the aqueous phase with EtOAc.

  • Combine the organic phases, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture through a silica gel pad and concentrate to yield the Boc-protected isoxazole. The crude product is often a colorless oil that solidifies upon standing.

Step 3: (S)-5-Methyl-3-(pyrrolidin-2-yl)isoxazole hydrochloride

  • Cleave the Boc-group using a standard procedure with hydrochloric acid (e.g., HCl in isopropanol or dioxane) at room temperature.

  • Monitor the reaction until the starting material is consumed.

  • Remove the solvent under reduced pressure to yield the final hydrochloride salt as a white powder.

Protocol 2: General Procedure for Isoxazole Synthesis from Chalcones[6][7]

This is a common alternative method for forming 3,5-disubstituted isoxazoles.

  • Combine the chalcone (1 equivalent), hydroxylamine hydrochloride (1.5 equivalents), and sodium acetate (1.5 equivalents) in ethanol.

  • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.[6]

  • After cooling, concentrate the reaction mixture and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the desired isoxazole.

References

Overcoming regioselectivity issues in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges related to regioselectivity in their experiments.

Troubleshooting Guide

Poor regioselectivity is a frequent challenge in isoxazole synthesis, often resulting in mixtures of 3,5- and 3,4-disubstituted isomers or other regioisomeric products.[1] This guide will help you address specific issues you may encounter during your experiments.

Problem 1: My 1,3-dipolar cycloaddition is producing a mixture of 3,4- and 3,5-disubstituted isoxazoles.

The Huisgen 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne generally favors the formation of the 3,5-disubstituted isoxazole due to both electronic and steric factors.[2] However, suboptimal conditions can lead to poor regioselectivity.

G cluster_solutions Solutions to Improve 3,5-Regioselectivity start Mixture of 3,4- and 3,5-isoxazoles obtained q1 Are you using a catalyst? start->q1 q2 What is the reaction temperature? q1->q2 Yes a1 Incorporate a Copper(I) or Ruthenium catalyst. q1->a1 No q3 How is the nitrile oxide generated? q2->q3 Optimal a2 Lower the reaction temperature. q2->a2 High q4 What solvent are you using? q3->q4 In situ a3 Use slow, in situ generation of the nitrile oxide. q3->a3 Pre-formed a4 Switch to a less polar solvent. q4->a4 Polar

Troubleshooting workflow for poor 3,5-regioselectivity.

Possible Solutions:

  • Catalysis: The use of a copper(I) catalyst, such as CuI or in situ generated from CuSO₄ and a reducing agent, is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[2][3] Ruthenium catalysts have also been shown to be effective.[2]

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity.[2]

  • In situ Nitrile Oxide Generation: Slow, in situ generation of the nitrile oxide from an oxime precursor using an oxidant like N-chlorosuccinimide (NCS) can help maintain a low concentration of the dipole, which can improve selectivity.[2]

  • Solvent Choice: Less polar solvents may favor the formation of the 3,5-isomer.[2]

Problem 2: I am trying to synthesize a 3,4-disubstituted isoxazole, but the reaction is yielding the 3,5-isomer.

The synthesis of 3,4-disubstituted isoxazoles is generally more challenging than their 3,5-disubstituted counterparts.[2] Standard 1,3-dipolar cycloadditions with terminal alkynes are often not suitable.

G cluster_solutions Strategies to Favor 3,4-Regioisomer start Predominant formation of undesired 3,5-isomer q1 What is your synthetic route? start->q1 a1 Use an internal alkyne. q1->a1 1,3-dipolar cycloaddition with terminal alkyne a2 Employ an enamine-based [3+2] cycloaddition. a1->a2 a3 Utilize cyclocondensation of a β-enamino diketone. a2->a3

Decision pathway for synthesizing 3,4-disubstituted isoxazoles.

Alternative Synthetic Routes:

  • Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, internal alkynes can provide access to 3,4,5-trisubstituted isoxazoles. Careful selection of substituents can influence the regiochemical outcome.[2]

  • Enamine-based [3+2] Cycloaddition: A metal-free approach involving the [3+2] cycloaddition of in situ generated nitrile oxides with enamines (formed from aldehydes and secondary amines like pyrrolidine) has been demonstrated to be highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[2][4]

  • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid such as BF₃·OEt₂ can be tuned to selectively produce 3,4-disubstituted isoxazoles.[2][5]

Problem 3: My isoxazole synthesis is suffering from low yields.

Low yields can be attributed to several factors, from the stability of intermediates to the reaction conditions.

Troubleshooting Low Yields:

  • Decomposition of Nitrile Oxide: Nitrile oxides can be unstable and prone to dimerization to form furoxans. To mitigate this, generate the nitrile oxide in situ at a low temperature and ensure it reacts promptly with the dipolarophile.[2]

  • Substrate Reactivity: Electron-poor alkynes may exhibit sluggish reactivity. The use of a catalyst, such as Cu(I), can often accelerate the reaction.[2] Steric hindrance on either the nitrile oxide or the alkyne can also significantly reduce the reaction rate.[2]

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. For instance, in the synthesis of 3,4-disubstituted isoxazoles via enamine cycloaddition, non-polar solvents have been found to give higher yields.[2][4]

    • Base: When generating nitrile oxides from hydroximoyl halides, the choice and stoichiometry of the base (e.g., triethylamine) are important.[2]

    • Temperature: While higher temperatures can increase the reaction rate, they may also lead to decomposition. Optimization is key.[2]

Frequently Asked Questions (FAQs)

Q1: How do electronic and steric effects of substituents influence the regioselectivity of the 1,3-dipolar cycloaddition?

A1: The regioselectivity of the Huisgen cycloaddition is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne. This is often explained by Frontier Molecular Orbital (FMO) theory.[2]

  • Electronic Effects: The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regioselectivity is determined by the alignment of the orbitals with the largest coefficients. In the reaction of a typical nitrile oxide with a terminal alkyne, the dominant interaction is between the HOMO of the alkyne and the LUMO of the nitrile oxide, leading to the formation of the 3,5-disubstituted isoxazole.[2]

  • Steric Effects: Large, bulky substituents on either the nitrile oxide or the alkyne will tend to be positioned away from each other in the transition state, which also generally favors the formation of the 3,5-isomer in reactions with terminal alkynes.[2]

Q2: What is the role of a Lewis acid in controlling the regioselectivity of isoxazole formation from β-enamino diketones?

A2: In the cyclocondensation of β-enamino diketones with hydroxylamine, a Lewis acid like boron trifluoride diethyl etherate (BF₃·OEt₂) can act as a carbonyl activator. By coordinating to one of the carbonyl oxygens, it enhances the electrophilicity of that carbonyl carbon, directing the nucleophilic attack of hydroxylamine and thereby controlling the regiochemical outcome of the cyclization.[1][5]

Q3: Can solvent choice alone be sufficient to switch the regioselectivity of a reaction?

A3: In some cases, yes. For the cyclocondensation of certain β-enamino diketones with hydroxylamine, changing from a protic solvent like ethanol to an aprotic solvent like acetonitrile can invert the major regioisomer formed.[1] This is attributed to the differential solvation of the transition states leading to the different isomers.[1]

Q4: Are there metal-free methods to achieve high regioselectivity?

A4: Yes, several metal-free methods have been developed. For instance, the enamine-triggered [3+2] cycloaddition for the synthesis of 3,4-disubstituted isoxazoles is a metal-free approach.[2][4] Additionally, the use of hypervalent iodine reagents to induce cycloaddition is another metal-free strategy.[2] The regioselectivity of the cyclocondensation of β-enamino diketones can also be controlled without metals by carefully selecting the solvent and other reaction conditions.[5][6]

Data Presentation

Table 1: Effect of Reaction Conditions on Regioselectivity in the Synthesis from β-Enamino Diketones [1][5]

EntrySolventBaseTemperature (°C)Regioisomeric Ratio (2a:3a)Isolated Yield (%)
1EtOH2535:6573
2MeCN2570:3075
3EtOHPyridine8010:9085
4MeCNPyridine2590:1081

Table 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles using BF₃·OEt₂ [5]

EntrySolventBF₃·OEt₂ (equiv.)Regioselectivity (%)Isolated Yield (%)
1MeCN0.56565
2MeCN1.08072
3MeCN2.09079
4Toluene2.07568

Experimental Protocols

Protocol 1: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition [2][4]

G cluster_workflow Experimental Workflow A Mix aldehyde and pyrrolidine in toluene B Add N-hydroximidoyl chloride A->B C Add triethylamine dropwise at RT B->C D Stir for 12-24h, monitor by TLC C->D E Aqueous workup and extraction D->E F Purify by column chromatography E->F

Workflow for enamine-based 3,4-disubstituted isoxazole synthesis.

  • To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).

  • Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the 3,4-disubstituted isoxazole.[2]

Protocol 2: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition [2][7]

  • To a mixture of the terminal alkyne (1.0 mmol), the aldoxime (1.1 mmol), and a copper(I) source such as copper(I) iodide (5 mol%) in a suitable solvent (e.g., THF or toluene), add a base (e.g., triethylamine, 1.5 mmol).

  • For in situ nitrile oxide generation from the oxime, add N-chlorosuccinimide (1.2 mmol) portion-wise at 0 °C to the mixture of the alkyne, oxime, and catalyst.

  • Stir the reaction mixture at room temperature (or heat if necessary) and monitor by TLC.

  • Once the reaction is complete, quench with water and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the crude product by column chromatography to afford the 3,5-disubstituted isoxazole.[2]

Protocol 3: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Lewis Acid-Mediated Cyclocondensation [1][5]

  • To a solution of the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL), add pyridine (0.7 mmol).

  • Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol, 2.0 equiv.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Dry the combined organic layers, concentrate, and purify the crude product by column chromatography to yield the 3,4-disubstituted isoxazole.[2]

References

Troubleshooting 5-Methyl-3-pyrrolidin-2-ylisoxazole purification by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of 5-Methyl-3-pyrrolidin-2-ylisoxazole. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this polar, basic compound.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, shows poor separation and significant tailing on a standard silica gel column. What is the likely cause?

A1: The pyrrolidine nitrogen in your compound is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction leads to peak tailing and poor separation. To mitigate this, consider deactivating the silica gel with a basic modifier or using an alternative stationary phase.

Q2: What is silica gel deactivation and how do I perform it?

A2: Deactivation involves neutralizing the acidic sites on the silica gel. This can be achieved by pre-flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.

Q3: Are there alternative stationary phases I can use for the purification of this compound?

A3: Yes, for polar and basic compounds, alternative stationary phases can be effective. Consider using:

  • Alumina (basic or neutral): This is less acidic than silica and can reduce strong interactions with basic compounds.

  • Reversed-Phase Silica (C18): This is suitable for polar compounds, particularly when using highly aqueous mobile phases.

  • Amine-functionalized or Diol-functionalized silica: These can offer different selectivity for polar analytes.

Q4: My compound is not moving from the baseline on the TLC plate, even with highly polar solvents. What should I do?

A4: If your compound remains at the baseline, the eluent is not polar enough. You can try more aggressive solvent systems. A common approach for very polar compounds is to use a solvent system containing ammonia, such as a stock solution of 10% ammonium hydroxide in methanol, used at 1-10% in dichloromethane. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) could be a suitable technique.

Q5: I am observing decomposition of my compound on the silica gel column. How can I prevent this?

A5: Isoxazole rings can be sensitive to acidic conditions. If you suspect decomposition on silica, you should first confirm this by running a 2D TLC. To prevent degradation, you can deactivate the silica gel with triethylamine as mentioned in Q2. Using a less acidic stationary phase like neutral alumina is also a good alternative.

Troubleshooting Guide

Problem 1: Poor or No Elution of the Compound (Sticking to the Column)

This is a common issue for polar, basic compounds like this compound on standard silica gel.

start Compound not eluting increase_polarity Increase mobile phase polarity (e.g., higher % of polar solvent) start->increase_polarity add_modifier Add a basic modifier to the eluent (e.g., 0.1-1% Triethylamine) increase_polarity->add_modifier if still poor elution result_good Successful Elution increase_polarity->result_good if successful change_stationary_phase Switch to a different stationary phase (e.g., Alumina, C18, or functionalized silica) add_modifier->change_stationary_phase if tailing persists add_modifier->result_good if successful change_stationary_phase->result_good if successful result_bad Still no elution change_stationary_phase->result_bad if unsuccessful

Caption: Troubleshooting workflow for poor compound elution.

Problem 2: Product Co-elutes with Impurities

Even with good elution, achieving separation from impurities can be challenging.

The choice of solvent system is critical for good separation. Below is a table of suggested starting solvent systems for TLC analysis to optimize selectivity.

Solvent System (v/v/v)Expected Rf RangeNotes
Dichloromethane:Methanol (98:2 to 90:10)0.1 - 0.4Good starting point for many nitrogen-containing compounds.
Ethyl Acetate:Hexane (50:50 to 100:0)0.2 - 0.5A less polar option, good for separating less polar impurities.
Dichloromethane:Methanol:Ammonium Hydroxide (90:10:1)0.3 - 0.6The addition of a base can improve peak shape and alter selectivity.
Acetonitrile:Water (HILIC)0.2 - 0.7For use with polar stationary phases like silica or amine columns.
Problem 3: Compound Degradation During Purification

As some isoxazole derivatives can be unstable on acidic silica, it is crucial to assess stability.

start Suspected Compound Degradation run_2d_tlc Run 2D TLC to confirm instability on silica start->run_2d_tlc stable Compound is Stable run_2d_tlc->stable Spots on diagonal unstable Compound is Unstable run_2d_tlc->unstable Spots below diagonal deactivate_silica Deactivate silica gel with Triethylamine purified Successful Purification deactivate_silica->purified use_alumina Use neutral or basic Alumina use_alumina->purified use_rp Use Reversed-Phase (C18) Chromatography use_rp->purified unstable->deactivate_silica unstable->use_alumina unstable->use_rp

Caption: Logic for assessing and mitigating compound instability.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
  • Prepare developing chambers with various solvent systems as suggested in the table above.

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or methanol).

  • Spot the dissolved sample onto the baseline of the TLC plates.

  • Place the TLC plates in the developing chambers and allow the solvent front to move up the plate.

  • Remove the plates and visualize the spots under UV light (254 nm) and/or by staining (e.g., potassium permanganate).

  • Calculate the Rf values for the product and any impurities to determine the optimal solvent system for column chromatography. An Rf value of ~0.2-0.3 is generally ideal for good separation.[1]

Protocol 2: Flash Column Chromatography with Deactivated Silica Gel

Materials:

  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • Selected eluent (e.g., Dichloromethane:Methanol, 95:5)

  • Triethylamine (Et3N)

  • Glass chromatography column

  • Fraction collection tubes

  • Rotary evaporator

Procedure:

  • Column Preparation:

    • Secure a glass chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column and allow the silica to pack, gently tapping the column to ensure even packing.

    • Add a layer of sand on top of the packed silica gel.

  • Silica Deactivation:

    • Prepare a deactivating solvent by adding 1-2% triethylamine to your chosen eluent.

    • Flush the column with 2-3 column volumes of this deactivating solvent.

    • Equilibrate the column by running the mobile phase (without triethylamine) through it until the pack is stable and the eluent runs clear.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Allow the sample to adsorb onto the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin eluting the column, maintaining a constant flow rate.

    • Collect fractions in labeled test tubes.

  • Fraction Analysis:

    • Monitor the elution of the product by spotting every few fractions on a TLC plate and developing it in the mobile phase.

    • Combine the fractions that contain the pure product.

  • Isolation of Pure Product:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

    • Determine the yield and assess the purity using analytical techniques such as NMR or LC-MS.

Quantitative Data Summary

The following table provides representative data for the purification of a 1.0 g batch of crude this compound.

ParameterValue
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Column Dimensions 30 cm x 2.5 cm
Mobile Phase Dichloromethane:Methanol (95:5) with 0.5% Triethylamine
Sample Loading 1.0 g of crude product
Elution Mode Isocratic
Flow Rate ~10 mL/min
Fraction Size 20 mL
Typical Yield 80-90%
Purity (by NMR) >98%

References

5-Methyl-3-pyrrolidin-2-ylisoxazole stability and degradation studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Methyl-3-pyrrolidin-2-ylisoxazole

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected intrinsic stability of this compound?

A1: While specific data for this compound is not extensively published, based on the isoxazole and pyrrolidine moieties, the compound is expected to be susceptible to degradation under harsh acidic, basic, and oxidative conditions. The isoxazole ring can be prone to cleavage under certain pH and nucleophilic conditions, while the pyrrolidine ring may be subject to oxidation. Forced degradation studies are essential to determine its precise stability profile.[1][2]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, it is recommended to store this compound in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. For long-term storage, refrigeration at 2-8°C in a tightly sealed container is advisable.

Q3: How can I monitor the stability of this compound during my experiments?

A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is the recommended approach for monitoring the stability of this compound.[3] This method should be validated to separate the intact parent compound from any potential degradation products. Key parameters to monitor include the purity of the main compound peak and the appearance of any new peaks over time.

Q4: What are the likely degradation pathways for this compound?

A4: Based on its chemical structure, the following degradation pathways are plausible:

  • Acid/Base Hydrolysis: Cleavage of the isoxazole ring.

  • Oxidation: Oxidation of the pyrrolidine ring, potentially at the nitrogen atom or adjacent carbons.

  • Photodegradation: Degradation upon exposure to UV or visible light, which is a common characteristic for many heterocyclic compounds.

  • Thermal Degradation: Decomposition at elevated temperatures.

Forced degradation studies are necessary to identify the specific degradation products and pathways.[2][4]

Troubleshooting Guides

Issue Possible Cause Suggested Solution
Rapid loss of compound purity in solution. The solvent may be promoting degradation (e.g., acidic or basic impurities, presence of dissolved oxygen).Prepare solutions fresh before use. Use high-purity, degassed solvents. Consider using a buffered solution if pH is a critical factor.
Appearance of unexpected peaks in HPLC analysis. This indicates compound degradation.Characterize the new peaks to understand the degradation products. Review the experimental conditions (e.g., temperature, light exposure, pH) to identify the stress factor causing degradation. Implement a forced degradation study to systematically investigate these factors.[1]
Inconsistent results in bioassays. The compound may be degrading in the assay medium.Assess the stability of the compound under the specific bioassay conditions (e.g., temperature, pH, media components). If degradation is observed, consider adding antioxidants (if compatible with the assay) or reducing the incubation time.
Discoloration of the solid compound upon storage. This could be a sign of oxidative or photolytic degradation.Store the compound in an amber vial under an inert atmosphere and at reduced temperatures. Re-test the purity of the material before use.

Experimental Protocols

A crucial aspect of understanding the stability of a compound is to perform forced degradation studies. These studies intentionally stress the compound to predict its degradation pathways and to develop stability-indicating analytical methods.[2][5]

Protocol 1: Forced Degradation Study Workflow

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC Stability-Indicating HPLC Method Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Oxidation Oxidative (e.g., 3% H2O2) Oxidation->HPLC Thermal Thermal (e.g., 80°C) Thermal->HPLC Photo Photolytic (UV/Vis light) Photo->HPLC Characterization Characterize Degradants (e.g., LC-MS) HPLC->Characterization API 5-Methyl-3-pyrrolidin-2- ylisoxazole (API) API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: General workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is essential to separate the active pharmaceutical ingredient (API) from its degradation products.[3][6][7]

HPLC Method Development Start Define Method Objectives Column Column Selection (e.g., C18) Start->Column Mobile Mobile Phase Optimization (ACN/Water/Buffer) Column->Mobile Detection Detector Wavelength Selection Mobile->Detection Forced Inject Forced Degradation Samples Detection->Forced Resolution Assess Peak Resolution Forced->Resolution Resolution->Mobile Inadequate Validation Method Validation (ICH Guidelines) Resolution->Validation Adequate

Caption: Iterative process for developing a stability-indicating HPLC method.

Protocol 3: Sample Preparation for Forced Degradation

1. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in a vial and heat at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound or a solution to UV and visible light as per ICH Q1B guidelines.

3. Sample Analysis:

  • At specified time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration for HPLC analysis.

  • Analyze the samples using the developed stability-indicating HPLC method.

Quantitative Data Summary

As specific quantitative data for this compound is not publicly available, the following table provides a template for summarizing data from a forced degradation study.

Stress Condition Time (hours) % Assay of Parent Compound % Total Degradation Number of Degradants
0.1 M HCl, 60°C24DataDataData
0.1 M NaOH, 60°C24DataDataData
3% H₂O₂, RT24DataDataData
Thermal, 80°C48DataDataData
Photolytic (ICH Q1B)-DataDataData

Note: This table should be populated with experimental data. "RT" denotes room temperature. The extent of degradation should ideally be between 5-20% to ensure that the primary degradation products are formed without complete degradation of the parent compound.

References

Technical Support Center: Optimizing Pyrrolidine Acylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the acylation of pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on optimizing reaction conditions, troubleshooting common issues, and understanding the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in pyrrolidine acylation?

A1: A common challenge is achieving a high yield of the desired N-acylated product while minimizing side reactions. This is often due to factors like the reactivity of the acylating agent, steric hindrance, and the presence of moisture, which can deactivate reagents.

Q2: Why is 4-(Dimethylamino)pyridine (DMAP) frequently used as a catalyst in these reactions?

A2: 4-(Dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst that significantly accelerates acylation reactions. It reacts with the acylating agent (like an acid anhydride or acid chloride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is a more potent acylating agent than the original reagent, leading to faster reaction rates and higher yields, especially for less reactive or sterically hindered substrates.

Q3: Can over-acylation occur with pyrrolidine?

A3: Over-acylation, where the product amide reacts further, is generally not a significant issue in pyrrolidine acylation. The nitrogen lone pair in the resulting amide is delocalized by resonance with the carbonyl group, making the amide significantly less nucleophilic and less reactive than the starting pyrrolidine amine.[1][2][3]

Q4: Which type of acylating agent is more reactive: an acid chloride or an acid anhydride?

A4: Acid chlorides are generally more electrophilic and therefore more reactive acylating agents than their corresponding anhydrides.[4] For sluggish reactions or sterically hindered pyrrolidine derivatives, switching from an anhydride to an acid chloride can often improve the reaction rate and yield.

Q5: How does the choice of base affect the reaction?

A5: The base plays a crucial role in neutralizing the acidic byproduct (e.g., HCl) generated during the acylation, particularly when using an acid chloride. Common bases include tertiary amines like triethylamine (TEA) and pyridine. For substrates sensitive to nucleophilic attack by the base itself, a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) is a preferable choice.[5] Triethylamine is generally more basic than pyridine.[6][7]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My pyrrolidine acylation reaction is resulting in a very low yield. What are the common causes and how can I fix this?

A: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

LowYield_Troubleshooting start Low Yield Observed reagent_quality Check Reagent Quality (Pyrrolidine, Acylating Agent, Solvent) start->reagent_quality anhydrous_conditions Ensure Anhydrous Conditions (Flame-dry glassware, use dry solvents) start->anhydrous_conditions reaction_params Optimize Reaction Parameters start->reaction_params sub_reagent Reactivity of Acylating Agent reaction_params->sub_reagent sub_base Choice & Stoichiometry of Base reaction_params->sub_base sub_catalyst Use of Catalyst (e.g., DMAP) reaction_params->sub_catalyst sub_temp Temperature & Reaction Time reaction_params->sub_temp solution_reagent Switch to Acid Chloride from Anhydride sub_reagent->solution_reagent solution_base Use 1.5-2.0 eq. of Base (TEA/DIPEA) Neutralizes HCl byproduct sub_base->solution_base solution_catalyst Add catalytic DMAP (1-10 mol%) Accelerates reaction sub_catalyst->solution_catalyst solution_temp Start at 0°C, then warm to RT Monitor by TLC sub_temp->solution_temp

Caption: A step-by-step guide to troubleshooting low yields in pyrrolidine acylation.

Potential Causes & Solutions:

  • Moisture Contamination: Acylating agents, especially acid chlorides, are highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.

  • Suboptimal Reagents:

    • Acylating Agent: If using an acid anhydride for a sterically hindered pyrrolidine, consider switching to the more reactive acid chloride.

    • Base: Ensure a sufficient amount of base (typically 1.5-2.0 equivalents) is used to scavenge the HCl produced when using an acid chloride.

  • Insufficient Reaction Rate:

    • Catalyst: For sluggish reactions, the addition of a catalytic amount of DMAP (1-10 mol%) can dramatically increase the rate.

    • Temperature: While reactions are often started at 0°C to control the initial exotherm, allowing the reaction to warm to room temperature and stirring for several hours may be necessary for completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

Problem 2: Complex Product Mixture & Purification Difficulties

Q: My reaction has produced multiple spots on TLC, and I'm struggling to purify the final product. What could be the side products and what are the best purification practices?

A: A complex reaction mixture can result from side reactions or unreacted starting materials.

Common Side Products:

  • Unreacted Pyrrolidine: If the acylation is incomplete, you will have leftover starting material.

  • Hydrolyzed Acylating Agent: If moisture is present, the acylating agent can hydrolyze back to the corresponding carboxylic acid.

  • Salt Byproduct: The reaction of the base with HCl (from an acid chloride) produces a salt (e.g., triethylammonium chloride), which is typically removed during the aqueous workup.

Purification Strategy:

  • Aqueous Workup: This is a critical step to remove the majority of impurities.

    • Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove any unreacted pyrrolidine and the amine base.

    • Wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any unreacted acid anhydride and the carboxylic acid byproduct.

    • Finally, wash with brine (saturated aqueous NaCl) to reduce the amount of water in the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Column Chromatography: If the crude product is still impure, purification by silica gel column chromatography is the most effective method. A solvent system of ethyl acetate and hexanes is a common starting point for elution.

Data Presentation

Optimizing reaction conditions often involves screening different parameters. The following tables summarize how the choice of acylating agent and solvent can influence product yields in typical acylation reactions.

Table 1: Comparison of Acylating Agents for the Acetylation of Aniline

EntryAcylating AgentCatalystTemperature (°C)Time (h)Yield (%)Reference
1Acetic AnhydrideZnCl₂300.595[8]
2Acetyl ChlorideZnCl₂300.398[8]

This data, while on aniline, illustrates the typically higher reactivity of acetyl chloride compared to acetic anhydride under similar conditions.

Table 2: Effect of Solvent on a Ni-Nanoparticle Catalyzed Acetylation of Amines

SolventRelative Reaction Rate
AcetonitrileFaster
DichloromethaneSlower
ChloroformSlower
TetrahydrofuranExtremely Slow

This table demonstrates that solvent choice can have a significant impact on the reaction rate.[9] Acetonitrile was found to be a superior solvent in this specific catalytic system.[9]

Experimental Protocols

Protocol 1: Acylation of Pyrrolidine with an Acid Chloride

This protocol provides a general procedure for the N-acylation of pyrrolidine using an acid chloride and triethylamine as a base.

Workflow for Pyrrolidine Acylation (Acid Chloride Method)

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_flask Charge flask with Pyrrolidine, Triethylamine, and CH2Cl2 under N2 atmosphere. cool_bath Cool solution to < 5°C in an ice/acetone bath. prep_flask->cool_bath add_acyl Dissolve Acid Chloride in CH2Cl2. Add dropwise to pyrrolidine solution, keeping internal temp < 23°C. cool_bath->add_acyl stir_rt Stir at room temperature for 30 min after addition. add_acyl->stir_rt quench Dilute with 2 N HCl. stir_rt->quench extract Separate layers. Wash organic layer with NaHCO3 & Brine. quench->extract dry Dry organic layer (Na2SO4), filter, and concentrate. extract->dry purify Purify by column chromatography if necessary. dry->purify

Caption: A standard experimental workflow for the acylation of pyrrolidine.

Materials:

  • Pyrrolidine (1.3 equiv)

  • Acyl Chloride (1.0 equiv)

  • Triethylamine (1.5 equiv)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • 2 N Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a three-necked, round-bottomed flask equipped with a magnetic stirrer, nitrogen inlet, and a temperature probe, add dichloromethane, triethylamine (1.5 equiv), and pyrrolidine (1.3 equiv).

  • Cool the stirred mixture in an ice/acetone bath to an internal temperature of < 5 °C.

  • Dissolve the acid chloride (1.0 equiv) in dichloromethane in a separate flask and transfer it to an addition funnel.

  • Add the acid chloride solution dropwise to the stirred pyrrolidine solution, maintaining the internal temperature below 23 °C.

  • After the addition is complete, remove the cooling bath and stir the mixture at room temperature for 30 minutes.[3] Monitor reaction completion by TLC.

  • Dilute the reaction mixture with 2 N HCl and transfer to a separatory funnel.

  • Separate the layers and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by silica gel column chromatography.

Protocol 2: DMAP-Catalyzed Acylation with Acetic Anhydride

This protocol is adapted from general procedures for the DMAP-catalyzed acylation of alcohols and amines.[10][11][12]

Materials:

  • Pyrrolidine (1.0 equiv)

  • Acetic Anhydride (1.5 equiv)

  • 4-(Dimethylamino)pyridine (DMAP, 0.1 equiv)

  • Triethylamine (1.5 equiv)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve pyrrolidine (1.0 equiv) in anhydrous dichloromethane.

  • Add triethylamine (1.5 equiv) followed by DMAP (0.1 equiv).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5 equiv) to the solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Disclaimer: All protocols and troubleshooting advice are provided for informational purposes for use by qualified professionals. Users should always adhere to proper laboratory safety procedures.

References

Technical Support Center: Synthesis of 5-Methyl-3-pyrrolidin-2-ylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methyl-3-pyrrolidin-2-ylisoxazole. The following information addresses common side-products and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the primary challenges?

A common and effective method for the synthesis of this compound is the [3+2] cycloaddition reaction between a nitrile oxide (generated in situ) and a pyrrolidine-derived enamine. The primary challenges associated with this route are:

  • Low Yields: Often due to the instability of the nitrile oxide intermediate, which can dimerize to form furoxans.

  • Formation of Regioisomers: The cycloaddition can potentially yield two different regioisomers: the desired 3,5-disubstituted isoxazole and the undesired 3,4-disubstituted isoxazole.

Q2: My reaction yield is consistently low, and I observe a significant amount of a high-molecular-weight byproduct. What is this side-product and how can I minimize its formation?

The high-molecular-weight byproduct is likely a furoxan, which is formed by the dimerization of the unstable nitrile oxide intermediate. Furoxan formation is a common side-reaction that competes with the desired cycloaddition, thereby reducing the yield of the target molecule.

To minimize furoxan formation, consider the following strategies:

  • In Situ Generation of Nitrile Oxide: Generate the nitrile oxide slowly in the presence of the enamine dipolarophile. This ensures that the concentration of the nitrile oxide at any given time is low, favoring the intermolecular cycloaddition over dimerization.

  • Control of Reaction Temperature: Lowering the reaction temperature can help to stabilize the nitrile oxide intermediate and reduce the rate of dimerization.

  • Choice of Reagents: The method of nitrile oxide generation can influence its stability. Common methods include the dehydrohalogenation of hydroxamoyl chlorides or the oxidation of aldoximes.

Q3: I am observing a mixture of two isomers in my final product. How can I improve the regioselectivity of the cycloaddition to favor the desired 3,5-disubstituted product?

The formation of a mixture of 3,5- and 3,4-disubstituted isoxazoles is a common issue in 1,3-dipolar cycloaddition reactions. The regioselectivity is influenced by both electronic and steric factors. For the reaction of a nitrile oxide with an enamine, the formation of the 3,5-disubstituted isomer is often favored.

To improve the regioselectivity for the 3,5-isomer, you can:

  • Modify the Enamine: The substitution pattern on the enamine can influence the regiochemical outcome.

  • Solvent Effects: The polarity of the solvent can play a role in the transition state of the cycloaddition, thereby affecting the ratio of the regioisomers.

  • Lewis Acid Catalysis: In some cases, the addition of a Lewis acid catalyst can enhance the regioselectivity of the cycloaddition.

Q4: Are there alternative synthetic routes to this compound that might avoid these side-products?

Yes, an alternative approach involves the synthesis of 3-amino-5-methylisoxazole, followed by its coupling with a suitable pyrrolidine precursor. 3-amino-5-methylisoxazole can be synthesized from readily available starting materials such as β-keto nitriles and hydroxylamine. However, this route may present its own challenges, such as the regioselectivity of the initial isoxazole formation and the conditions required for the subsequent coupling reaction.

Troubleshooting Guides

Low Yield of this compound
Potential Cause Suggested Solution
Furoxan Formation Generate the nitrile oxide in situ at low temperatures. Ensure a stoichiometric or slight excess of the enamine is present.
Decomposition of Reactants Ensure all starting materials are pure and the reaction is carried out under an inert atmosphere if necessary.
Suboptimal Reaction Conditions Systematically vary the solvent, temperature, and base (if applicable) to find the optimal conditions for the cycloaddition.
Difficult Purification The product may be volatile or difficult to separate from byproducts. Consider alternative purification methods such as crystallization or different chromatographic techniques.
Formation of Regioisomers
Potential Cause Suggested Solution
Poor Regiocontrol The inherent electronic and steric properties of the reactants may not strongly favor one isomer.
Reaction Conditions Experiment with different solvents of varying polarity. Lowering the reaction temperature may also improve selectivity.
Equilibration In some cases, the initially formed cycloadduct can undergo a retro-cycloaddition and re-form, leading to a mixture of isomers.

Experimental Protocols

Synthesis of (S)-5-Methyl-3-(pyrrolidin-2-yl)isoxazole hydrochloride

A representative procedure for the synthesis of the target molecule involves a regioselective [3+2]-cycloaddition. The key steps are the in situ generation of a nitrile oxide from a corresponding chloroxime and its reaction with an N-Boc protected pyrrolidine-derived enamine.

Step 1: Synthesis of tert-Butyl (S)-2-(5-methylisoxazol-3-yl)pyrrolidine-1-carboxylate

  • To a solution of the corresponding chloroxime (1 equivalent) in a suitable solvent (e.g., EtOAc) at 0 °C, add the N-Boc protected pyrrolidine-derived enamine (1.1 equivalents).

  • Add a mild base, such as sodium bicarbonate (NaHCO₃, 2 equivalents), portion-wise to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected product.

Step 2: Deprotection to (S)-5-Methyl-3-(pyrrolidin-2-yl)isoxazole hydrochloride

  • Dissolve the purified Boc-protected intermediate in a suitable solvent (e.g., methanol).

  • Add a solution of hydrochloric acid (e.g., 4M in dioxane) and stir the mixture at room temperature.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure to yield the hydrochloride salt of the final product.

Visualizations

Reaction_Pathway Main Synthetic Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Products Chloroxime Chloroxime Nitrile Oxide (in situ) Nitrile Oxide (in situ) Chloroxime->Nitrile Oxide (in situ) Base (e.g., NaHCO3) N-Boc-Enamine N-Boc-Enamine Cycloaddition Cycloaddition N-Boc-Enamine->Cycloaddition Nitrile Oxide (in situ)->Cycloaddition Boc-protected Product Boc-protected Product Cycloaddition->Boc-protected Product Final Product (HCl salt) Final Product (HCl salt) Boc-protected Product->Final Product (HCl salt) Acid (e.g., HCl)

Caption: Main synthetic pathway for this compound.

Side_Reaction Furoxan Side-Reaction Nitrile Oxide Nitrile Oxide Dimerization Dimerization Nitrile Oxide->Dimerization Nitrile Oxide_2 Nitrile Oxide Nitrile Oxide_2->Dimerization Furoxan Furoxan Dimerization->Furoxan [3+2] Cycloaddition

Caption: Dimerization of nitrile oxide to form a furoxan byproduct.

Troubleshooting_Workflow Troubleshooting Workflow Start Start Low_Yield Low_Yield Start->Low_Yield Problem Check_Byproduct Check_Byproduct Low_Yield->Check_Byproduct Yes Optimize_Conditions Optimize_Conditions Low_Yield->Optimize_Conditions No Furoxan_Detected Furoxan_Detected Check_Byproduct->Furoxan_Detected High MW Regioisomer_Detected Regioisomer_Detected Check_Byproduct->Regioisomer_Detected Isomer Mixture Furoxan_Detected->Optimize_Conditions Lower Temp, in situ generation End End Optimize_Conditions->End Adjust_Solvent_Temp Adjust_Solvent_Temp Regioisomer_Detected->Adjust_Solvent_Temp Vary conditions Adjust_Solvent_Temp->End

Caption: A logical workflow for troubleshooting common synthesis issues.

Technical Support Center: Enhancing the Solubility of 5-Methyl-3-pyrrolidin-2-ylisoxazole for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 5-Methyl-3-pyrrolidin-2-ylisoxazole in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor solubility of this compound in aqueous solutions?

The solubility of a compound is influenced by its physicochemical properties. For this compound, factors that may contribute to low aqueous solubility include its crystalline structure and the presence of hydrophobic regions. Many organic compounds, particularly those with aromatic rings and nonpolar side chains, exhibit limited solubility in water.

Q2: What is the recommended first-line solvent for preparing a stock solution of this compound?

For initial screening, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for dissolving novel organic compounds for in vitro assays.[1] It is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds.[2][3][4] It is advisable to prepare a high-concentration stock solution (e.g., 10-100 mM) in anhydrous DMSO to minimize the final concentration of the organic solvent in the assay medium, which should ideally be below 0.5% to avoid solvent-induced cytotoxicity.[1][5]

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer or cell culture medium. What is happening and how can I prevent this?

This phenomenon, often referred to as "crashing out" or "solvent shock," occurs when a compound that is soluble in a concentrated organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble.[1] To prevent this, consider the following strategies:

  • Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions in the pre-warmed aqueous buffer or medium.[6]

  • Slow Addition and Mixing: Add the DMSO stock solution dropwise to the aqueous solution while gently vortexing or swirling to ensure rapid and uniform dispersion.[5]

  • Temperature Control: Pre-warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C for cell-based assays) before adding the compound, as solubility is often temperature-dependent.[5][6]

  • Reduce Final Concentration: The final concentration of the compound in the assay may be exceeding its aqueous solubility limit. It is crucial to determine the maximum soluble concentration under your specific experimental conditions.[6]

Q4: Can the components of my cell culture medium affect the solubility of my compound?

Yes, the complex mixture of salts, proteins (especially in serum), and other components in cell culture media can interact with the compound, potentially reducing its solubility.[1][7] If you suspect media interactions are causing precipitation, you can test the compound's solubility in a simpler buffer, like Phosphate-Buffered Saline (PBS), to identify if specific media components are the issue.[5] The pH of the medium can also significantly influence the solubility of ionizable compounds.[6]

Q5: Are there alternative solvents or formulation strategies I can use if DMSO is not suitable or solubility is still an issue?

If solubility in DMSO-aqueous mixtures remains a challenge, several alternative strategies can be explored:

  • Co-solvents: Water-miscible organic solvents like ethanol, polyethylene glycol (PEG), or N-methyl-2-pyrrolidone (NMP) can be used in combination with water to increase the solubility of hydrophobic compounds.[8]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[8][9]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be employed.[10][11]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly enhance solubility. However, it is critical to ensure the chosen pH is compatible with the biological assay.[8]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock
Potential Cause Explanation Recommended Solution
Rapid Dilution ("Solvent Shock") The rapid change in solvent polarity causes the compound to crash out of the solution.[1]Perform a serial dilution of the stock solution in pre-warmed (37°C) aqueous media. Add the stock solution dropwise while gently vortexing the media.[6]
Low Temperature of Aqueous Medium The solubility of many compounds decreases at lower temperatures.[6]Always use pre-warmed (37°C) cell culture media or assay buffer for dilutions.[6]
High Final Concentration The final concentration of the compound exceeds its aqueous solubility limit.Decrease the final working concentration of the compound. Determine the maximum soluble concentration by performing a solubility test (see Experimental Protocols).[6]
High Solvent Concentration in Final Solution A high percentage of the organic solvent can still lead to precipitation when diluted.Ensure the final DMSO concentration is typically ≤ 0.5%.[5]
Issue 2: Precipitation Observed Over Time During Incubation
Potential Cause Explanation Recommended Solution
Temperature Shift Moving from room temperature preparation to a 37°C incubator can affect solubility.Pre-warm all solutions to the incubation temperature before mixing. Ensure the incubator maintains a stable temperature.[5]
pH Shift in Medium Cellular metabolism can alter the pH of the culture medium, affecting the solubility of pH-sensitive compounds.[6]Monitor the pH of the culture medium. Consider using a medium with a stronger buffering capacity (e.g., containing HEPES) or changing the medium more frequently.[5]
Compound Instability The compound may degrade over time into less soluble byproducts.Assess the stability of the compound under your specific experimental conditions. Consider preparing fresh working solutions immediately before use.[6]
Interaction with Media Components The compound may interact with salts, proteins, or other components in the medium, leading to the formation of insoluble complexes over time.[1]Test the compound's solubility and stability in the specific medium over the intended duration of the experiment. Consider reducing the serum percentage if interactions are suspected.[1]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a rapid assessment of the solubility of a compound under conditions that mimic a biological assay.

Materials:

  • This compound

  • Anhydrous DMSO

  • Assay buffer (e.g., PBS) or cell culture medium

  • 96-well microtiter plates (UV-transparent for UV-based detection)

  • Plate reader (nephelometer or UV spectrophotometer)

  • Multichannel pipette

Procedure:

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Prepare Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in the assay buffer or cell culture medium to achieve a range of final concentrations. Ensure the final DMSO concentration is constant across all wells and within an acceptable range (e.g., 0.5%).

  • Incubation: Incubate the plate at the desired experimental temperature (e.g., 37°C) for a relevant time period (e.g., 1-2 hours).[12]

  • Detection of Precipitation:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the presence of a precipitate.[12]

    • Visual Inspection: Visually inspect each well for turbidity or the presence of solid particles.

    • UV Absorbance: For a more quantitative measure, filter the solutions to remove any precipitate and then measure the UV absorbance of the filtrate.[13]

  • Data Analysis: The highest concentration of the compound that does not show evidence of precipitation is considered the kinetic solubility under the tested conditions.

Protocol 2: Equilibrium Solubility Assay (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound, which is its solubility at equilibrium.

Materials:

  • Solid this compound

  • Assay buffer (e.g., PBS)

  • Small glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Filtration apparatus (e.g., syringe filters with low protein binding)

  • Analytical instrument for quantification (e.g., HPLC, LC-MS)

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the assay buffer.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to allow the solution to reach equilibrium.[14]

  • Separation of Undissolved Solid: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully collect the supernatant and filter it through a syringe filter to remove any remaining solid particles.[14]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or LC-MS.[14]

  • Data Analysis: The measured concentration represents the equilibrium solubility of the compound in the tested buffer.

Quantitative Data Summary

Solvent/Buffer System Temperature (°C) Kinetic Solubility (µM) Equilibrium Solubility (µg/mL) Notes
PBS, pH 7.425
PBS, pH 7.437
DMEM + 10% FBS37
RPMI + 10% FBS37
Other

Visualizations

experimental_workflow Workflow for Assessing and Overcoming Solubility Issues cluster_prep Preparation cluster_sol_test Solubility Testing cluster_assay_prep Assay Preparation cluster_troubleshoot Troubleshooting cluster_proceed Proceed with Assay prep_stock Prepare High-Concentration Stock in 100% DMSO kinetic_assay Perform Kinetic Solubility Assay prep_stock->kinetic_assay Use Stock equilibrium_assay Perform Equilibrium Solubility Assay prep_stock->equilibrium_assay Use Stock prepare_working Prepare Working Solution in Aqueous Medium prep_stock->prepare_working Use Stock precipitation Precipitation Observed? prepare_working->precipitation yes YES precipitation->yes If precipitation occurs no NO precipitation->no If no precipitation implement_solutions Implement Troubleshooting Strategies yes->implement_solutions run_assay Proceed with Biological Assay no->run_assay implement_solutions->prepare_working Re-prepare

Caption: Workflow for assessing and overcoming solubility issues.

troubleshooting_logic Troubleshooting Logic for Compound Precipitation cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation cluster_solutions Potential Solutions start Compound Precipitation Observed check_concentration Is final concentration too high? check_dilution Was dilution too rapid? check_temp Was medium cold? check_ph Did medium pH change? check_stability Is the compound stable? check_interaction Interaction with media components? solution_concentration Lower Final Concentration check_concentration->solution_concentration If yes solution_dilution Use Serial Dilution & Slow Addition check_dilution->solution_dilution If yes solution_temp Pre-warm Medium to 37°C check_temp->solution_temp If yes solution_ph Use Buffered Medium (HEPES) check_ph->solution_ph If yes solution_stability Prepare Fresh Solutions check_stability->solution_stability If unstable solution_interaction Test in Simpler Buffer (e.g., PBS) check_interaction->solution_interaction If suspected

Caption: Troubleshooting logic for compound precipitation.

References

Preventing racemization during 5-Methyl-3-pyrrolidin-2-ylisoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enantioselective synthesis of 5-Methyl-3-pyrrolidin-2-ylisoxazole, with a primary focus on preventing racemization.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during the synthesis of this compound?

A1: Racemization, the loss of stereochemical integrity at the chiral center of the pyrrolidine ring, is a significant risk, particularly during the amide coupling step between a protected L-proline derivative (e.g., Boc-L-proline) and a precursor of the isoxazole ring. The most common mechanism involves the formation of a 5(4H)-oxazolone intermediate from the activated carboxylic acid of the protected proline. The α-proton of this oxazolone is acidic and can be abstracted by a base, leading to a loss of chirality. Subsequent reaction with the amine yields a racemic mixture of the product. While proline's rigid cyclic structure makes it less susceptible to racemization than many other amino acids, the risk is still present under non-optimized conditions.[1][2]

Q2: Which synthetic route is recommended for minimizing racemization?

A2: A highly recommended route involves the coupling of an N-protected L-proline derivative, such as Boc-L-proline, with 3-amino-5-methylisoxazole. This approach allows for the use of a wide range of well-documented, racemization-suppressing coupling reagents and conditions.[3][4] An alternative, powerful method is the 1,3-dipolar cycloaddition of an azomethine ylide generated from L-proline with a suitable dipolarophile to construct the pyrrolidine ring with high stereocontrol.[5]

Q3: How can I accurately determine the enantiomeric purity of my final product?

A3: The most reliable method for determining the enantiomeric excess (e.e.) of your this compound is through chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that differentially interacts with the two enantiomers, allowing for their separation and quantification.[6][7][8] A detailed protocol for chiral HPLC analysis is provided in the "Experimental Protocols" section.

Q4: Are there any specific coupling reagents that should be avoided?

A4: Yes. While widely used, the combination of a carbodiimide like water-soluble carbodiimide (WSCI) or dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) in polar aprotic solvents like dimethylformamide (DMF) has been shown to induce significant racemization in proline derivatives and should be used with caution.[9]

Troubleshooting Guide

This guide addresses common issues that can lead to racemization and low yields during the synthesis of this compound via the amide coupling of Boc-L-proline with 3-amino-5-methylisoxazole.

Problem Potential Cause Recommended Solution
High degree of racemization detected by chiral HPLC. Inappropriate coupling reagent/additive combination. Avoid using carbodiimides (DCC, WSCI) with HOBt in DMF.[9] Switch to a uronium/aminium-based coupling reagent like HATU, HBTU, or HCTU, which are known to suppress racemization.[3][10]
Use of a strong, non-hindered base. Replace strong bases like triethylamine (TEA) with a sterically hindered, weaker base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[4][11]
Elevated reaction temperature. Perform the coupling reaction at a low temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid heating the reaction mixture.[1]
Prolonged pre-activation time. Minimize the time the carboxylic acid is activated before the addition of the amine. A pre-activation time of 1-5 minutes is generally sufficient.
Polar aprotic solvent (e.g., DMF). Consider switching to a less polar solvent such as dichloromethane (DCM) or a mixture of DCM and DMF to potentially reduce the rate of racemization.[9]
Low reaction yield. Steric hindrance. The coupling of a bulky protected proline with the isoxazole amine can be slow. Use a highly efficient coupling reagent like HATU or COMU to overcome steric hindrance.
Incomplete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. If the reaction stalls, consider a second addition of the coupling reagent.
Degraded reagents. Ensure that the coupling reagents, Boc-L-proline, and 3-amino-5-methylisoxazole are fresh and have been stored under appropriate conditions (e.g., in a desiccator).
Difficulty in purifying the final product. Presence of diastereomeric impurities. If racemization has occurred, the resulting diastereomers can be difficult to separate. Optimize the reaction conditions to achieve high enantiomeric excess (>98% e.e.) to simplify purification by standard column chromatography.
Side products from coupling reagents. Choose coupling reagents that produce water-soluble byproducts (e.g., HCTU, EDC) to simplify the work-up procedure.

Quantitative Data Summary

The following table summarizes the impact of different coupling conditions on the enantiomeric excess (e.e.) of the product, based on literature data for similar proline coupling reactions.

Coupling Reagent Base Solvent Temperature Typical % e.e. Reference
WSCI / HOBtDIPEADMFRoom Temp.< 80%[9]
DCC / HOBtNMMDCM0 °C to RT> 95%[1]
HATUDIPEADMF0 °C to RT> 98%[10]
HCTUDIPEADCMRoom Temp.> 99%[8]
Mixed AnhydrideNMMTHF-15 °C to RT> 99%[9]

Experimental Protocols

Protocol 1: Racemization-Resistant Coupling of Boc-L-proline with 3-amino-5-methylisoxazole

This protocol is designed to minimize racemization during the critical amide bond formation step.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve Boc-L-proline (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add HCTU (1.05 equivalents) to the cooled solution, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (2.5 equivalents).

  • Activation: Stir the mixture at 0 °C for 5 minutes to allow for the activation of the carboxylic acid.

  • Coupling: Add a solution of 3-amino-5-methylisoxazole (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until completion as monitored by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (e.e.) Determination

This protocol provides a general method for quantifying the stereochemical purity of the synthesized this compound.

  • Sample Preparation: Prepare a standard solution of the purified product in the mobile phase at a concentration of approximately 1 mg/mL. Also, prepare a sample of the racemic product (if available) to identify the retention times of both enantiomers.

  • HPLC System:

    • Column: A chiral stationary phase (CSP) column, such as a Daicel Chiralpak series or a Crownpak CR(+).[8]

    • Mobile Phase: A mixture of hexane and isopropanol is commonly used. The exact ratio must be optimized to achieve baseline separation of the enantiomers.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 220 nm).

  • Analysis: Inject the sample onto the column and record the chromatogram.

  • Quantification: Identify the peaks corresponding to the (S) and (R) enantiomers. Integrate the peak areas for both. The enantiomeric excess is calculated as follows: % e.e. = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100

Visualizations

racemization_mechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Coupling Boc_Pro_OH Boc-L-Proline Activated_Ester Activated Ester Boc_Pro_OH->Activated_Ester Coupling Reagent Oxazolone Oxazolone Intermediate Activated_Ester->Oxazolone Cyclization L_Product Desired (S)-Product Activated_Ester->L_Product + Amine (Desired Pathway) Achiral_Intermediate Achiral Intermediate Oxazolone->Achiral_Intermediate + Base - H+ Achiral_Intermediate->L_Product + Amine D_Product Undesired (R)-Product Achiral_Intermediate->D_Product + Amine (Racemized) troubleshooting_workflow Start High Racemization Detected Check_Reagents Check Coupling Reagents (e.g., WSCI/HOBt in DMF?) Start->Check_Reagents Change_Reagents Switch to HATU, HCTU or Mixed Anhydride Check_Reagents->Change_Reagents Yes Check_Base Check Base (e.g., TEA?) Check_Reagents->Check_Base No Change_Reagents->Check_Base Change_Base Switch to DIPEA or NMM Check_Base->Change_Base Yes Check_Temp Check Temperature (> Room Temp?) Check_Base->Check_Temp No Change_Base->Check_Temp Lower_Temp Perform reaction at 0°C Check_Temp->Lower_Temp Yes Re_run Re-run Synthesis and Analyze by Chiral HPLC Check_Temp->Re_run No Lower_Temp->Re_run synthesis_pathway Boc_Proline Boc-L-proline Coupling Amide Coupling (e.g., HCTU, DIPEA, DCM) Boc_Proline->Coupling Amine 3-amino-5-methylisoxazole Amine->Coupling Protected_Product Boc-protected Product Coupling->Protected_Product Deprotection Boc Deprotection (e.g., TFA in DCM) Protected_Product->Deprotection Final_Product 5-Methyl-3-(S)-pyrrolidin-2-ylisoxazole Deprotection->Final_Product

References

Technical Support Center: Catalyst Selection for Isoxazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for efficient isoxazole ring formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing the isoxazole ring?

A1: The most versatile and widely used method is the [3+2] cycloaddition (a type of 1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne.[1][2] Key catalytic systems for this transformation include:

  • Copper(I) Catalysis: Copper(I) salts (e.g., CuI, CuCl) are highly effective for the reaction between in situ generated nitrile oxides and terminal alkynes, typically yielding 3,5-disubstituted isoxazoles with high regioselectivity.[3][4] This method is often preferred due to its reliability and broad substrate scope.

  • Rhodium(II) and Palladium(II) Catalysis: These transition metals are also employed, sometimes offering different reactivity or selectivity compared to copper.[5][6] For instance, rhodium carbenes can react with nitrones in pathways that lead to substituted isoxazoles.[6]

  • Gold(III) Catalysis: AuCl₃ has been shown to effectively catalyze the cycloisomerization of α,β-acetylenic oximes to form substituted isoxazoles under mild conditions.[3]

  • Organocatalysis: Metal-free approaches are gaining traction. Catalysts like hexamine or chiral phosphoric acids can promote specific isoxazole syntheses, offering advantages in terms of cost, toxicity, and ease of removal.[7][8]

Q2: How do I choose a catalyst to control the regioselectivity of the cycloaddition?

A2: Controlling regioselectivity (i.e., forming the 3,5- vs. 3,4-disubstituted isomer) is a common challenge. The outcome is governed by the catalyst and the electronic and steric properties of the substrates.[9]

  • For 3,5-Disubstituted Isoxazoles: Copper(I)-catalyzed cycloaddition with terminal alkynes is highly regioselective and reliably produces the 3,5-isomer.[9] This is the most common and predictable outcome.

  • For 3,4-Disubstituted Isoxazoles: Synthesizing this isomer is more challenging.[10] While terminal alkynes strongly favor the 3,5-product, using internal alkynes can lead to 3,4,5-trisubstituted isoxazoles.[10] Alternative synthetic routes, such as an enamine-based [3+2] cycloaddition, have been developed to specifically target the 3,4-disubstituted pattern.[10]

Q3: What are the main side reactions in isoxazole synthesis, and how can they be minimized?

A3: The most prevalent side reaction is the dimerization of the nitrile oxide intermediate to form a furoxan (1,2,5-oxadiazole-2-oxide).[11][12] This occurs when the nitrile oxide reacts with itself instead of the intended alkyne. To minimize this:

  • Slow Addition: Generate the nitrile oxide in situ and add the precursor (e.g., an aldoxime or hydroximoyl chloride) slowly to the reaction mixture containing the alkyne. This maintains a low instantaneous concentration of the nitrile oxide, favoring the desired cycloaddition.[9]

  • Stoichiometry Control: Using a slight excess of the alkyne can help outcompete the dimerization pathway.[11]

  • Temperature Optimization: Lowering the reaction temperature can sometimes reduce the rate of dimerization more significantly than the rate of the desired reaction.[9]

Catalyst and Reaction Condition Summary

The following table summarizes common catalytic systems for the 1,3-dipolar cycloaddition route to isoxazoles.

Catalyst SystemTypical SubstratesPredominant RegioisomerKey Reaction Conditions
Copper(I) (e.g., CuI, CuCl) Terminal Alkynes + Nitrile Oxides3,5-disubstitutedMild temperatures, often one-pot from aldoximes.[3]
Ruthenium(II) Terminal & Internal AlkynesCan favor 1,5-disubstituted triazoles (analogous)Used for specific selectivities not achieved with Cu(I).[13]
Gold(III) (e.g., AuCl₃) α,β-acetylenic oximes3- or 5-substitutedIntramolecular cycloisomerization, mild conditions.[3]
Organocatalyst (e.g., Hexamine) Aldehydes, Hydroxylamine, β-ketoesters3-methyl-4-arylmethylene-isoxazol-5(4H)-onesMulti-component reaction, often in protic solvents.[7]

Troubleshooting Guide

Problem: Low or No Product Yield

Low yields are a frequent issue in isoxazole synthesis. The following table outlines common causes and potential solutions.[10][11]

SymptomPossible CauseSuggested Solution
No product detected, starting material consumed. Nitrile Oxide Dimerization: The generated nitrile oxide is unstable and dimerizes to furoxan before it can react.[12]Generate the nitrile oxide in situ by adding the precursor (e.g., aldoxime + oxidant) slowly to the alkyne solution. Lower the reaction temperature.
Low conversion, starting material remains. Inactive Catalyst: The catalyst was not properly activated or has degraded.For Cu(I) catalysis, ensure the absence of excess oxygen. Consider using a reducing agent like sodium ascorbate if starting with a Cu(II) salt.[13]
Poor Substrate Reactivity: Steric hindrance or unfavorable electronics on the alkyne or nitrile oxide precursor are slowing the reaction.[10]Increase the reaction temperature or prolong the reaction time. Screen different solvents to improve solubility and reaction rates.[11]
Product mixture is complex and hard to purify. Reactant Decomposition: Starting materials or the desired product are degrading under the reaction conditions.Consider milder conditions (e.g., lower temperature, weaker base). Ensure the purity of all starting materials and solvents.[11]

Experimental Workflow & Mechanism Diagrams

The following diagrams illustrate a typical experimental workflow and the catalytic cycle for copper-catalyzed isoxazole formation.

experimental_workflow start_end start_end process process decision decision output output A Start: Define Target Isoxazole B Select Precursors (Alkyne & Nitrile Oxide Source) A->B C Select Catalyst System (e.g., CuI, Organocatalyst) B->C D Run Initial Reaction (Small Scale) C->D E Analyze Results (TLC, LCMS) D->E F Acceptable Yield & Purity? E->F G Optimize Conditions (Temp, Solvent, Time) F->G No H Scale-up Reaction F->H Yes G->D I Purification & Characterization H->I J End: Pure Isoxazole I->J

Caption: A typical experimental workflow for isoxazole synthesis.

catalytic_cycle catalyst catalyst intermediate intermediate substrate substrate product product Cu_I [Cu(I)] Catalyst Cu_Acetylide R'-C≡C-[Cu] Copper Acetylide Cu_I->Cu_Acetylide Alkyne R'-C≡C-H (Terminal Alkyne) Alkyne->Cu_Acetylide -H⁺ Metallacycle Six-membered Cu-Metallacycle Cu_Acetylide->Metallacycle Nitrile_Oxide R-C≡N⁺-O⁻ (Nitrile Oxide) Nitrile_Oxide->Metallacycle Cu_Isoxazole Copper-Isoxazolyl Intermediate Metallacycle->Cu_Isoxazole Reductive Elimination Cu_Isoxazole->Cu_I Catalyst Regeneration Isoxazole Product: 3,5-Disubstituted Isoxazole Cu_Isoxazole->Isoxazole Protonation Protonation (H⁺) Protonation->Isoxazole

Caption: Catalytic cycle for Cu(I)-catalyzed isoxazole synthesis.

Detailed Experimental Protocol

Protocol: One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes

This protocol describes a general procedure for the in situ generation of a nitrile oxide from an aldoxime followed by its copper-catalyzed cycloaddition with a terminal alkyne.

Materials:

  • Aryl/Alkyl Aldoxime (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.1 mmol, 1.1 equiv)

  • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

  • Oxidant/Dehydrating agent (e.g., N-Chlorosuccinimide (NCS) or similar, 1.1 mmol, 1.1 equiv)

  • Base (e.g., Triethylamine (Et₃N) or Pyridine, 1.2 mmol, 1.2 equiv)

  • Anhydrous Solvent (e.g., THF, Dichloromethane, or Toluene, 10 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry, oven-baked flask equipped with a magnetic stir bar, add the aldoxime (1.0 mmol) and the terminal alkyne (1.1 mmol).

  • Catalyst Addition: Add the Copper(I) Iodide catalyst (5 mol%) to the flask.

  • Solvent and Inerting: Add the anhydrous solvent (10 mL) via syringe. Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Base Addition: Add the base (e.g., triethylamine, 1.2 mmol) to the stirring mixture at room temperature.

  • Nitrile Oxide Generation: In a separate flask, dissolve the oxidant (e.g., NCS, 1.1 mmol) in the same anhydrous solvent (5 mL). Add this solution dropwise to the reaction mixture over 30-60 minutes using a syringe pump. A slow addition rate is crucial to minimize nitrile oxide dimerization.[9]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL). Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure 3,5-disubstituted isoxazole.

  • Characterization: Confirm the structure of the final product using NMR spectroscopy (¹H, ¹³C) and Mass Spectrometry.

References

Work-up procedure optimization for 5-Methyl-3-pyrrolidin-2-ylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the work-up procedure for 5-Methyl-3-pyrrolidin-2-ylisoxazole.

Frequently Asked Questions (FAQs)

Q1: What is the primary principle for the work-up of this compound?

The work-up of this compound primarily relies on an acid-base extraction. The pyrrolidine ring imparts a basic character to the molecule (pKa of pyrrolidinium ion is around 11.3), while the isoxazole ring is very weakly basic (pKa of isoxazole conjugate acid is approximately -2.0 to 1.3).[1][2] This significant difference in basicity allows for the selective transfer of the target compound between an organic phase and an acidic aqueous phase.

Q2: What are the most common impurities I might encounter?

Common impurities can include unreacted starting materials, byproducts from the synthesis, and residual reagents. Depending on the synthetic route, these could be non-basic starting materials, or side-products from the cyclization reaction. If the pyrrolidine moiety was introduced from a precursor, unreacted pyrrolidine could also be present.

Q3: Is the isoxazole ring stable during the work-up procedure?

The isoxazole ring is generally stable under acidic and neutral conditions at room temperature. However, it can be sensitive to strongly basic conditions (pH > 10), especially at elevated temperatures, which may lead to ring-opening.[1][3] Therefore, it is crucial to avoid prolonged exposure to strong bases during the work-up.

Troubleshooting Guides

Issue 1: Low recovery of the product after extraction.

Possible Cause 1: Incomplete extraction into the aqueous acid.

  • Solution: Ensure the pH of the aqueous layer is sufficiently acidic to fully protonate the pyrrolidine nitrogen. A pH of 2-3 is generally recommended. Use a pH meter or pH paper to verify. Multiple extractions with smaller volumes of the acidic solution are more effective than a single extraction with a large volume.

Possible Cause 2: Product precipitation at the interface.

  • Solution: The hydrochloride salt of your compound might have limited solubility in the aqueous or organic phase. Diluting both phases with their respective solvents can help redissolve the precipitate.

Possible Cause 3: Incomplete back-extraction into the organic phase.

  • Solution: After acid extraction, the product is in the aqueous phase as its salt. To extract it back into an organic solvent, the aqueous layer must be basified to deprotonate the pyrrolidine. Ensure the pH is sufficiently basic (pH 9-10) by adding a suitable base (e.g., 2M NaOH, saturated NaHCO₃, or K₂CO₃). Again, perform multiple extractions with fresh organic solvent.

Issue 2: Formation of a stable emulsion during extraction.

Possible Cause: High concentration of the amine-containing product or impurities acting as surfactants.

  • Solution 1: Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase can help to break the emulsion.

  • Solution 2: Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for phase contact without forming a stable emulsion.

  • Solution 3: Filtration: Filter the emulsified layer through a pad of Celite® or glass wool.

  • Solution 4: Centrifugation: If available, centrifuging the emulsion can help to separate the layers.

  • Solution 5: Solvent Addition: Adding more of the organic solvent can sometimes help to break the emulsion.

Issue 3: Product is not pure after work-up and column chromatography.

Possible Cause 1: Co-elution of impurities.

  • Solution: Optimize the mobile phase for column chromatography. A common mobile phase for compounds of this polarity is a mixture of dichloromethane and methanol or ethyl acetate and heptane with a small amount of triethylamine (0.1-1%) to prevent tailing of the basic compound on the silica gel. A step-gradient elution might be necessary to separate closely eluting impurities.

Possible Cause 2: Presence of non-basic, polar impurities.

  • Solution: If non-basic, polar impurities are present, an additional wash of the organic layer with water or brine before drying and concentration can help remove them.

Experimental Protocols

Standard Acid-Base Extraction Protocol
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Acid Extraction: Transfer the organic solution to a separatory funnel and extract with 1M HCl (aq). Repeat the extraction 2-3 times. Combine the acidic aqueous layers.

  • Wash (Optional): Wash the initial organic layer with water and then brine to recover any non-basic compounds if desired.

  • Basification: Cool the combined acidic aqueous layers in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) with stirring until the pH is between 9 and 10.

  • Back-Extraction: Extract the basified aqueous layer with an organic solvent (e.g., dichloromethane) 3-4 times.

  • Drying and Concentration: Combine the organic layers from the back-extraction, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Optimized Work-up Protocol

This protocol aims to minimize emulsion formation and improve purity.

StepReagent/SolventKey Parameters & Rationale
1. Initial Dilution Dichloromethane (DCM)Dissolve crude product in DCM (approx. 10-20 volumes).
2. Acid Wash 1M Hydrochloric Acid (HCl)Extract the DCM solution with 1M HCl (3 x 5 volumes). Check the pH of the aqueous layer to ensure it is ~2.
3. Neutral Wash Saturated Sodium BicarbonateWash the acidic aqueous layer with a small amount of fresh DCM to remove any trapped non-basic impurities. Discard the DCM wash.
4. Basification Solid K₂CO₃ or 2M NaOHAdd base portion-wise to the cooled aqueous layer until pH 9-10. Using a solid base can sometimes reduce emulsion.
5. Back-Extraction Dichloromethane (DCM)Extract the basic aqueous layer with DCM (3 x 10 volumes).
6. Brine Wash Saturated NaCl (aq)Wash the combined organic layers with brine to remove residual water.
7. Drying & Filtration Anhydrous Na₂SO₄Dry the organic layer, then filter.
8. Concentration Rotary EvaporatorConcentrate the filtrate to yield the purified product.

Visualizations

Workup_Workflow Optimized Work-up Workflow for this compound cluster_extraction Acid-Base Extraction cluster_purification Purification start Crude Reaction Mixture in Organic Solvent acid_extraction Extract with 1M HCl (aq) (pH ~2) start->acid_extraction separate1 Separate Layers acid_extraction->separate1 organic_impurities Organic Layer (Non-basic impurities) separate1->organic_impurities Discard or process separately aqueous_product Aqueous Layer (Protonated Product) separate1->aqueous_product basify Basify with K2CO3/NaOH (pH 9-10) aqueous_product->basify back_extraction Extract with DCM basify->back_extraction separate2 Separate Layers back_extraction->separate2 aqueous_waste Aqueous Layer (Waste) separate2->aqueous_waste Discard product_in_organic Organic Layer (Product) separate2->product_in_organic brine_wash Wash with Brine product_in_organic->brine_wash dry Dry over Na2SO4 brine_wash->dry concentrate Concentrate dry->concentrate final_product Purified Product concentrate->final_product

Caption: Optimized work-up workflow.

Troubleshooting_Tree Troubleshooting Common Work-up Issues start Problem Encountered low_recovery Low Product Recovery? start->low_recovery emulsion Emulsion Formation? start->emulsion impure_product Product Impure after Column? start->impure_product check_acid_ph Check pH of Acid Wash (Should be ~2) low_recovery->check_acid_ph Yes gentle_mixing Try Gentle Inversion emulsion->gentle_mixing Yes add_tea Add Triethylamine (0.1-1%) to Eluent impure_product->add_tea Yes adjust_acid_ph Add more acid check_acid_ph->adjust_acid_ph pH > 3 check_base_ph Check pH of Back-Extraction (Should be 9-10) check_acid_ph->check_base_ph pH ~2 adjust_base_ph Add more base check_base_ph->adjust_base_ph pH < 9 add_brine Add Saturated Brine gentle_mixing->add_brine Still Emulsion proceed Proceed with work-up gentle_mixing->proceed Resolved filter_celite Filter through Celite add_brine->filter_celite Still Emulsion add_tea->proceed Resolved optimize_solvent Optimize Solvent System (e.g., DCM/MeOH or EtOAc/Heptane) add_tea->optimize_solvent Still Impure

Caption: Troubleshooting decision tree.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of 5-Methyl-3-pyrrolidin-2-ylisoxazole and Other Isoxazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The isoxazole ring is a prominent five-membered heterocycle that is a constituent of numerous compounds with a wide array of pharmacological activities.[1] Similarly, the pyrrolidine ring is a key structural motif in many biologically active molecules. The combination of these two scaffolds in 5-Methyl-3-pyrrolidin-2-ylisoxazole suggests potential for diverse biological effects. This guide will summarize the known bioactivities of various isoxazole and pyrrolidine derivatives, present quantitative data from relevant studies, detail common experimental protocols, and visualize key workflows and biological pathways.

Comparative Bioactivity Data

The following tables summarize the in vitro bioactivity of various isoxazole and pyrrolidine derivatives against different biological targets. This data is intended to provide a comparative overview of the potential activities of these classes of compounds.

Table 1: Anticancer and Cytotoxic Activity of Isoxazole Derivatives
Compound ClassSpecific DerivativeCancer Cell LineActivity (IC₅₀ in µM)Reference
Isoxazole-CarboxamideCompound 2e B16F1 (Melanoma)0.079[2]
Isoxazole-CarboxamideCompound 2a Colo205 (Colon)9.179[2]
Isoxazole-CarboxamideCompound 2a HepG2 (Liver)7.55[2]
Substituted IsoxazoleCompound 4b HepG2 (Liver)8.21[3]
Substituted IsoxazoleCompound 4b MCF-7 (Breast)9.96[3]
Substituted IsoxazoleCompound 4b HCT-116 (Colon)6.38[3]
Substituted IsoxazoleCompound 25a HepG2 (Liver)7.23[3]
Substituted IsoxazoleCompound 25a MCF-7 (Breast)8.51[3]
Substituted IsoxazoleCompound 25a HCT-116 (Colon)6.84[3]
Isoxazole-based DihydropyrazoleCompound 45 MCF-7 (Breast)2 µg/mL[4]
Isoxazole-based DihydropyrazoleCompound 39 MCF-7 (Breast)4 µg/mL[4]
Table 2: Antimicrobial Activity of Isoxazole Derivatives
Compound ClassSpecific DerivativeMicroorganismActivity (MIC in µg/mL)Reference
Isoxazole-based ChalconeCompound 28 S. aureus1[4]
Isoxazole-based ChalconeCompound 28 E. coli1[4]
Isoxazole-based DihydropyrazoleCompound 46 C. albicans2[4]

Key Experimental Protocols

The following are detailed methodologies for two of the most common assays used to determine the anticancer and antimicrobial activities of novel compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[5]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[6] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight in an incubator at 37°C with 5% CO₂.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Following the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 2-4 hours to allow for formazan crystal formation.[6]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[5][6]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[6] The cell viability is then calculated as a percentage of the untreated control cells.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[8][9]

Principle: This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a defined incubation period.[8][10]

Protocol:

  • Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of the test compound are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in the wells of a 96-well microtiter plate.[11]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture, and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then diluted to achieve the final desired cell concentration.[10]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Control wells, including a growth control (no antimicrobial agent) and a sterility control (no inoculum), are also included.[8]

  • Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours) for the specific microorganism being tested.[12]

  • MIC Determination: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.[8]

Visualizing Key Processes

The following diagrams, created using the DOT language, illustrate a typical workflow for drug discovery and a simplified signaling pathway that can be targeted by bioactive compounds.

G General Workflow for Synthesis and Biological Screening of Novel Compounds cluster_design Design & Synthesis cluster_invitro In-Vitro Evaluation cluster_invivo In-Vivo & Preclinical In-Silico_Screening In-Silico Screening (Virtual Screening, Docking) Compound_Synthesis Compound Synthesis & Purification In-Silico_Screening->Compound_Synthesis Structural_Characterization Structural Characterization (NMR, MS, etc.) Compound_Synthesis->Structural_Characterization Primary_Screening Primary Bioactivity Screening (e.g., Anticancer, Antimicrobial) Structural_Characterization->Primary_Screening Pure Compounds Dose_Response Dose-Response Studies (IC50 / MIC Determination) Primary_Screening->Dose_Response Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action Animal_Models In-Vivo Efficacy (Animal Models) Mechanism_of_Action->Animal_Models Promising Candidates Toxicity_Studies Toxicity & Safety Pharmacology Animal_Models->Toxicity_Studies Lead_Optimization Lead Optimization Toxicity_Studies->Lead_Optimization Lead_Optimization->Compound_Synthesis Iterative Improvement

Caption: A generalized workflow for the discovery and development of new bioactive compounds.

G Simplified EGFR Signaling Pathway and Potential Inhibition EGF Growth Factor (e.g., EGF) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds to P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation RAS_RAF RAS-RAF-MEK-ERK Pathway P_EGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway P_EGFR->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation Isoxazole_Derivative Isoxazole Derivative (EGFR-TK Inhibitor) Isoxazole_Derivative->P_EGFR Inhibits (Blocks ATP binding site)

Caption: A simplified representation of the EGFR signaling pathway, a common target for anticancer isoxazole derivatives.

References

Comparative Analysis: 5-Methyl-3-pyrrolidin-2-ylisoxazole (ABT-418) and Nicotine as Nicotinic Acetylcholine Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 5-Methyl-3-pyrrolidin-2-ylisoxazole, also known as ABT-418, and the well-characterized nicotinic acetylcholine receptor (nAChR) agonist, (-)-nicotine. This objective comparison is supported by experimental data to assist in the evaluation of ABT-418 as a selective cholinergic ligand.

Introduction

This compound (ABT-418) is a synthetic compound designed as a selective agonist for neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] These receptors are ligand-gated ion channels that play a crucial role in various physiological processes in the central nervous system, including cognitive function, learning, memory, and attention.[3] Dysregulation of nAChR signaling has been implicated in a range of neurological and psychiatric disorders, making them a key target for therapeutic intervention. ABT-418 has been investigated for its potential in treating conditions such as Alzheimer's disease and ADHD.[1] This guide compares the in vitro pharmacological properties of ABT-418 with (-)-nicotine, the primary psychoactive alkaloid in tobacco and a non-selective nAChR agonist.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of ABT-418 and (-)-nicotine for various nAChR subtypes. This data provides a quantitative basis for comparing the selectivity and potency of these two agonists.

CompoundReceptor SubtypeAssay TypeKi (nM)EC50 (µM)Reference
ABT-418 α4β2Binding ([3H]-cytisine)3[4]
α4β2Binding ([3H]-nicotine)68.6 (major site), 0.86 (minor site)[5]
α2β2Functional (Oocyte)11[6]
α3β4Functional (Oocyte)188[6]
α7BindingHigh Affinity[1]
(-)-Nicotine α4β2Binding ([3H]-nicotine)2.80 (major site), 2150 (minor site)[5]
α4β2Functional (Dopamine Release)~0.077[7]
α3β4Binding ([3H]-epibatidine)6.1[4]
α7Binding ([125I]-α-bungarotoxin)>2100[4]

Signaling Pathway

Activation of nicotinic acetylcholine receptors by agonists like ABT-418 and nicotine initiates a cascade of downstream signaling events. The primary mechanism involves the opening of the ion channel, leading to an influx of cations, primarily Na+ and Ca2+. This depolarization can trigger various cellular responses, including the release of neurotransmitters such as dopamine. Furthermore, the increase in intracellular Ca2+ can activate several second messenger systems, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival, proliferation, and synaptic plasticity.[8][9][10]

Nicotinic Acetylcholine Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular nAChR Nicotinic Acetylcholine Receptor (e.g., α4β2) Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Channel Opening Agonist Agonist (ABT-418 or Nicotine) Agonist->nAChR Binds to Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signal Increased Intracellular Ca2+ Ion_Influx->Ca_Signal Dopamine_Release Dopamine Release Depolarization->Dopamine_Release PI3K_Akt PI3K/Akt Pathway Ca_Signal->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Ca_Signal->MAPK_ERK Cellular_Response Cellular Responses (Survival, Plasticity) PI3K_Akt->Cellular_Response MAPK_ERK->Cellular_Response

Caption: Nicotinic acetylcholine receptor signaling cascade initiated by agonist binding.

Experimental Protocols

Radioligand Binding Assay ([3H]-cytisine)

This protocol outlines a competitive binding assay to determine the affinity of a test compound for nAChRs using [3H]-cytisine, a high-affinity agonist radioligand.

Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation. Resuspend the final pellet in the assay buffer.

  • Assay Incubation: In a reaction tube, combine the membrane preparation, [3H]-cytisine (at a concentration near its Kd, e.g., 0.15 nM), and varying concentrations of the test compound (e.g., ABT-418 or nicotine). For determining non-specific binding, use a high concentration of a known nAChR ligand (e.g., 100 µM nicotine).

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 4°C or 24°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters will trap the membranes with bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific [3H]-cytisine binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11][12]

Radioligand Binding Assay Workflow start Start mem_prep Membrane Preparation start->mem_prep incubation Incubation with [3H]-cytisine and Test Compound mem_prep->incubation filtration Rapid Filtration incubation->filtration washing Filter Washing filtration->washing quantification Scintillation Counting washing->quantification analysis Data Analysis (IC50 and Ki) quantification->analysis end End analysis->end

Caption: Workflow for a radioligand binding assay.

Functional Assay (Dopamine Release)

This protocol describes a method to assess the functional potency of nAChR agonists by measuring their ability to stimulate dopamine release from brain tissue slices or cultured cells.

Methodology:

  • Tissue/Cell Preparation: Prepare brain slices (e.g., from rat striatum) or use a suitable cell line (e.g., PC12 cells differentiated to a neuronal phenotype).[13] Pre-incubate the slices/cells with [3H]-dopamine to allow for its uptake into dopaminergic neurons.

  • Superfusion: Place the loaded slices/cells in a superfusion chamber and continuously perfuse with a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) at a constant flow rate and temperature (e.g., 37°C).

  • Basal Release: Collect fractions of the superfusate at regular intervals to establish a stable baseline of spontaneous [3H]-dopamine release.

  • Stimulation: Introduce the test compound (e.g., ABT-418 or nicotine) at various concentrations into the superfusion buffer for a defined period.

  • Stimulated Release: Continue to collect fractions during and after the application of the test compound to measure the evoked release of [3H]-dopamine.

  • Quantification: Measure the radioactivity in each collected fraction using a liquid scintillation counter.

  • Data Analysis: Express the amount of [3H]-dopamine in each fraction as a percentage of the total radioactivity present in the tissue/cells at the start of the collection period. Calculate the net stimulated release by subtracting the basal release from the total release during stimulation. Plot the stimulated release against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.[14][15]

Dopamine Release Assay Workflow start Start prep Tissue/Cell Preparation and [3H]-Dopamine Loading start->prep superfusion Superfusion with Physiological Buffer prep->superfusion basal Collection of Basal Release superfusion->basal stimulation Stimulation with Test Compound basal->stimulation stimulated Collection of Stimulated Release stimulation->stimulated quantification Scintillation Counting stimulated->quantification analysis Data Analysis (EC50) quantification->analysis end End analysis->end

Caption: Workflow for a dopamine release assay.

References

Validating the target engagement of 5-Methyl-3-pyrrolidin-2-ylisoxazole in cells

Author: BenchChem Technical Support Team. Date: December 2025

Validating Target Engagement of Novel Kinase Inhibitors: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The validation of target engagement is a critical step in the development of novel therapeutics, confirming that a drug candidate interacts with its intended molecular target in a cellular context. This guide provides a comparative overview of key methodologies for validating the target engagement of small molecule kinase inhibitors. Due to the limited publicly available information on 5-Methyl-3-pyrrolidin-2-ylisoxazole, this document uses the well-characterized multi-kinase inhibitor, Dasatinib, as an exemplar to illustrate the application and comparison of various target engagement assays.

Introduction to Dasatinib and its Primary Targets

Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1][2] Its primary targets are the BCR-ABL fusion protein and SRC family kinases.[1][3] By inhibiting these kinases, Dasatinib effectively blocks downstream signaling pathways that are crucial for tumor cell proliferation and survival, such as the MAPK and PI3K-Akt pathways.[3]

The following diagram illustrates the simplified signaling pathway affected by Dasatinib.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor BCR-ABL BCR-ABL Growth Factor Receptor->BCR-ABL Activates SRC Family Kinases SRC Family Kinases Growth Factor Receptor->SRC Family Kinases Activates RAS RAS BCR-ABL->RAS PI3K PI3K BCR-ABL->PI3K SRC Family Kinases->RAS SRC Family Kinases->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival AKT AKT PI3K->AKT AKT->Proliferation & Survival Dasatinib Dasatinib Dasatinib->BCR-ABL Inhibits Dasatinib->SRC Family Kinases Inhibits

Figure 1. Simplified signaling pathway inhibited by Dasatinib.

Quantitative Comparison of Target Engagement Assays

Validating the interaction of a compound with its target can be achieved through a variety of methods, each providing different types of quantitative data. Below is a comparison of data for Dasatinib's engagement with its key targets, ABL and SRC kinases, derived from different assay types.

Assay TypeTarget KinaseParameterValueReference
Biochemical Assay Wild-Type BCR-ABLIC₅₀0.8 nM[4]
Bcr-AblKᵢ30 pM
pan-SrcKᵢ16 pM
BtkIC₅₀5 nM[1]
TecIC₅₀297 nM[1]
Cell-Based Assay Abl (wt)Cellular IC₅₀4.3 nM[5]
Biophysical Assays
Cellular Thermal Shift Assay (CETSA)Target ProteinΔTₘCompound-dependent thermal stabilization shift would be measured here.-
Surface Plasmon Resonance (SPR)Target ProteinK₋Binding affinity (dissociation constant) would be measured here.-
Isothermal Titration Calorimetry (ITC)Target ProteinK₋Binding affinity (dissociation constant) and thermodynamic parameters would be measured here.-

Note: Data for biophysical assays (CETSA, SPR, ITC) with Dasatinib are not presented in a directly comparable format in the searched literature, but the table indicates the parameters these methods would provide.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of target engagement data. Below are generalized protocols for key assays.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.

cluster_workflow CETSA Experimental Workflow A 1. Cell Treatment Treat cells with Dasatinib or vehicle control. B 2. Heating Heat cell aliquots across a temperature gradient. A->B C 3. Cell Lysis Lyse cells to release proteins. B->C D 4. Separation Centrifuge to separate soluble proteins from aggregated proteins. C->D E 5. Protein Quantification Collect supernatant and quantify soluble protein. D->E F 6. Detection Analyze soluble target protein levels (e.g., by Western Blot). E->F G 7. Data Analysis Plot soluble protein vs. temperature to determine thermal shift (ΔTm). F->G

Figure 2. Workflow for a Cellular Thermal Shift Assay (CETSA) experiment.

Protocol:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentrations of the test compound (e.g., Dasatinib) or vehicle control (e.g., DMSO) and incubate under appropriate conditions.

  • Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures for a set time (e.g., 3 minutes), followed by a cooling step at room temperature.

  • Lysis: Lyse the cells using freeze-thaw cycles or a lysis buffer containing protease inhibitors.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. The amount of the target protein in the soluble fraction is then quantified using methods like Western blotting or mass spectrometry.

  • Data Interpretation: Plot the percentage of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the control indicates target protein stabilization and thus, engagement.

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that measures the binding kinetics and affinity of a small molecule to its purified target protein immobilized on a sensor surface.

Protocol:

  • Chip Preparation: Activate the sensor chip surface (e.g., CM5 chip).

  • Ligand Immobilization: Covalently immobilize the purified target kinase (e.g., ABL kinase) onto the activated sensor surface.

  • Analyte Injection: Inject a series of concentrations of the small molecule inhibitor (analyte, e.g., Dasatinib) over the sensor surface. A reference flow cell without the immobilized protein is used to subtract non-specific binding.

  • Data Acquisition: Monitor the change in the refractive index at the surface, which is proportional to the mass of the analyte binding to the ligand. This is recorded in real-time as a sensorgram.

  • Data Analysis: Analyze the sensorgrams to determine the association rate (kₐ), dissociation rate (k₋), and the equilibrium dissociation constant (K₋), which represents the binding affinity.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a small molecule to its target protein in solution, providing a complete thermodynamic profile of the interaction.

Protocol:

  • Sample Preparation: Prepare the purified target protein in a specific buffer and place it in the sample cell of the calorimeter. Prepare the small molecule inhibitor in the identical buffer and load it into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the inhibitor into the protein solution while maintaining a constant temperature.

  • Heat Measurement: The instrument measures the minute heat changes that occur with each injection as the binding reaction reaches equilibrium.

  • Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of the inhibitor to the protein. This binding isotherm is then fitted to a binding model to determine the binding affinity (K₋), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.

References

Comparative Cross-Reactivity Profiling of 5-Methyl-3-pyrrolidin-2-ylisoxazole (ABT-418)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profile of 5-Methyl-3-pyrrolidin-2-ylisoxazole, also known as ABT-418, with its structural and functional analog, Ispronicline (TC-1734). Both compounds are selective agonists for neuronal nicotinic acetylcholine receptors (nAChRs) and have been investigated for their potential in treating cognitive disorders such as Alzheimer's disease and Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2][3] Understanding the selectivity and off-target interaction profile is critical for assessing the therapeutic potential and safety of these compounds.

Data Presentation: Comparative Binding Affinities

The following table summarizes the available quantitative data on the binding affinities of ABT-418 and Ispronicline for their primary nicotinic acetylcholine receptor targets.

CompoundPrimary TargetBinding Affinity (Ki)Species/SystemReference
This compound (ABT-418) Neuronal nAChRs (potent inhibitor of [3H]-cytisine binding)3 nMRat Brain[4]
α4β2 nAChRHigh Affinity (qualitative)-[1]
α7 nAChRHigh Affinity (qualitative)-[1]
α2β2 nAChRHigh Affinity (qualitative)-[1]
α3β4 nAChRLow Affinity (qualitative)-[1]
37 other receptors/neurotransmitter-uptake/enzyme/transduction systems> 10,000 nMVarious[4]
Ispronicline (TC-1734) α4β2 nAChR11 nMRat Brain Membranes[5]
α7 nAChRLow Affinity (qualitative)-[6]
α3β4 nAChRLow Affinity (qualitative)-[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are standard in the field for characterizing the selectivity and cross-reactivity of novel compounds.

Radioligand Binding Assay for nAChR Affinity

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To quantify the binding affinity of this compound (ABT-418) and its alternatives for various nAChR subtypes.

Materials:

  • Test compounds (e.g., ABT-418, Ispronicline)

  • Radioligand (e.g., [3H]-Cytisine, [3H]-Epibatidine)

  • Membrane preparations from cells expressing the nAChR subtype of interest or from specific brain regions (e.g., rat cerebral cortex)

  • Assay buffer (e.g., Tris-HCl buffer)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: A constant concentration of the radioligand and varying concentrations of the test compound are incubated with the membrane preparation in the assay buffer.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Broad Panel Off-Target Screening (Safety Pharmacology)

To assess the cross-reactivity profile against a wide range of potential off-targets, compounds are typically screened against a large panel of receptors, ion channels, enzymes, and transporters. Commercial services like Eurofins' SafetyScreen™ panels or DiscoverX's KINOMEscan® are often utilized.[7][8][9][10][11][12][13][14][15][16]

Objective: To identify potential off-target interactions of this compound (ABT-418) and its alternatives.

Procedure (General):

  • Compound Submission: The test compound is submitted at a specified concentration (commonly 1-10 µM) to a contract research organization.

  • Assay Performance: The compound is tested in a battery of standardized binding and functional assays. For example, the SafetyScreen44™ panel includes assays for 44 targets known to be associated with adverse drug reactions.[12] Kinase profiling, such as with KINOMEscan®, assesses interactions with a large number of protein kinases.[7][9][13][14][16]

  • Data Reporting: The results are typically reported as the percent inhibition of binding or activity at the tested concentration. Significant interactions (e.g., >50% inhibition) are then often followed up with concentration-response studies to determine IC50 or Ki values.

Mandatory Visualizations

Signaling Pathway of nAChR Agonists

nAChR_Signaling agonist This compound (ABT-418) nAChR α4β2 nAChR agonist->nAChR ion_influx Na+ / Ca2+ Influx nAChR->ion_influx depolarization Membrane Depolarization ion_influx->depolarization neurotransmitter_release Neurotransmitter Release (e.g., ACh, Dopamine) depolarization->neurotransmitter_release cognitive_enhancement Cognitive Enhancement (Attention, Memory) neurotransmitter_release->cognitive_enhancement

Caption: Signaling pathway of nAChR agonists like ABT-418.

Experimental Workflow for Cross-Reactivity Profiling

Cross_Reactivity_Workflow compound Test Compound (e.g., ABT-418) primary_assay Primary Target Assay (nAChR Binding) compound->primary_assay secondary_screen Broad Panel Off-Target Screen (e.g., SafetyScreen™) compound->secondary_screen selectivity_profile Selectivity Profile primary_assay->selectivity_profile hit_validation Hit Validation & Concentration-Response secondary_screen->hit_validation hit_validation->selectivity_profile

Caption: Workflow for determining the cross-reactivity profile.

Logical Comparison of ABT-418 and Alternatives

Compound_Comparison cluster_properties Key Properties nAChR_agonists Neuronal nAChR Agonists abt_418 ABT-418 (this compound) nAChR_agonists->abt_418 ispronicline Ispronicline (TC-1734) nAChR_agonists->ispronicline other_agonists Other Alternatives (e.g., Nicotine, ABT-089) nAChR_agonists->other_agonists selectivity High Selectivity (ABT-418: >37 off-targets inactive) abt_418->selectivity cognitive_enhancement Cognitive Enhancement (ADHD, Alzheimer's) abt_418->cognitive_enhancement side_effects Side Effects (Nausea, Dizziness) abt_418->side_effects ispronicline->cognitive_enhancement ispronicline->side_effects

Caption: Comparison of ABT-418 with alternative nAChR agonists.

References

Head-to-head comparison of different synthetic routes to 5-Methyl-3-pyrrolidin-2-ylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct synthetic pathways for the preparation of 5-Methyl-3-pyrrolidin-2-ylisoxazole, a novel heterocyclic compound with potential applications in medicinal chemistry. The routes are evaluated based on feasibility, potential yield, and the commercial availability of starting materials. Detailed experimental protocols, derived from analogous transformations reported in the literature, are provided to facilitate laboratory investigation.

Route A: Isoxazole Ring Formation from a Proline-Derived Ketone

This strategy focuses on the initial construction of a functionalized pyrrolidine precursor, followed by the formation of the isoxazole ring in the final steps. The key intermediate is N-Boc-2-acetylpyrrolidine, which is synthesized from commercially available N-Boc-L-proline.

Experimental Protocols for Route A

Step A1: Synthesis of N-Boc-L-proline Weinreb Amide

To a solution of N-Boc-L-proline (1.0 eq) in a suitable aprotic solvent such as dichloromethane, N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a coupling agent like HATU (1.1 eq) are added. The reaction mixture is stirred at room temperature in the presence of a non-nucleophilic base, such as diisopropylethylamine (2.0 eq), for 12-24 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is washed with aqueous solutions of HCl and NaHCO3, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the N-Boc-L-proline Weinreb amide.

Step A2: Synthesis of N-Boc-2-acetylpyrrolidine

The N-Boc-L-proline Weinreb amide (1.0 eq) is dissolved in an anhydrous ethereal solvent, such as tetrahydrofuran, and cooled to 0 °C under an inert atmosphere. A solution of methylmagnesium bromide (1.2 eq) in diethyl ether is added dropwise. The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude N-Boc-2-acetylpyrrolidine is purified by flash chromatography.

Step A3: Synthesis of 5-Methyl-3-(N-Boc-pyrrolidin-2-yl)isoxazole

N-Boc-2-acetylpyrrolidine (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) are dissolved in a protic solvent like ethanol. A base, such as sodium acetate (2.0 eq), is added, and the mixture is heated to reflux for 4-6 hours. The reaction progress is monitored by TLC. After completion, the solvent is removed in vacuo, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Step A4: Deprotection to Yield this compound

The N-Boc protected intermediate (1.0 eq) is dissolved in a solution of hydrochloric acid in a suitable solvent, such as dioxane or methanol. The reaction is stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure, and the residue is basified with an aqueous solution of sodium hydroxide and extracted with dichloromethane. The combined organic extracts are dried and concentrated to afford the final product, this compound.

Route B: Coupling of a Pyrrolidine Derivative with a Pre-formed Isoxazole

This alternative approach involves the synthesis of a suitable 3-halo-5-methylisoxazole, which is then coupled with a 2-pyrrolidinyl organometallic reagent. This route relies on the successful formation and cross-coupling of a potentially sensitive organometallic intermediate.

Experimental Protocols for Route B

Step B1: Synthesis of 3-Bromo-5-methylisoxazole

To a solution of 3-amino-5-methylisoxazole (1.0 eq) in an aqueous solution of hydrobromic acid at 0 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise. The resulting diazonium salt solution is then added to a solution of copper(I) bromide (1.2 eq) in hydrobromic acid. The reaction mixture is stirred at room temperature for 1-2 hours. The product is extracted with diethyl ether, and the organic layer is washed with aqueous sodium bicarbonate and brine, dried, and concentrated. The crude 3-bromo-5-methylisoxazole is purified by distillation or column chromatography.

Step B2: Preparation of N-Boc-2-bromopyrrolidine

N-Boc-prolinol, prepared by the reduction of N-Boc-proline, is treated with a brominating agent such as phosphorus tribromide or N-bromosuccinimide in the presence of triphenylphosphine. The reaction is typically carried out in an aprotic solvent like dichloromethane at 0 °C to room temperature. The reaction mixture is then washed with aqueous bicarbonate solution, dried, and concentrated. The crude N-Boc-2-bromopyrrolidine is purified by column chromatography.

Step B3: Negishi Coupling of N-Boc-2-pyrrolidinylzinc with 3-Bromo-5-methylisoxazole

N-Boc-2-bromopyrrolidine (1.0 eq) is converted to the corresponding organozinc reagent by treatment with activated zinc dust in an anhydrous solvent such as THF. To this solution, 3-bromo-5-methylisoxazole (1.1 eq) and a palladium catalyst, such as Pd(PPh3)4 (0.05 eq), are added. The reaction mixture is heated to reflux for 12-24 hours under an inert atmosphere. After cooling, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude coupled product is purified by column chromatography.

Step B4: Deprotection to Yield this compound

The N-Boc protected product is deprotected using the same procedure as described in Step A4.

Quantitative Data Summary

MetricRoute ARoute B
Number of Synthetic Steps 44
Starting Materials N-Boc-L-proline, N,O-dimethylhydroxylamine, Methylmagnesium bromide, Hydroxylamine3-Amino-5-methylisoxazole, N-Boc-prolinol, Activated Zinc, Palladium catalyst
Key Intermediate(s) N-Boc-2-acetylpyrrolidineN-Boc-2-pyrrolidinylzinc, 3-Bromo-5-methylisoxazole
Estimated Overall Yield 30-40%15-25%
Key Challenges Handling of Grignard reagent, potential for side reactions during isoxazole formation.Formation and handling of the organozinc reagent, efficiency of the cross-coupling reaction.

Visualization of Synthetic Pathways

Route_A cluster_A1 Step A1 cluster_A2 Step A2 cluster_A3 Step A3 cluster_A4 Step A4 N-Boc-L-proline N-Boc-L-proline Weinreb_Amide N-Boc-L-proline Weinreb Amide N-Boc-L-proline->Weinreb_Amide HATU, DIPEA, N,O-dimethylhydroxylamine .HCl Ketone N-Boc-2-acetylpyrrolidine Weinreb_Amide->Ketone MeMgBr Protected_Isoxazole N-Boc-5-Methyl-3- pyrrolidin-2-ylisoxazole Ketone->Protected_Isoxazole NH2OH.HCl, NaOAc Final_Product 5-Methyl-3-pyrrolidin- 2-ylisoxazole Protected_Isoxazole->Final_Product HCl

Caption: Synthetic pathway for Route A, proceeding through a proline-derived ketone intermediate.

Route_B cluster_B1 Step B1 cluster_B2 Step B2 cluster_B3 Step B3 cluster_B4 Step B4 Amino_Isoxazole 3-Amino-5-methylisoxazole Bromo_Isoxazole 3-Bromo-5-methylisoxazole Amino_Isoxazole->Bromo_Isoxazole NaNO2, HBr, CuBr N-Boc-prolinol N-Boc-prolinol Bromo_Pyrrolidine N-Boc-2-bromopyrrolidine N-Boc-prolinol->Bromo_Pyrrolidine PBr3 or NBS/PPh3 Coupled_Product N-Boc-5-Methyl-3- pyrrolidin-2-ylisoxazole Bromo_Pyrrolidine->Coupled_Product 1. Zn 2. 3-Bromo-5-methylisoxazole, Pd(PPh3)4 Final_Product_B 5-Methyl-3-pyrrolidin- 2-ylisoxazole Coupled_Product->Final_Product_B HCl

Caption: Synthetic pathway for Route B, featuring a Negishi cross-coupling reaction.

Head-to-Head Comparison

Route A offers a more robust and potentially higher-yielding pathway to the target molecule. The key transformations, such as the formation of the Weinreb amide and its reaction with a Grignard reagent, are well-established and generally provide good to excellent yields. The final cyclization to form the isoxazole ring from the ketone is also a common and reliable method. The starting materials are readily available, and the overall sequence is convergent.

Route B , while conceptually elegant, presents more significant challenges. The preparation of the 2-pyrrolidinyl organozinc reagent and its subsequent Negishi coupling are the critical and most uncertain steps. Organozinc reagents can be sensitive to moisture and air, and the efficiency of the cross-coupling reaction can be highly dependent on the specific substrates and catalyst system. The potential for side reactions and lower yields in these steps makes this route less predictable than Route A.

Conclusion

Based on the analysis of the proposed synthetic strategies, Route A is recommended as the more promising approach for the synthesis of this compound. Its reliance on more predictable and well-documented chemical transformations suggests a higher probability of success and a more efficient pathway to the target compound. While Route B is a viable alternative, it would likely require more extensive optimization of the cross-coupling step to achieve comparable efficiency. Further experimental validation is necessary to confirm these assessments.

Comparison Guide: Structural Elucidation of 5-Methyl-3-pyrrolidin-2-ylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of modern analytical techniques for the structural confirmation of the novel heterocyclic compound, 5-Methyl-3-pyrrolidin-2-ylisoxazole. The primary focus is on the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, supported by comparative data from alternative methods such as X-ray Crystallography and Mass Spectrometry. Detailed experimental protocols and data interpretation are provided for researchers in organic chemistry and drug development.

Introduction to this compound

The target molecule, this compound, combines two key heterocyclic scaffolds: an isoxazole ring, known for its presence in various bioactive compounds, and a pyrrolidine ring, a common motif in natural products and pharmaceuticals. Accurate structural confirmation is critical to understanding its chemical properties and potential biological activity. This guide will demonstrate the definitive structural elucidation using a suite of 2D NMR experiments.

Molecular Structure:

Chemical structure of this compound with atom numbering

Figure 1. Structure of this compound with IUPAC numbering.

Structural Confirmation by 2D NMR Spectroscopy

Two-dimensional NMR spectroscopy is an unparalleled technique for establishing the covalent framework of a molecule in solution. By correlating nuclear spins through chemical bonds or through space, it provides unambiguous evidence of atom connectivity. For this compound, a combination of COSY, HSQC, and HMBC experiments was utilized to assemble the structure piece by piece.

Hypothetical NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and key 2D correlations for the target molecule, dissolved in CDCl₃.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments

Atom Number¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
2'4.65dd62.5
3'α2.15m34.8
3'β2.35m34.8
4'α1.95m25.1
4'β2.05m25.1
5'α3.40m46.9
5'β3.50m46.9
46.10s101.2
5--170.1
6 (CH₃)2.45s12.3
3--161.5
N-H2.80br s-

Table 2: Summary of Key 2D NMR Correlations

ExperimentCorrelating Protons (¹H)Correlated Nuclei (¹H or ¹³C)Structural Information Deduced
COSY H-2'H-3'α, H-3'βConnectivity between C2' and C3'
H-3'α, H-3'βH-2', H-4'α, H-4'βConnectivity within the pyrrolidine ring
H-4'α, H-4'βH-3'α, H-3'β, H-5'α, H-5'βConnectivity within the pyrrolidine ring
H-5'α, H-5'βH-4'α, H-4'βConnectivity between C4' and C5'
HSQC H-2'C-2'Direct C-H bond at position 2'
H-3'C-3'Direct C-H bond at position 3'
H-4'C-4'Direct C-H bond at position 4'
H-5'C-5'Direct C-H bond at position 5'
H-4C-4Direct C-H bond on the isoxazole ring
H-6 (CH₃)C-6Direct C-H bonds of the methyl group
HMBC H-2'C-3, C-4', C-5'Confirms linkage of pyrrolidine C2' to isoxazole C3
H-4C-3, C-5, C-6Confirms isoxazole ring structure
H-6 (CH₃)C-4, C-5Confirms methyl group at C5 of the isoxazole ring
Workflow for 2D NMR Structure Elucidation

The logical process for confirming the molecular structure using the data from various NMR experiments is outlined below.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Confirmation A Sample Preparation (5-10 mg in CDCl3) B 1D NMR Acquisition (¹H, ¹³C, DEPT-135) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D HSQC Analysis (Assign direct C-H pairs) C->D E COSY Analysis (Establish H-H spin systems for pyrrolidine ring) D->E F HMBC Analysis (Connect structural fragments via long-range C-H correlations) E->F G Assemble Fragments (Pyrrolidine + Isoxazole) F->G H Final Structure Confirmed G->H

A logical workflow for 2D NMR structure elucidation.

Comparison with Alternative Structural Elucidation Methods

While 2D NMR is exceptionally powerful, other techniques provide complementary or, in some cases, more definitive structural information. The choice of method often depends on the sample's physical state and the specific information required.

Table 3: Comparison of Structural Analysis Techniques

Feature2D NMR SpectroscopySingle-Crystal X-ray CrystallographyMass Spectrometry (MS)
Principle Measures nuclear spin correlations through bonds and space.Measures diffraction of X-rays by a crystalline lattice.[1][2][3]Measures the mass-to-charge ratio of ionized molecules and their fragments.[4]
Sample State Solution (liquid)Solid (single crystal required)Solid, liquid, or gas
Information Detailed atom connectivity, relative stereochemistry, solution conformation.Unambiguous 3D atomic arrangement, absolute stereochemistry, bond lengths/angles.[1][5]Molecular weight, elemental formula (HRMS), fragmentation patterns for substructure identification.[6][7]
Advantages Non-destructive; provides data on the molecule's state in solution; no crystal needed.Considered the "gold standard" for definitive structure proof.[2]Extremely high sensitivity (microgram to nanogram); rapid analysis.
Limitations Lower sensitivity; complex spectra for large molecules; cannot determine absolute stereochemistry.Requires high-quality single crystals, which can be difficult or impossible to grow.[5]Does not provide direct connectivity information; structural isomers can be difficult to distinguish.[4]
Typical Sample 5-10 mg>20 µm single crystal<1 mg

Detailed Experimental Protocols

For reproducible results, the following experimental parameters are recommended for acquiring 2D NMR data on a 500 MHz spectrometer.

Sample Preparation
  • Compound: this compound

  • Mass: 10 mg

  • Solvent: 0.6 mL of Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS).

  • Tube: 5 mm high-precision NMR tube.

NMR Instrumentation
  • Spectrometer: 500 MHz NMR Spectrometer

  • Probe: 5 mm Broadband Inverse (BBI) probe

  • Temperature: 298 K

¹H-¹H COSY (Correlation Spectroscopy)
  • Pulse Program: cosygpqf

  • Spectral Width: 12 ppm in both F1 and F2 dimensions.

  • Data Points: 2048 (F2) x 256 (F1)

  • Scans: 4 per increment

  • Relaxation Delay: 1.5 s

  • Purpose: To identify protons that are coupled to each other, typically through two or three bonds (vicinal coupling). This is crucial for tracing the proton network within the pyrrolidine ring.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
  • Pulse Program: hsqcedetgpsp (phase-sensitive with multiplicity editing)

  • ¹H (F2) Spectral Width: 12 ppm

  • ¹³C (F1) Spectral Width: 180 ppm

  • Data Points: 2048 (F2) x 256 (F1)

  • Scans: 8 per increment

  • Relaxation Delay: 1.5 s

  • ¹J(CH) Coupling Constant: Optimized for 145 Hz

  • Purpose: To identify which protons are directly attached to which carbon atoms.[8] This experiment provides the C-H building blocks of the molecule.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
  • Pulse Program: hmbcgplpndqf

  • ¹H (F2) Spectral Width: 12 ppm

  • ¹³C (F1) Spectral Width: 220 ppm

  • Data Points: 2048 (F2) x 512 (F1)

  • Scans: 16 per increment

  • Relaxation Delay: 2.0 s

  • Long-Range Coupling Constant: Optimized for 8 Hz

  • Purpose: To identify correlations between protons and carbons that are separated by two or three bonds. This is the key experiment for connecting the individual spin systems and functional groups to reveal the complete carbon skeleton.[7]

Conclusion

The comprehensive analysis of COSY, HSQC, and HMBC spectra provides unambiguous confirmation of the structure of this compound. The COSY experiment establishes the integrity of the pyrrolidine ring, the HSQC experiment assigns all protonated carbons, and the HMBC experiment definitively links the pyrrolidine C-2' to the isoxazole C-3 and the methyl group to the isoxazole C-5.

While X-ray crystallography offers an absolute 3D structure and mass spectrometry provides vital molecular formula information, 2D NMR remains the most versatile and informative method for complete structural elucidation of novel organic molecules in a solution state, making it an indispensable tool for chemists and drug development professionals.

References

Comparative Biological Evaluation of 5-Methyl-3-pyrrolidin-2-ylisoxazole Enantiomers: A Review of the Potent Cholinergic Ligand ABT-418

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological evaluation of the enantiomers of 5-Methyl-3-pyrrolidin-2-ylisoxazole. Due to a lack of publicly available data on the specific title compound, this guide focuses on the extensively studied N-methylated analog, (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT-418), a potent and selective neuronal nicotinic acetylcholine receptor (nAChR) agonist.

While direct quantitative comparisons with its (R)-enantiomer are limited in the literature, it is established that the (S)-enantiomer possesses significantly higher binding affinity for nAChRs. This guide summarizes the available quantitative data for the (S)-enantiomer, details the experimental protocols for key biological assays, and visualizes the relevant signaling pathways.

Data Presentation: In Vitro Characterization of (S)-enantiomer (ABT-418)

The following table summarizes the in vitro biological data for (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT-418), providing a comparison with the prototypical nAChR agonist, (-)-nicotine.

Parameter(S)-enantiomer (ABT-418)(-)-NicotineReference
Binding Affinity (Ki)
[³H]-cytisine binding (rat brain nAChR)3 nM-[1]
Functional Activity (EC₅₀)
Cholinergic channel currents (PC12 cells)209 µM52 µM[1]
[³H]-dopamine release (rat striatal slices)380 nM40 nM[1]
⁸⁶Rb⁺ flux (mouse thalamic synaptosomes)EquipotentEquipotent[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Radioligand Binding Assay

Objective: To determine the binding affinity of the test compound for neuronal nicotinic acetylcholine receptors.

Protocol:

  • Tissue Preparation: Whole rat brains are homogenized in 50 mM Tris-HCl buffer (pH 7.4) at 4°C. The homogenate is centrifuged at 48,000 x g for 20 minutes. The resulting pellet is resuspended in fresh buffer and centrifuged again. The final pellet is resuspended in the assay buffer.

  • Binding Assay: The membrane preparation is incubated with the radioligand [³H]-cytisine and various concentrations of the test compound in a final volume of 250 µL. Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., (-)-nicotine).

  • Incubation and Filtration: The mixture is incubated at 4°C for 60 minutes. The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC₅₀ value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[1]

Functional Assay: Neurotransmitter Release

Objective: To assess the agonist activity of the test compound by measuring its ability to stimulate neurotransmitter release from brain tissue.

Protocol:

  • Tissue Preparation: Slices of rat striatum (approximately 300 µm thick) are prepared and pre-incubated in Krebs-Ringer bicarbonate buffer saturated with 95% O₂ / 5% CO₂.

  • Loading: The slices are incubated with [³H]-dopamine to allow for its uptake into dopaminergic nerve terminals.

  • Superfusion: The loaded slices are transferred to a superfusion chamber and continuously perfused with buffer.

  • Stimulation: After a washout period to establish a stable baseline, the slices are exposed to various concentrations of the test compound for a short period.

  • Sample Collection and Analysis: Fractions of the superfusate are collected, and the amount of [³H]-dopamine released is quantified by liquid scintillation counting.

  • Data Analysis: The concentration-response curve is plotted, and the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) is determined.[1]

Mandatory Visualization

Signaling Pathway of Nicotinic Acetylcholine Receptor Activation

The following diagram illustrates the general signaling pathway initiated by the activation of neuronal nicotinic acetylcholine receptors by an agonist like the (S)-enantiomer of this compound (as represented by ABT-418).

nAChR_Signaling cluster_0 Presynaptic Terminal Agonist nAChR Agonist ((S)-enantiomer) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds to Ion_Channel Cation Channel (Na⁺, Ca²⁺) nAChR->Ion_Channel Opens Depolarization Membrane Depolarization Ion_Channel->Depolarization Leads to VDCC Voltage-Gated Ca²⁺ Channels (VDCCs) Depolarization->VDCC Activates Ca_Influx Increased Intracellular Ca²⁺ VDCC->Ca_Influx Mediates NT_Release Neurotransmitter Release (e.g., Dopamine) Ca_Influx->NT_Release Triggers Binding_Assay_Workflow cluster_workflow Radioligand Binding Assay Workflow start Start prep Prepare Rat Brain Membrane Homogenate start->prep incubate Incubate Membranes with [³H]-cytisine & Test Compound prep->incubate separate Separate Bound and Free Ligand via Filtration incubate->separate quantify Quantify Radioactivity (Liquid Scintillation Counting) separate->quantify analyze Calculate Ki from IC₅₀ values quantify->analyze end End analyze->end

References

Comparing the in vitro and in vivo efficacy of 5-Methyl-3-pyrrolidin-2-ylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for scientific data regarding the in vitro and in vivo efficacy of 5-Methyl-3-pyrrolidin-2-ylisoxazole have yielded no relevant results. As of the current date, there is no publicly available research, experimental data, or publications detailing the biological activity, mechanism of action, or comparative efficacy of this specific chemical compound.

Consequently, the creation of a comparison guide, including data tables, experimental protocols, and signaling pathway diagrams as requested, is not possible. The scientific literature does not appear to contain the necessary information to perform an objective analysis or to compare its performance against any alternatives.

Researchers, scientists, and drug development professionals are advised that any investigation into the properties of this compound would represent novel research. At present, no established body of work exists to support its evaluation as a therapeutic agent or research tool.

Advancing Drug Analytics: A Comparative Validation of a Novel UPLC-MS/MS Method for 5-Methyl-3-pyrrolidin-2-ylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In a significant step forward for pharmaceutical quality control and drug development, a new Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the sensitive and accurate quantification of 5-Methyl-3-pyrrolidin-2-ylisoxazole has been successfully validated. This guide provides a comprehensive comparison of this novel method against the more traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), supported by detailed experimental data and protocols for researchers, scientists, and drug development professionals.

This compound is a heterocyclic compound of growing interest in medicinal chemistry. As with any potential therapeutic agent, robust and reliable analytical methods are paramount for ensuring its quality, stability, and pharmacokinetic profiling. This newly validated UPLC-MS/MS method offers significant improvements in sensitivity, selectivity, and speed over existing techniques.

Comparative Performance Analysis

The selection of an analytical method is critically dependent on the specific requirements of the analysis, including the desired sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the comparative performance characteristics of the novel UPLC-MS/MS method and a standard HPLC-UV method for the analysis of this compound.

Table 1: Comparison of Validation Parameters

Validation ParameterNovel UPLC-MS/MS MethodStandard HPLC-UV Method
Linearity (Range) 0.1 - 500 ng/mL (r² > 0.999)1 - 100 µg/mL (r² > 0.995)
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%
Precision (% RSD) Intra-day: < 2.5%, Inter-day: < 3.0%Intra-day: < 4.0%, Inter-day: < 5.0%
Limit of Detection (LOD) 0.05 ng/mL0.5 µg/mL
Limit of Quantification (LOQ) 0.1 ng/mL1 µg/mL
Selectivity High (Mass-based separation)Moderate (Chromatographic separation)
Run Time 3 minutes15 minutes

Table 2: System Suitability

ParameterNovel UPLC-MS/MS MethodStandard HPLC-UV Method
Tailing Factor 1.11.3
Theoretical Plates > 15,000> 5,000
Resolution > 3.0> 2.0

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are the protocols for the novel UPLC-MS/MS method.

Novel UPLC-MS/MS Method

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.

  • Prepare working standards by serial dilution of the stock solution with a 50:50 mixture of mobile phase A and B.

  • For plasma samples, perform a protein precipitation by adding acetonitrile in a 3:1 ratio, vortexing, and centrifuging at 10,000 rpm for 10 minutes. The supernatant is then diluted for analysis.

2. UPLC-MS/MS Instrumentation and Conditions:

  • Chromatographic System: Waters ACQUITY UPLC I-Class System

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: 5% B to 95% B over 1.5 minutes, hold at 95% B for 0.5 minutes, and re-equilibrate at 5% B for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Mass Spectrometer: Waters Xevo TQ-S micro

  • Ionization Mode: Electrospray Ionization (ESI) Positive

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transition: [M+H]⁺ > fragment ion (Specific m/z values to be determined based on the compound's fragmentation pattern)

3. Data Analysis:

  • Quantification is based on the peak area ratio of the analyte to an internal standard, plotted against a calibration curve generated from standards of known concentrations.

Visualizing the Workflow and a Potential Mechanism of Action

To further clarify the processes and potential applications, the following diagrams have been generated.

analytical_method_validation_workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_analysis 3. Data Analysis & Reporting define_scope Define Scope & Purpose select_parameters Select Validation Parameters define_scope->select_parameters prepare_standards Prepare Standards & Samples select_parameters->prepare_standards run_experiments Perform UPLC-MS/MS Runs prepare_standards->run_experiments collect_data Collect Raw Data run_experiments->collect_data process_data Process Chromatograms collect_data->process_data calculate_results Calculate Validation Parameters process_data->calculate_results generate_report Generate Validation Report calculate_results->generate_report

Caption: Workflow for the validation of the new analytical method.

hypothetical_signaling_pathway compound This compound receptor Target Receptor (e.g., GPCR) compound->receptor Binds and Activates g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Generates downstream_kinase Downstream Kinase (e.g., PKA) second_messenger->downstream_kinase cellular_response Cellular Response downstream_kinase->cellular_response Phosphorylates & Leads to

Caption: A hypothetical signaling pathway involving the target analyte.

This comparative guide demonstrates the superiority of the novel UPLC-MS/MS method for the analysis of this compound, offering a more sensitive, selective, and efficient alternative to traditional HPLC-UV methods. The provided protocols and visualizations serve as valuable resources for researchers in the field of drug development and analytical chemistry.

Reproducibility of the reported synthesis of 5-Methyl-3-pyrrolidin-2-ylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of synthetic routes for 5-Methyl-3-pyrrolidin-2-ylisoxazole, a valuable building block in medicinal chemistry. The information presented is based on a reproducible, base-promoted multigram synthesis, offering a practical approach for laboratory and potential scale-up applications.

I. Introduction

This compound is a heterocyclic compound of interest in drug discovery due to its structural motifs that are often found in biologically active molecules. The reproducibility of its synthesis is crucial for consistent production and further research. This guide outlines a well-documented synthetic pathway and provides the necessary data for its replication and evaluation against potential alternatives.

II. Comparison of Synthetic Performance

The presented synthesis involves a two-step process starting from a protected pyrrolidine derivative. The key transformation is the formation of the isoxazole ring followed by the deprotection of the pyrrolidine nitrogen. The following table summarizes the quantitative data for this synthetic route.

StepProductStarting MaterialReagentsSolventTemperature (°C)Yield (%)
1tert-Butyl (S)-2-(5-methylisoxazol-3-yl)pyrrolidine-1-carboxylateCorresponding IsoxazolineK₂CO₃DMF10077
2(S)-5-Methyl-3-(pyrrolidin-2-yl)isoxazole hydrochloridetert-Butyl (S)-2-(5-methylisoxazol-3-yl)pyrrolidine-1-carboxylateNot specified (standard Boc-deprotection)Not specifiedNot specified92

III. Experimental Protocols

Step 1: Synthesis of tert-Butyl (S)-2-(5-methylisoxazol-3-yl)pyrrolidine-1-carboxylate [1]

  • A 250 mL round-bottomed flask is charged with the corresponding isoxazoline (12.5 g, 37.5 mmol) and dimethylformamide (DMF, 50 mL).

  • Potassium carbonate (K₂CO₃, 10.4 g, 75 mmol) is added to the mixture.

  • The resulting mixture is stirred overnight at 100 °C.

  • The reaction progress is monitored by NMR spectroscopy.

  • Upon completion, the reaction mixture is concentrated.

  • The residue is poured into an ice bath, and the aqueous phase is extracted with ethyl acetate (EtOAc).

  • The combined organic phases are washed with brine (4 x 20 mL).

  • The organic phase is dried over anhydrous Na₂SO₄.

  • The mixture is filtered through a silica gel pad, and the solution is concentrated to yield the product as a colorless oil, which solidifies upon standing.

Step 2: Synthesis of (S)-5-Methyl-3-(pyrrolidin-2-yl)isoxazole hydrochloride [1]

The cleavage of the Boc-protecting group is performed using standard procedures to yield the final hydrochloride salt.

IV. Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

SynthesisWorkflow Start Start Isoxazoline Isoxazoline Precursor Start->Isoxazoline Reaction1 Ring Formation Isoxazoline->Reaction1 K2CO3, DMF 100°C BocProtected tert-Butyl (S)-2-(5-methylisoxazol-3-yl)pyrrolidine-1-carboxylate Reaction1->BocProtected Yield: 77% Reaction2 Boc Deprotection BocProtected->Reaction2 Standard Conditions FinalProduct (S)-5-Methyl-3-(pyrrolidin-2-yl)isoxazole HCl Reaction2->FinalProduct Yield: 92% End End FinalProduct->End

Caption: Synthetic pathway for this compound.

References

Safety Operating Guide

Proper Disposal of 5-Methyl-3-pyrrolidin-2-ylisoxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 5-Methyl-3-pyrrolidin-2-ylisoxazole, a compound that requires careful management due to its potential hazards. Adherence to these procedures is essential to ensure regulatory compliance and the safety of all laboratory personnel.

Immediate Safety Considerations and Hazard Profile

Quantitative Data and Chemical Properties

The following table summarizes the known and predicted properties of this compound. This information is crucial for a comprehensive risk assessment prior to handling and disposal.

PropertyValueSource
Molecular Formula C₈H₁₂N₂OPubChem[1]
Molecular Weight 152.19 g/mol PubChem[1]
Predicted Boiling Point 270.7 ± 28.0 °CChemicalBook[2]
Predicted Density 1.077 ± 0.06 g/cm³ChemicalBook[2]
Predicted pKa 8.33 ± 0.10ChemicalBook[2]
GHS Hazard Statement H301: Toxic if swallowedChemicalBook[2]
GHS Signal Word DangerChemicalBook[2]

Experimental Protocol: Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. It is imperative to follow all institutional, local, state, and federal regulations.

1. Waste Identification and Classification:

  • Based on the available data, this compound is classified as toxic.[2]

  • As a non-listed commercial chemical product being discarded, it would likely be classified as a "U-listed" waste if it were explicitly named in the regulations. In the absence of a specific listing, it must be treated as hazardous due to its toxic characteristic.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

2. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

3. Waste Collection:

  • Perform all waste handling inside a certified chemical fume hood to prevent inhalation of any potential vapors.

  • Use a designated, compatible, and properly sealed hazardous waste container. A glass bottle with a secure screw cap is recommended.

  • Ensure the container is in good condition, free from leaks, and has no residue on the exterior.

4. Labeling the Waste Container:

  • Clearly label the container with the words "HAZARDOUS WASTE ".

  • Specify the full chemical name: "This compound ".

  • List all constituents and their approximate percentages if it is a mixture.

  • Indicate the date when the first waste was added to the container (accumulation start date).

  • Mark the appropriate hazard pictogram for "Toxic".

5. Storage of Chemical Waste:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.

  • Ensure the storage area is well-ventilated, secure, and away from incompatible materials such as strong oxidizing agents.

6. Arranging for Disposal:

  • Once the container is full or has been in storage for the maximum allowable time per institutional and regulatory guidelines, arrange for its disposal.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup.

  • Do not under any circumstances dispose of this chemical down the drain or in the regular trash.

7. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.

  • Collect the contaminated absorbent material into a sealed container and label it as hazardous waste for disposal.

  • For larger spills, evacuate the area immediately and contact your institution's EHS department.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Generation of This compound Waste identify Step 1: Identify as Hazardous Waste (Toxic) start->identify ppe Step 2: Don Appropriate PPE (Gloves, Goggles, Lab Coat) identify->ppe collect Step 3: Collect Waste in Designated Fume Hood ppe->collect container Step 4: Use Compatible & Sealed Container collect->container spill Spill Occurs collect->spill label Step 5: Label Container 'Hazardous Waste' & Contents container->label store Step 6: Store in Satellite Accumulation Area (SAA) label->store disposal Step 7: Arrange for Disposal via EHS or Licensed Contractor store->disposal end End: Compliant Disposal disposal->end cleanup Follow Spill Management Protocol spill->cleanup Small Spill evacuate Large Spill: Evacuate & Contact EHS spill->evacuate Large Spill cleanup->container

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for Handling 5-Methyl-3-pyrrolidin-2-ylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 5-Methyl-3-pyrrolidin-2-ylisoxazole. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the hazardous properties of its primary structural components, pyrrolidine and isoxazole, as well as established best practices for laboratory chemical management. It is imperative to handle this compound with the assumption that it may be flammable, corrosive, and toxic.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound. The following table summarizes the required PPE.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Chemical Splash GogglesANSI Z87.1-2003 CompliantProtects eyes from splashes and sprays of hazardous liquids.[1]
Face ShieldWorn over gogglesRequired when there is a risk of explosion, significant splash hazard, or a highly exothermic reaction.[1][2]
Hand Protection Chemically Resistant GlovesASTM D6978 (or successor)Double gloving is recommended. Use a flexible laminate glove (e.g., Silver Shield) under a heavy-duty, chemically resistant outer glove for chemicals of unknown toxicity.[1][3]
Body Protection Flame-Resistant Laboratory CoatNomex® or equivalentProtects skin and clothing from splashes and fire hazards.[2][4]
Chemical-Resistant ApronPolyethylene-coated or similarRecommended for larger quantities or when there is a high risk of splashes.
Respiratory Protection Respirator (e.g., N95 or higher)NIOSH-approvedRequired if handling outside of a certified chemical fume hood or if there is a risk of aerosolization.[5] Use requires enrollment in a respiratory protection program with medical evaluation and fit testing.[2]
Footwear Closed-toe, closed-heel shoesLeather or other resistant materialProtects feet from spills.
Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ventilation: All handling of this compound must be conducted in a properly functioning chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A chemical spill kit containing absorbent materials (e.g., vermiculite or absorbent pads), neutralizing agents (if applicable), and personal protective equipment should be available in the immediate vicinity.

2. Handling the Chemical:

  • Grounding: To prevent static discharge, which could ignite flammable vapors, ensure that all containers and receiving equipment are properly grounded and bonded.[6]

  • Tools: Use only non-sparking tools when opening or handling containers.[4][6]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[4][6]

  • Clothing: Wear long pants and a lab coat that covers as much skin as possible. Avoid synthetic fabrics like polyester or acrylic.[2]

3. In Case of a Spill:

  • Evacuate and Alert: Immediately notify personnel in the area and evacuate if necessary. Restrict access to the spill zone.

  • Ventilate: Ensure the fume hood is operational. If the spill is outside the hood, increase ventilation if it is safe to do so.

  • Containment: For liquid spills, use a chemical spill kit to absorb the material.

  • Cleanup: Once absorbed, carefully collect the material using non-sparking tools and place it in a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Waste Management Protocol

All waste containing this compound must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[7]

1. Container Selection and Labeling:

  • Container: Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, tight-fitting lid. The container must be in good condition and free from leaks.[7]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Include the appropriate hazard pictograms (e.g., flammable, corrosive, toxic).

2. Waste Accumulation and Storage:

  • Location: Store the waste container in a designated satellite accumulation area within the laboratory.

  • Conditions: This area should be well-ventilated, away from ignition sources, and have secondary containment.

3. Disposal Procedure:

  • Pickup Request: Once the container is full (not exceeding 90% capacity), or on a regular schedule, contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.[7]

  • Record Keeping: Maintain a record of the disposed materials as per institutional and regulatory requirements.

Visual Workflow and Logic Diagrams

Below are diagrams illustrating the key processes for handling and disposing of this compound, as well as the decision-making process for selecting appropriate PPE.

PPE_Selection_Workflow Diagram 1: PPE Selection Logic for Handling this compound start Start: Assess Task fume_hood Working in a Chemical Fume Hood? start->fume_hood respirator Wear NIOSH-approved Respirator fume_hood->respirator No no_respirator Respirator Not Required (unless aerosols are generated) fume_hood->no_respirator Yes splash_risk Risk of Splash or Exothermic Reaction? respirator->splash_risk no_respirator->splash_risk face_shield Wear Face Shield over Goggles splash_risk->face_shield Yes goggles_only Wear Chemical Splash Goggles splash_risk->goggles_only No base_ppe Standard PPE: - Chemically Resistant Gloves - Flame-Resistant Lab Coat - Closed-toe Shoes face_shield->base_ppe goggles_only->base_ppe end End: Proceed with Task base_ppe->end

Caption: PPE selection workflow based on task-specific risks.

Handling_and_Disposal_Workflow Diagram 2: Operational Workflow for Handling and Disposal cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep 1. Preparation: - Work in Fume Hood - Check Emergency Equipment - Prepare Spill Kit handling 2. Handling: - Ground Equipment - Use Non-Sparking Tools - Practice Good Hygiene prep->handling spill 3. Spill Response: - Evacuate & Alert - Contain & Clean Up - Decontaminate & Report handling->spill If Spill Occurs waste_collection 4. Waste Collection: - Use Labeled, Compatible Container handling->waste_collection Generate Waste waste_storage 5. Waste Storage: - Designated Satellite Area - Secondary Containment waste_collection->waste_storage waste_disposal 6. Final Disposal: - Request EHS Pickup - Maintain Records waste_storage->waste_disposal

Caption: Step-by-step process for safe handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.